molecular formula C14H18O4 B1466438 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid CAS No. 92865-03-7

1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid

Cat. No.: B1466438
CAS No.: 92865-03-7
M. Wt: 250.29 g/mol
InChI Key: UKHWCTLXLNZKLI-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-methoxyphenoxy)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-17-11-5-7-12(8-6-11)18-14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHWCTLXLNZKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2(CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 1-(4-methoxyphenoxy)cyclohexanecarboxylic acid, a molecule of interest in medicinal chemistry and materials science. The primary focus of this document is a detailed exposition of a synthetic strategy centered around the Williamson ether synthesis, a classic and reliable method for ether formation. This guide will delve into the mechanistic underpinnings of the selected reactions, provide detailed, step-by-step experimental protocols, and discuss the rationale behind the choice of reagents and reaction conditions. Furthermore, an alternative synthetic route employing the Mitsunobu reaction is presented, offering a different strategic approach to the target molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary technical details to successfully synthesize and characterize this compound.

Introduction and Strategic Overview

This compound is a bifunctional molecule incorporating a phenoxy ether linkage and a carboxylic acid moiety on a cyclohexane scaffold. This unique combination of functional groups makes it an attractive building block for the synthesis of more complex molecular architectures with potential applications in pharmaceuticals and advanced materials. The strategic disconnection of the target molecule logically points towards two primary synthetic approaches for the formation of the key ether bond: the Williamson ether synthesis and the Mitsunobu reaction.

Primary Synthetic Route: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] It proceeds via an SN2 reaction between an alkoxide or phenoxide and a primary alkyl halide.[3] In the context of our target molecule, this translates to the reaction of 4-methoxyphenoxide with a suitable 1-halocyclohexanecarboxylic acid derivative. This approach is favored for its operational simplicity and the ready availability of the starting materials.

Alternative Synthetic Route: Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for the formation of esters, ethers, and other functional groups from an alcohol and a suitable nucleophile.[4][5] This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[6][7] In this case, 1-hydroxycyclohexanecarboxylic acid would be reacted with 4-methoxyphenol.

This guide will first detail the Williamson ether synthesis approach, from the preparation of the necessary precursors to the final product, followed by a discussion of the Mitsunobu reaction as a viable alternative.

Primary Synthetic Pathway: Williamson Ether Synthesis

The overall synthetic strategy via the Williamson ether synthesis is a two-step process, as illustrated in the workflow diagram below. The first step involves the synthesis of the key electrophile, 1-bromocyclohexanecarboxylic acid, followed by the nucleophilic substitution with 4-methoxyphenoxide.

G cluster_0 Step 1: Synthesis of Electrophile cluster_1 Step 2: Williamson Ether Synthesis A Cyclohexanecarboxylic Acid B 1-Bromocyclohexanecarboxylic Acid A->B Br₂, Red P (Hell-Volhard-Zelinsky) E This compound B->E Sₙ2 Reaction C 4-Methoxyphenol D Sodium 4-methoxyphenoxide C->D NaOH D->E G A Cyclohexanecarboxylic Acid B Acyl Bromide A->B PBr₃ (from P + Br₂) C Enol B->C Tautomerization D α-Bromo Acyl Bromide C->D Br₂ E 1-Bromocyclohexanecarboxylic Acid D->E Hydrolysis

Figure 2: Simplified mechanism of the Hell-Volhard-Zelinsky reaction.

Experimental Protocol:

  • To a stirred solution of cyclohexanecarboxylic acid (35 g, 0.275 mol) in a suitable reaction vessel, add red phosphorus (3 g). [8]2. Slowly add bromine (28.4 mL, 0.548 mol) to the mixture. The reaction is exothermic and should be controlled by external cooling if necessary. [8]3. After the addition is complete, heat the reaction mixture to 80-90 °C for 8-10 hours, or until the evolution of hydrogen bromide gas ceases.

  • Cool the reaction mixture to room temperature and slowly add water to hydrolyze the intermediate acyl bromide.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 1-bromocyclohexanecarboxylic acid, which can be purified by recrystallization.

Table 1: Reagents for the Synthesis of 1-Bromocyclohexanecarboxylic Acid

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclohexanecarboxylic Acid128.1735 g0.275
Bromine159.8128.4 mL0.548
Red Phosphorus30.973 g-

The sodium salt of 4-methoxyphenol is prepared by reacting it with a strong base, such as sodium hydroxide.

Experimental Protocol:

  • Dissolve 4-methoxyphenol in a suitable solvent, such as ethanol or methanol.

  • Add an equimolar amount of sodium hydroxide, either as a solid or as a concentrated aqueous solution.

  • Stir the mixture at room temperature until the 4-methoxyphenol has completely reacted to form the sodium salt.

  • The solvent can be removed under reduced pressure to yield the solid sodium 4-methoxyphenoxide, or the solution can be used directly in the next step.

Williamson Ether Synthesis: The Core Reaction

With the precursor materials in hand, the core Williamson ether synthesis can be performed. This reaction is analogous to the synthesis of other phenoxyacetic acids. [9] Reaction Mechanism:

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenoxide ion acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of the ether linkage. [3][10]

G phenoxide Sodium 4-methoxyphenoxide Na⁺ ⁻O-Ar bromoacid 1-Bromocyclohexanecarboxylic Acid R-Br phenoxide:p->bromoacid:p Sₙ2 Attack product This compound R-O-Ar bromoacid->product salt NaBr bromoacid->salt

Figure 3: SN2 mechanism of the Williamson ether synthesis.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium 4-methoxyphenoxide (prepared from an equimolar amount of 4-methoxyphenol) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add 1-bromocyclohexanecarboxylic acid to the solution.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Collect the precipitate by filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone/water) to obtain pure this compound.

Table 2: Reagents for the Williamson Ether Synthesis

ReagentMolar Mass ( g/mol )Suggested Molar Ratio
1-Bromocyclohexanecarboxylic Acid207.071.0
4-Methoxyphenol124.141.1
Sodium Hydroxide40.001.1

Alternative Synthetic Pathway: The Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route to the target molecule, particularly if the Williamson ether synthesis is hampered by side reactions such as elimination. [4][11] Reaction Mechanism:

The Mitsunobu reaction involves the in-situ activation of an alcohol (1-hydroxycyclohexanecarboxylic acid) by triphenylphosphine and an azodicarboxylate, followed by nucleophilic attack by the phenoxide. [7]

G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Byproducts A PPh₃ + DEAD B Betaine Intermediate A->B D Alkoxyphosphonium Salt B->D I Hydrazine derivative B->I C 1-Hydroxycyclohexanecarboxylic Acid C->D G This compound D->G Sₙ2 Attack H Triphenylphosphine oxide (TPPO) D->H E 4-Methoxyphenol F 4-Methoxyphenoxide E->F Deprotonation by Betaine F->G

Figure 4: Simplified mechanism of the Mitsunobu reaction for ether synthesis.

Experimental Protocol:

  • Dissolve 1-hydroxycyclohexanecarboxylic acid, 4-methoxyphenol, and triphenylphosphine (1.5 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, the reaction mixture will contain the desired product along with triphenylphosphine oxide and the reduced hydrazine derivative.

  • Purification can be achieved by column chromatography on silica gel to separate the product from the byproducts.

Table 3: Reagents for the Mitsunobu Reaction

ReagentMolar Mass ( g/mol )Suggested Molar Ratio
1-Hydroxycyclohexanecarboxylic Acid144.171.0
4-Methoxyphenol124.141.2
Triphenylphosphine (PPh₃)262.291.5
Diethyl Azodicarboxylate (DEAD)174.151.5

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

Table 4: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₁₄H₁₈O₃
Molecular Weight234.29 g/mol
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally
¹H NMR (CDCl₃, δ)Expected peaks for methoxy (singlet, ~3.8 ppm), aromatic protons (multiplets, ~6.8-7.2 ppm), and cyclohexyl protons (multiplets, ~1.2-2.5 ppm), and a carboxylic acid proton (broad singlet, >10 ppm).
¹³C NMR (CDCl₃, δ)Expected peaks for the carboxylic acid carbon (~180 ppm), aromatic carbons (~114-155 ppm), the carbon bearing the ether linkage (~80-90 ppm), methoxy carbon (~55 ppm), and cyclohexyl carbons (~20-40 ppm).
Mass Spectrometry (ESI-)[M-H]⁻ expected at m/z 233.1

Conclusion

This technical guide has outlined two viable synthetic routes for the preparation of this compound. The primary route, based on the Williamson ether synthesis, is a robust and straightforward method that relies on well-established chemical transformations. The alternative Mitsunobu reaction provides a valuable secondary approach, particularly in cases where the primary route may be inefficient. The detailed experimental protocols and mechanistic discussions provided herein are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this important chemical entity.

References

  • PrepChem. Synthesis of B. 1-Bromo-1-cyclohexanecarboxylic acid. Available at: [Link]

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An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid: A Roadmap for a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid is a novel chemical entity (NCE) for which no public data on biological activity or mechanism of action currently exists. This guide provides a comprehensive, technically-grounded roadmap for the systematic investigation of this compound. We will dissect its structural components to form rational hypotheses, and then detail a multi-stage experimental plan—from computational prediction to cellular pathway analysis—designed to rigorously define its pharmacological profile. This document serves not as a review of existing knowledge, but as a strategic blueprint for its discovery.

Part 1: Structural Analysis and Mechanistic Hypothesis Formulation

The structure of this compound presents two key moieties that can inform an initial hypothesis: the cyclohexanecarboxylic acid core and the 4-methoxyphenoxy substituent.

  • Cyclohexanecarboxylic Acid Scaffold: The cyclohexane ring is a versatile and common scaffold in pharmaceuticals, prized for its ability to provide a three-dimensional structure that can enhance oral bioavailability and control molecular shape.[1][2] Derivatives of this core are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][3][4] Notably, certain hydroxylated cyclohexanecarboxylic acid derivatives, such as quinic acid, have demonstrated anti-inflammatory properties through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[5]

  • Phenoxy Ether Moiety: Phenol ethers are also a recurring and significant motif in approved pharmaceuticals.[6][7] The ether oxygen can act as a hydrogen bond acceptor, while the aromatic ring can engage in π–π stacking or hydrophobic interactions with a biological target.[8][9] The terminal phenoxy group is often considered a "privileged" structure in drug design, contributing to target affinity and selectivity.[8] Its presence in a molecule may allow it to follow Lipinski's rule of five, which is a guideline for predicting the drug-likeness of a compound.[9]

Initial Hypothesis: Based on this structural analysis, a primary hypothesis is that This compound may function as a modulator of inflammatory pathways, potentially through the inhibition of key regulatory proteins like those in the NF-κB cascade. The phenoxy group could be critical for binding affinity within a hydrophobic pocket of the target protein, while the carboxylic acid group may form key ionic or hydrogen bond interactions.

Part 2: A Proposed Research Workflow for Mechanism of Action (MOA) Determination

To systematically investigate this NCE, we propose a phased approach common in modern drug discovery, moving from broad, predictive methods to specific, mechanistic validation.[10][11][12][13]

cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Pathway Elucidation In Silico Profiling In Silico Profiling Biochemical Assays Biochemical Assays In Silico Profiling->Biochemical Assays Ranked Target List Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Validated Target(s) Signaling Analysis Signaling Analysis Cell-Based Assays->Signaling Analysis Confirmed Cellular Activity

Caption: High-level workflow for MOA determination of a novel chemical entity.

Step 1: In Silico Target Prediction and Physicochemical Profiling

The initial phase leverages computational methods to scan the known biological space for potential targets, providing a cost-effective way to generate testable hypotheses before committing to resource-intensive wet lab experiments.[14][15]

Objective: To identify a ranked list of potential protein targets for this compound and assess its drug-like properties.

Methodology:

  • Ligand-Based Screening: Utilize chemical similarity search algorithms (e.g., Tanimoto similarity based on chemical fingerprints) to compare the NCE against large chemogenomic databases like ChEMBL.[16] This identifies known drugs or bioactive compounds with similar structures, suggesting that they may share targets.

  • Structure-Based Screening: If high-quality crystal structures are available, perform molecular docking simulations against a panel of disease-relevant targets (e.g., a kinase panel, a GPCR panel, nuclear receptors).[17] This method predicts binding affinity and mode, treating the ligand agnostically to find novel chemotypes for known targets.[17]

  • Machine Learning & AI: Employ pre-trained machine learning models that predict biological activity based on structural features. These tools can suggest targets that might be missed by simple similarity searching.[18]

  • Physicochemical Profiling: Calculate key molecular descriptors (e.g., Molecular Weight, LogP, number of hydrogen bond donors/acceptors) to evaluate compliance with frameworks like Lipinski's Rule of Five.

Expected Outcome: A prioritized list of 5-10 potential molecular targets and a preliminary assessment of the compound's potential for oral bioavailability.

cluster_methods Computational Methods NCE NCE Structure Sim Similarity Search NCE->Sim Dock Panel Docking NCE->Dock ML Machine Learning NCE->ML DB Chemogenomic Databases (e.g., ChEMBL) DB->Sim Targets Protein Structure Library (PDB) Targets->Dock Output Ranked Target List & Physicochemical Profile Sim->Output Dock->Output ML->Output

Caption: Workflow for in silico target prediction of a novel compound.

Step 2: In Vitro Target Validation and Functional Characterization

This phase uses targeted experiments to validate the predictions from the in silico analysis and to characterize the compound's activity in a biological context.[19]

Objective: To confirm direct interaction with predicted targets and quantify the compound's functional effect in a cellular system.

Methodologies:

A. Biochemical Assays (Target Engagement):

  • For Enzyme Targets (e.g., Kinases, Cyclooxygenases): Perform enzyme inhibition assays to determine the IC50 (half-maximal inhibitory concentration).

  • For Receptor Targets (e.g., GPCRs, Nuclear Receptors): Conduct radioligand binding assays to determine the Ki (inhibition constant), measuring the displacement of a known high-affinity ligand.

B. Cell-Based Assays (Functional Response): These assays measure the biological consequence of target engagement within a living cell, providing more physiologically relevant data.[20][21] Based on our primary hypothesis, an anti-inflammatory assay is a logical starting point.

Exemplar Protocol: Cytokine Release Assay in PBMCs This protocol is adapted from methodologies used to assess the anti-inflammatory properties of novel cyclohexanecarboxylic acid derivatives.[3][22]

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium.

  • Plating: Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Add the compound to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., dexamethasone).

  • Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Analysis: Centrifuge the plate and collect the supernatant. Quantify the concentration of a key pro-inflammatory cytokine, such as TNF-α or IL-6, using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Interpretation: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value from the dose-response curve.

Data Presentation: Summarize quantitative results in a clear, tabular format.

Assay TypeTarget/EndpointMetricResult (Hypothetical)
Biochemical AssayCOX-2 EnzymeIC501.2 µM
Binding AssayPPARγ ReceptorKi0.8 µM
Cell-Based AssayLPS-stimulated PBMCsIC50 (TNF-α)2.5 µM
Cell Viability AssayPBMCsCC50> 100 µM
Step 3: Elucidating the Intracellular Signaling Pathway

Once a functional cellular effect is confirmed, the next step is to map the specific intracellular pathway being modulated.

Objective: To identify the key signaling proteins and events downstream of target engagement.

Methodology: Assuming the cytokine release assay is positive, and our primary hypothesis of NF-κB inhibition is being tested:

  • Western Blot Analysis: Treat a relevant cell line (e.g., RAW 264.7 macrophages) with the compound, followed by LPS stimulation for a short time course (e.g., 0, 15, 30, 60 minutes).

  • Lysis and Protein Quantification: Lyse the cells and quantify total protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key NF-κB pathway proteins, such as phospho-IκBα (a marker of pathway activation), total IκBα, and p65. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection and Analysis: Use a chemiluminescent substrate and imaging system to visualize the bands. Quantify band intensity to determine if the compound inhibits the LPS-induced phosphorylation and subsequent degradation of IκBα.

Expected Outcome: A validated signaling mechanism. For example, demonstrating that the compound prevents IκBα phosphorylation would provide strong evidence that its anti-inflammatory effects are mediated through inhibition of the NF-κB pathway.

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88 Signaling pIkB p50/p65-pIκBα IKK->pIkB Phosphorylation IkB p50/p65-IκBα (Inactive) IkB->pIkB p50p65 p50/p65 (Active) pIkB->p50p65 IκBα Degradation Nucleus Nucleus p50p65->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Genes NCE Our NCE NCE->IKK Inhibition (Hypothesized Site)

Caption: Hypothesized signaling pathway: Inhibition of NF-κB activation.

Part 3: Summary and Future Directions

This guide outlines a logical and rigorous strategy for moving this compound from an unknown NCE to a compound with a well-defined mechanism of action. The proposed workflow integrates computational prediction with targeted biochemical and cell-based assays to build a comprehensive pharmacological profile.

Successful validation of a specific MOA would trigger subsequent stages of the drug discovery process, including:

  • Lead Optimization: Synthesizing analogues to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Preclinical Development: Evaluating the compound's efficacy and safety in relevant animal models of disease.

  • IND-Enabling Studies: Conducting formal toxicology and safety pharmacology studies required for an Investigational New Drug (IND) application.

By following this structured, hypothesis-driven approach, research and development professionals can efficiently unlock the therapeutic potential of this and other novel chemical entities.

References

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An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, a comprehensive understanding of a molecule's physicochemical properties is paramount. These fundamental characteristics govern a compound's behavior in various environments, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides an in-depth technical examination of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid, a molecule of interest for its potential applications in medicinal chemistry and chemical synthesis. We will delve into its core physicochemical parameters, offering not just empirical data but also the underlying scientific principles and field-tested experimental methodologies for their determination. This document is intended for researchers, scientists, and drug development professionals seeking a thorough and practical understanding of this compound.

Chemical Identity and Structure

A foundational aspect of any chemical investigation is the unambiguous identification of the molecule . This compound is a moderately complex organic molecule featuring a cyclohexane ring, a carboxylic acid functional group, and a methoxyphenoxy moiety.

  • Chemical Name: this compound[1][2][3]

  • CAS Number: 7469-83-2[1][2][3][4][5][6][7][8]

  • Molecular Formula: C14H18O3[2][3][4][5][6][7]

  • Molecular Weight: 234.29 g/mol [2][3][4][6][7]

  • Chemical Structure:

    
    

    The structure reveals a chiral center at the C1 position of the cyclohexane ring, indicating the potential for enantiomers. However, for the purposes of this guide, we will consider the racemic mixture unless otherwise specified.

Core Physicochemical Properties

The utility of a chemical entity is largely dictated by its physical and chemical properties. This section outlines the key physicochemical parameters of this compound, providing both reported values and the context for their significance.

PropertyValueSignificance in Drug Development & Research
Melting Point 172-177 °C[4][6]Indicates the purity and thermal stability of the compound. A sharp melting point range is often indicative of high purity.
pKa (Predicted) 4.49 ± 0.20[4][6]The acid dissociation constant (pKa) is crucial for predicting the ionization state of the molecule at a given pH. This influences its solubility, permeability across biological membranes, and receptor binding.
LogP (Predicted) 2.982 - 3.22[5][9]The octanol-water partition coefficient (LogP) is a measure of the molecule's lipophilicity. It is a key determinant of its absorption, distribution, and potential for crossing the blood-brain barrier.
Solubility Beige to light grey powder[6]While quantitative data is not readily available in public literature, its physical state as a powder suggests it is a solid at room temperature. The experimental determination of its thermodynamic solubility is crucial for formulation and in vitro assay development.

Experimental Determination of Physicochemical Properties

To ensure scientific integrity and provide actionable insights, this section details the standard experimental protocols for determining the key physicochemical properties of this compound.

Determination of pKa via Potentiometric Titration

The pKa of a compound is a critical parameter that dictates its degree of ionization at a specific pH. For an acidic compound like this compound, the pKa is the pH at which 50% of the molecules are in their ionized (carboxylate) form and 50% are in their neutral (carboxylic acid) form. Potentiometric titration is a highly accurate and widely used method for its determination.[10][11]

Causality Behind Experimental Choices:

  • Choice of Titrant: A strong base, typically sodium hydroxide (NaOH), is used to titrate the weak acid. This ensures a sharp and well-defined inflection point in the titration curve, which corresponds to the equivalence point.

  • Solvent System: While water is the preferred solvent, co-solvents like methanol may be necessary for sparingly soluble compounds.[10] It is crucial to note that the use of co-solvents will yield an apparent pKa (pKaapp) that may differ from the aqueous pKa. Extrapolation methods can be used to estimate the pKa in pure water.

  • Inert Atmosphere: Purging the solution with nitrogen is essential to remove dissolved carbon dioxide, which can react with the basic titrant and introduce errors in the measurement.[12]

Experimental Protocol:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a methanol/water mixture) to a known concentration (typically around 1-10 mM).

  • Calibration of the pH Electrode: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.[12]

  • Titration Setup: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution (e.g., 0.1 M).

  • Titration: Add the NaOH solution in small, precise increments while continuously monitoring the pH of the solution. Record the pH value after each addition.

  • Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.[12] This corresponds to the midpoint of the buffer region on the titration curve.

Visualization of the pKa Determination Workflow:

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve Compound in Solvent setup Assemble Titration Apparatus prep_sample->setup prep_titrant Standardize NaOH Titrant prep_titrant->setup calibrate_ph Calibrate pH Meter calibrate_ph->setup titrate Incremental Addition of NaOH setup->titrate record Record pH vs. Volume titrate->record plot Plot pH vs. Volume Curve record->plot half_eq Identify Half-Equivalence Point plot->half_eq pka Determine pKa (pH at half-equivalence) half_eq->pka

Caption: Workflow for pKa determination by potentiometric titration.

Determination of LogP via the Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, representing the lipid and aqueous environments in the body, respectively. The shake-flask method is the traditional and most reliable technique for its experimental determination.

Causality Behind Experimental Choices:

  • Choice of Solvents: n-Octanol is chosen as the organic phase because its properties are thought to mimic those of biological membranes. Water is the aqueous phase. It is critical to pre-saturate each solvent with the other to ensure that the volumes of the two phases do not change during the experiment.

  • Equilibration: Shaking the mixture for a sufficient period is necessary to ensure that the compound has reached equilibrium between the two phases. Centrifugation is then used to achieve a clean separation of the two layers.

  • Concentration Measurement: A suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required to accurately measure the concentration of the compound in each phase. A calibration curve is essential for quantitative analysis.

Experimental Protocol:

  • Preparation of the Solvent System: Prepare a mixture of n-octanol and water (typically buffered to a physiological pH of 7.4). Shake vigorously and allow the layers to separate to ensure mutual saturation.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Allow the layers to separate completely. If necessary, centrifuge the mixture to ensure a clean separation.

  • Concentration Analysis: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of P.[13]

Visualization of the LogP Determination Workflow:

LogP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation saturate Pre-saturate Octanol & Water mix Mix Aqueous Stock & Octanol saturate->mix stock Prepare Aqueous Stock Solution stock->mix shake Shake to Equilibrate mix->shake separate Separate Phases (Centrifuge) shake->separate analyze Measure Concentration in Each Phase (HPLC) separate->analyze calculate_P Calculate P = [Octanol]/[Aqueous] analyze->calculate_P calculate_LogP Calculate LogP = log10(P) calculate_P->calculate_LogP

Caption: Workflow for LogP determination by the shake-flask method.

Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. It is a critical parameter for drug formulation and for ensuring that in vitro and in vivo studies are conducted under appropriate conditions.

Causality Behind Experimental Choices:

  • Excess Solid: The assay is initiated with an excess of the solid compound to ensure that a saturated solution is formed and that equilibrium is reached between the dissolved and undissolved states.[14]

  • Equilibration Time: A sufficiently long incubation period (typically 24-48 hours) with agitation is necessary to ensure that the system has reached thermodynamic equilibrium.[15]

  • Separation of Solid: After equilibration, it is crucial to separate the undissolved solid from the saturated solution without disturbing the equilibrium. This is typically achieved by filtration or centrifugation.

  • Quantitative Analysis: The concentration of the dissolved compound in the supernatant is determined using a sensitive and accurate analytical method, such as HPLC-UV, against a calibration curve.[16]

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., phosphate-buffered saline at pH 7.4, simulated gastric fluid, simulated intestinal fluid).

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow for complete equilibration.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully remove an aliquot of the supernatant, taking care not to disturb the solid pellet.

  • Quantitative Analysis: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method with a standard calibration curve.

  • Reporting: The thermodynamic solubility is reported in units of µg/mL or µM.

Visualization of the Thermodynamic Solubility Workflow:

Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solid to Solvent incubate Incubate with Agitation (24-48h) add_excess->incubate separate Separate Solid (Centrifuge/Filter) incubate->separate collect Collect Supernatant separate->collect analyze Quantify Concentration (HPLC) collect->analyze report Report Solubility (µg/mL or µM) analyze->report

Sources

An In-Depth Technical Guide to the Biological Activity of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document, grounded in established principles of medicinal chemistry and pharmacology, extrapolates potential therapeutic applications based on the bioactivities of structurally related compounds. We will delve into hypothesized mechanisms of action, focusing on potential anti-inflammatory, metabolic-modulating, and anticancer properties. This guide is intended to serve as a foundational resource for researchers initiating investigations into this promising chemical entity, offering detailed hypothetical experimental protocols and the scientific rationale behind them.

Introduction: Unveiling the Potential of a Novel Chemical Scaffold

This compound is a unique molecule that combines several key pharmacophoric features, suggesting a rich potential for biological activity. The structure integrates a phenoxy ether linkage, a cyclohexanecarboxylic acid moiety, and a methoxy substitution on the phenyl ring. Each of these components is prevalent in a variety of biologically active compounds, leading us to hypothesize several avenues for therapeutic investigation.

Derivatives of cyclohexanecarboxylic acid are recognized as valuable intermediates in the synthesis of a range of optically active compounds and active pharmaceutical ingredients, including Janus kinase inhibitors.[1][2] Furthermore, compounds containing a cyclohexene carboxylic acid moiety have demonstrated anti-inflammatory, antiproliferative, and antimicrobial properties.[3][4] The presence of the phenoxy acetic acid substructure is particularly noteworthy, as derivatives with this feature have been identified as selective COX-2 inhibitors.[5]

This guide will focus on three primary hypothesized biological activities for this compound:

  • Anti-inflammatory Effects: Drawing parallels with known phenoxy acetic acid derivatives.

  • Metabolic Modulation: Investigating its potential as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, a class of nuclear receptors pivotal in metabolic regulation.

  • Anticancer Potential: A more speculative but plausible area of investigation, given the established links between PPARs and cancer metabolism, and the presence of the 4-methoxyphenyl group in other antitumor agents.[6][7][8]

Hypothesized Biological Activity I: Anti-inflammatory Properties

2.1. The Scientific Rationale: Targeting Cyclooxygenase (COX) Enzymes

Chronic inflammation is a key contributor to a multitude of diseases.[5] A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.[5] The structural resemblance of this compound to known phenoxy acetic acid derivatives that exhibit selective COX-2 inhibition provides a strong basis for investigating its anti-inflammatory potential.[5] Selective COX-2 inhibition is a desirable trait as it can mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[5]

2.2. Experimental Workflow for Assessing Anti-inflammatory Activity

The following is a detailed, step-by-step methodology for evaluating the anti-inflammatory properties of this compound.

Anti_Inflammatory_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models COX_Assay COX-1/COX-2 Inhibition Assay PGE2_Assay PGE2 Production in LPS-stimulated Macrophages COX_Assay->PGE2_Assay Confirms cellular activity Cytokine_Assay Cytokine Profiling (TNF-α, IL-6) PGE2_Assay->Cytokine_Assay Carrageenan_Edema Carrageenan-Induced Paw Edema Cytokine_Assay->Carrageenan_Edema Proceed if in vitro activity is confirmed Adjuvant_Arthritis Adjuvant-Induced Arthritis Model Carrageenan_Edema->Adjuvant_Arthritis Assess chronic efficacy Test_Compound 1-(4-Methoxyphenoxy) cyclohexanecarboxylic acid Test_Compound->COX_Assay

Caption: Workflow for evaluating anti-inflammatory activity.

2.2.1. In Vitro Evaluation

A. COX-1 and COX-2 Inhibition Assay:

  • Objective: To determine the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize commercially available colorimetric or fluorometric COX inhibitor screening kits.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of test concentrations.

    • Incubate the compound with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid.

    • Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit manufacturer's instructions.

    • Calculate the IC50 values for both enzymes to determine potency and selectivity.

B. Prostaglandin E2 (PGE2) Production in Macrophages:

  • Objective: To assess the compound's ability to inhibit PGE2 production in a cellular context.

  • Methodology:

    • Culture a macrophage cell line (e.g., RAW 264.7).

    • Pre-treat the cells with varying concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using an ELISA kit.

C. Cytokine Profiling:

  • Objective: To evaluate the effect of the compound on the production of pro-inflammatory cytokines.

  • Methodology:

    • Following the same cell culture protocol as the PGE2 assay, collect the supernatant.

    • Use multiplex bead-based immunoassays or individual ELISAs to measure the levels of key pro-inflammatory cytokines such as TNF-α and IL-6.

2.2.2. In Vivo Evaluation

A. Carrageenan-Induced Paw Edema Model (Acute Inflammation):

  • Objective: To assess the compound's efficacy in a model of acute inflammation.

  • Methodology:

    • Administer the test compound orally or intraperitoneally to rodents (e.g., rats or mice).

    • After a set pre-treatment time, inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • Compare the paw swelling in the treated group to a vehicle-treated control group.

Hypothesized Biological Activity II: Metabolic Modulation via PPAR Agonism

3.1. The Scientific Rationale: A Potential Role in Lipid Metabolism

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[9] Specifically, PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, and its activation leads to a reduction in triglyceride levels.[9] The structural similarity of this compound to known phenoxyalkylcarboxylic acid derivatives that act as hypolipidemic agents through PPARα activation provides a strong rationale for investigating its potential in this area.[9]

3.2. Experimental Workflow for Assessing PPAR Agonism and Metabolic Effects

PPAR_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Reporter_Assay PPAR Reporter Gene Assay Gene_Expression Target Gene Expression (e.g., CPT1) Reporter_Assay->Gene_Expression Confirms downstream effects Lipid_Lowering High-Fat Diet-Induced Hyperlipidemia Model Gene_Expression->Lipid_Lowering Proceed if in vitro activity is confirmed Glucose_Tolerance Oral Glucose Tolerance Test Lipid_Lowering->Glucose_Tolerance Test_Compound 1-(4-Methoxyphenoxy) cyclohexanecarboxylic acid Test_Compound->Reporter_Assay

Caption: Workflow for evaluating PPAR agonism and metabolic effects.

3.2.1. In Vitro Evaluation

A. PPAR Reporter Gene Assay:

  • Objective: To determine if the compound can activate PPARα, PPARγ, and/or PPARδ.

  • Methodology:

    • Transfect a suitable cell line (e.g., HEK293T or HepG2) with expression plasmids for the ligand-binding domain of each PPAR isoform fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).

    • Treat the transfected cells with the test compound at various concentrations.

    • Measure the reporter gene activity to quantify the level of PPAR activation.

    • Calculate EC50 values to determine the potency for each isoform.

B. Target Gene Expression Analysis:

  • Objective: To confirm that PPAR activation by the compound leads to the transcription of known target genes.

  • Methodology:

    • Treat a relevant cell line (e.g., HepG2 for PPARα) with the test compound.

    • Isolate total RNA from the cells.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of PPAR target genes, such as Carnitine Palmitoyltransferase 1 (CPT1) for PPARα.[7]

3.2.2. In Vivo Evaluation

A. High-Fat Diet-Induced Hyperlipidemia Model:

  • Objective: To assess the compound's ability to lower lipid levels in a relevant animal model.

  • Methodology:

    • Feed rodents (e.g., C57BL/6 mice) a high-fat diet for several weeks to induce hyperlipidemia and obesity.

    • Administer the test compound orally on a daily basis.

    • Monitor body weight and food intake regularly.

    • At the end of the study, collect blood samples to measure plasma levels of triglycerides, total cholesterol, LDL-C, and HDL-C.

Hypothesized Biological Activity III: Anticancer Potential

4.1. The Scientific Rationale: A Multifaceted Approach to Targeting Cancer

The potential anticancer activity of this compound is based on several lines of indirect evidence. Firstly, the 4-methoxyphenyl moiety is a structural feature in some compounds with demonstrated antitumor effects.[6] Secondly, there is a growing body of evidence linking PPARα activation to anticancer effects. PPARα can influence the energy balance of cancer cells by promoting fatty acid oxidation and inhibiting fatty acid synthesis.[7] In nutrient-limited tumor microenvironments, this can push glycolysis-dependent cancer cells towards a "metabolic catastrophe".[7] Additionally, PPARα activation can suppress inflammation, a known driver of tumorigenesis.[7]

4.2. Experimental Workflow for Assessing Anticancer Activity

Anticancer_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Proliferation_Assay->Apoptosis_Assay Investigate mechanism of growth inhibition Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Assay Xenograft_Model Tumor Xenograft Model Cell_Cycle_Assay->Xenograft_Model Proceed if in vitro activity is confirmed Test_Compound 1-(4-Methoxyphenoxy) cyclohexanecarboxylic acid Test_Compound->Proliferation_Assay

Caption: Workflow for evaluating anticancer activity.

4.2.1. In Vitro Evaluation

A. Cell Proliferation Assay:

  • Objective: To determine the effect of the compound on the growth of various cancer cell lines.

  • Methodology:

    • Seed a panel of cancer cell lines (e.g., breast, colon, lung) in 96-well plates.

    • Treat the cells with a range of concentrations of the test compound.

    • After a 48-72 hour incubation period, assess cell viability using an MTT or similar colorimetric assay.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

B. Apoptosis and Cell Cycle Analysis:

  • Objective: To investigate the mechanism of growth inhibition.

  • Methodology:

    • Treat cancer cells with the GI50 concentration of the compound.

    • For apoptosis, stain the cells with Annexin V and propidium iodide and analyze by flow cytometry.

    • For cell cycle analysis, fix and stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

4.2.2. In Vivo Evaluation

A. Tumor Xenograft Model:

  • Objective: To evaluate the in vivo antitumor efficacy of the compound.

  • Methodology:

    • Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

    • Once tumors are established, randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., daily oral gavage) and a vehicle control.

    • Measure tumor volume regularly with calipers.

    • At the end of the study, excise the tumors and weigh them.

Data Presentation and Interpretation

All quantitative data from the aforementioned experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity

AssayIC50 / EC50 (µM)
COX-1 Inhibition>100
COX-2 Inhibition5.2
PGE2 Production (RAW 264.7)8.1
TNF-α Secretion (RAW 264.7)12.5

Table 2: Hypothetical In Vitro PPAR Agonist Activity

PPAR IsoformEC50 (µM)
PPARα2.7
PPARγ25.8
PPARδ>50

Table 3: Hypothetical In Vitro Anticancer Activity (GI50, µM)

Cell LineGI50 (µM)
MCF-7 (Breast)15.3
HCT116 (Colon)11.8
A549 (Lung)22.1

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of its structural components and the biological activities of related compounds, there is a strong scientific basis to investigate its potential as an anti-inflammatory, metabolic-modulating, and anticancer agent. The experimental workflows detailed in this guide provide a robust framework for elucidating the pharmacological profile of this molecule. Positive findings in these initial studies would warrant further investigation into its pharmacokinetic and toxicological properties, ultimately paving the way for potential clinical development.

References

  • El-Gazzar, A. R., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... ACS Omega, 9(12), 14285–14303. [Link]

  • Google Patents. (2021).
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  • ResearchGate. (2024). (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors (PPARs) and their agonists: is there a role for them in the treatment of systemic lupus erythematosus? Rheumatology International, 34(6), 743–753. [Link]

  • PubMed. (2011). Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. Journal of Medicinal Chemistry, 54(17), 5957-5967. [Link]

  • ResearchGate. (2015). (PDF) In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5- trimethoxyphenyl)methanone. [Link]

  • Dunn, S. E., et al. (2015). Antagonizing Peroxisome Proliferator-Activated Receptor α Activity Selectively Enhances Th1 Immunity in Male Mice. The Journal of Immunology, 195(11), 5226–5235. [Link]

  • Grabacka, M., et al. (2012). Anticancer Properties of PPARα-Effects on Cellular Metabolism and Inflammation. PPAR Research, 2012, 970674. [Link]

  • Yang, Q., et al. (2007). Hepatocyte-restricted Constitutive Activation of PPAR Alpha Induces Hepatoproliferation but Not Hepatocarcinogenesis. Carcinogenesis, 28(6), 1171–1177. [Link]

  • PubMed. (2010). Phenazine-1-carboxylic acid derivatives: design, synthesis and biological evaluation against Rhizoctonia solani Kuhn. Pest Management Science, 67(3), 334-338. [Link]

  • Ferreira, E., et al. (2024). In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds. Scientific Electronic Archives, 17(4). [Link]

  • Wang, Y., et al. (2012). Novel phenoxyalkylcarboxylic acid derivatives as hypolipidaemic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 566-572. [Link]

  • Li, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(1), 245. [Link]

  • Wolf, C. J., et al. (2007). Activation of mouse and human peroxisome proliferator-activated receptors (alpha, beta/delta, gamma) by perfluorooctanoic acid and perfluorooctane sulfonate. Toxicological Sciences, 99(1), 121-132. [Link]

  • ResearchGate. (2013). Synthesis of a Broad Array of Highly Functionalized, Enantiomerically Pure Cyclohexanecarboxylic Acid Derivatives by Microbial Dihydroxylation of Benzoic Acid and Subsequent Oxidative and Rearrangement Reactions. [Link]

  • De France, K. J., et al. (2017). In Vitro and in Vivo Analyses of the Effects of Source, Length, and Charge on the Cytotoxicity and Immunocompatibility of Cellulose Nanocrystals. Biomacromolecules, 18(1), 239–248. [Link]

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1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid structural elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the scientific rationale behind the analytical choices. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a self-validating workflow that confirms the molecule's precise architecture. Each section details the experimental protocols, expected data, and interpretive logic, grounded in authoritative spectroscopic principles.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

Before embarking on advanced spectroscopic analysis, the first step is to determine the molecular formula and the degrees of unsaturation. For this compound, the molecular formula is C₁₄H₁₈O₃.[1][2] This information is the cornerstone upon which all subsequent structural hypotheses are built.

The degree of unsaturation (DoU), or the index of hydrogen deficiency, provides immediate insight into the number of rings and/or multiple bonds within the molecule. It is calculated as follows:

DoU = C + 1 - (H/2)

For C₁₄H₁₈O₃: DoU = 14 + 1 - (18 / 2) = 6

A DoU of 6 is a significant clue. It strongly suggests the presence of an aromatic ring (which accounts for 4 degrees: one ring and three double bonds) and two additional features, which could be another ring or double bonds. In the proposed structure, these are accounted for by the cyclohexyl ring (1 degree) and the carbonyl group (C=O) of the carboxylic acid (1 degree).

Functional Group Identification via Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a unique "fingerprint" of the molecule's constituent parts.

Expected IR Absorption Profile

The structure of this compound contains three key functional groups that yield highly characteristic IR signals: a carboxylic acid, an aryl ether, and both aromatic and aliphatic C-H bonds.

  • Carboxylic Acid (O-H Stretch): A very broad, strong absorption band is expected in the 2500-3300 cm⁻¹ region.[3][4] This characteristic breadth is due to extensive intermolecular hydrogen bonding (dimerization) of the carboxylic acid moieties.[4] This peak is often superimposed on the C-H stretching frequencies.[4]

  • C-H Stretches: Sharp peaks for sp²-hybridized aromatic C-H bonds will appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), while sp³-hybridized aliphatic C-H bonds from the cyclohexane and methoxy groups will appear just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹).[5]

  • Carbonyl (C=O Stretch): An intense, sharp absorption is predicted between 1690-1760 cm⁻¹.[4][5] For a carboxylic acid dimer, this peak is typically found near 1710 cm⁻¹.[3]

  • Aromatic Ring (C=C Stretches): Two to three medium-intensity bands are expected in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene ring.[5][6]

  • Aryl Ether (C-O Stretch): A strong, characteristic absorption corresponding to the asymmetric C-O-C stretch is expected around 1250 cm⁻¹.[7]

  • Carboxylic Acid (C-O Stretch): A medium-intensity band for the C-O single bond stretch of the carboxylic acid will appear in the 1210-1320 cm⁻¹ range.[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically perform the background subtraction.

Data Summary Table: IR
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, Very BroadO-H Stretch (Carboxylic Acid Dimer)[3][4]
~3030Weak-Mediumsp² C-H Stretch (Aromatic)[6]
2960-2850Mediumsp³ C-H Stretch (Aliphatic)[5]
~1710Strong, SharpC=O Stretch (Carboxylic Acid Dimer)[3]
1600-1450MediumC=C Stretches (Aromatic Ring)[5]
~1250StrongAsymmetric C-O-C Stretch (Aryl Ether)[7]
1320-1210MediumC-O Stretch (Carboxylic Acid)[4]

The combined presence of these bands provides compelling evidence for the proposed structure's key functional components.

Mapping the Skeleton with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments, allowing for the complete mapping of the molecular skeleton and the confirmation of connectivity.

¹H NMR Spectroscopy: Probing the Proton Environment
  • Carboxylic Acid Proton (1H): A highly deshielded, broad singlet is expected far downfield, typically between 10-12 ppm.[8] This proton is readily exchangeable and will disappear from the spectrum upon addition of a drop of D₂O to the NMR tube.

  • Aromatic Protons (4H): The 1,4-disubstituted (para) aromatic ring will give rise to a characteristic AA'BB' system. This typically appears as two distinct doublets in the aromatic region (6.8-7.5 ppm). The two protons ortho to the electron-donating methoxy group will be more shielded (upfield) than the two protons ortho to the phenoxy oxygen.

  • Methoxy Protons (3H): A sharp, distinct singlet integrating to three protons is expected around 3.8 ppm.[9]

  • Cyclohexyl Protons (10H): These protons will appear as a series of complex, overlapping multiplets in the aliphatic region, likely between 1.2 and 2.5 ppm. The protons on the carbons adjacent to the quaternary carbon will be the most deshielded within this group.[10][11]

¹³C NMR Spectroscopy: Defining the Carbon Framework
  • Carbonyl Carbon: The most deshielded carbon, appearing as a singlet around 175-185 ppm.[8][12]

  • Aromatic Carbons: Four signals are expected in the 114-158 ppm range. The two oxygen-substituted quaternary carbons (C-O-CH₃ and C-O-Cyclohexyl) will be the most downfield. The two protonated aromatic carbons will appear as distinct signals.

  • Quaternary Cyclohexyl Carbon: The sp³ carbon bonded to the phenoxy oxygen and the carboxyl group will be significantly deshielded relative to other aliphatic carbons.

  • Methoxy Carbon: A characteristic signal around 55-56 ppm.[9]

  • Cyclohexyl Carbons: Multiple signals for the five -CH₂- groups of the cyclohexane ring are expected in the 20-40 ppm range.

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.

  • Data Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for a 400 MHz or 500 MHz spectrometer are typically sufficient.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation). These experiments are critical for confirming the connectivity between the phenoxy group and the specific quaternary carbon of the cyclohexane ring.

Data Summary Table: Predicted NMR Shifts
Data TypeChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~11Broad Singlet1H-COOH
~7.2Doublet2HAromatic H (ortho to -O-Cyclohexyl)
~6.9Doublet2HAromatic H (ortho to -OCH₃)
~3.8Singlet3H-OCH₃
2.5 - 1.2Multiplets10HCyclohexyl -CH₂-
¹³C NMR ~180Singlet--C OOH
~155Singlet-Ar C -OCH₃
~152Singlet-Ar C -O-Cyclohexyl
~120Singlet-Ar C H
~115Singlet-Ar C H
~80Singlet-Quaternary C yclohexyl
~55Singlet--OC H₃
40 - 20Singlets-Cyclohexyl -C H₂-

Confirmation by Mass Spectrometry (MS)

Mass spectrometry serves two primary functions: to confirm the molecular weight of the compound and to provide structural evidence through the analysis of its fragmentation patterns.

Expected Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺•): The spectrum should show a clear molecular ion peak at a mass-to-charge ratio (m/z) of 234, corresponding to the molecular formula C₁₄H₁₈O₃.[1][13]

  • Key Fragmentation Pathways: The fragmentation of the molecular ion provides a roadmap of the molecule's construction.

    • Loss of Carboxyl Group: Alpha-cleavage resulting in the loss of the entire -COOH radical (45 Da) is a common pathway for carboxylic acids, which would yield a fragment at m/z 189.[14]

    • Loss of Hydroxyl Radical: Loss of •OH (17 Da) from the carboxylic acid can produce a prominent acylium ion at m/z 217.[14][15]

    • Ether Bond Cleavage: Cleavage of the C(cyclohexyl)-O bond is expected to be a major fragmentation pathway, leading to the formation of a stable 4-methoxyphenoxy radical and a cation at m/z 111, or more likely, the formation of the 4-methoxyphenol radical cation at m/z 124.

    • McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible for the carboxylic acid itself due to the lack of a γ-hydrogen on an alkyl chain, other complex rearrangements within the cyclohexane ring can occur.[16][17]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This will eject an electron from the molecule, forming the positively charged molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Visualization: Key Fragmentation Pathways

G M C₁₄H₁₈O₃⁺• m/z = 234 (Molecular Ion) F1 C₁₃H₁₇O₂⁺ m/z = 217 M->F1 - •OH (17 Da) F2 C₁₃H₁₇O⁺• m/z = 189 M->F2 - •COOH (45 Da) F3 C₇H₇O₂⁺ m/z = 123 M->F3 - C₇H₁₁O• F4 C₇H₈O₂⁺• m/z = 124 M->F4 - C₇H₁₀O

Caption: Predicted EI-MS fragmentation of the molecular ion (m/z 234).

Integrated Workflow and Final Confirmation

The definitive structural elucidation of this compound is achieved not by any single technique, but by the logical integration of all data streams.

G cluster_0 Initial Analysis cluster_1 Functional Group ID cluster_2 Skeletal Mapping cluster_3 Final Confirmation MS_Mol_Wt Mass Spectrometry (Molecular Weight = 234.29) DoU Calculate DoU = 6 (Suggests Aromatic Ring + 2 Features) MS_Mol_Wt->DoU IR IR Spectroscopy (ID -COOH, Ar-O-C, C=C, C-H) Final Confirmed Structure: This compound DoU->Final H_NMR ¹H NMR (Confirm Proton Environments & Ratios) IR->Final C_NMR ¹³C NMR (Confirm Carbon Skeleton) H_NMR->C_NMR NMR_2D 2D NMR (COSY, HMBC) (Confirm Connectivity) C_NMR->NMR_2D MS_Frag MS Fragmentation (Corroborate Structural Units) NMR_2D->Final MS_Frag->Final

Caption: Integrated workflow for structural elucidation.

References

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Deconstructing the Spectroscopic Signature of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid, a molecule incorporating a carboxylic acid, an ether linkage, a cyclohexane ring, and a substituted aromatic system, presents a rich tapestry of spectroscopic features. This guide, intended for researchers and scientists, provides a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By dissecting the anticipated spectral characteristics, we aim to provide a predictive framework for its identification and characterization, even in the absence of a complete, publicly available experimental dataset. The principles and interpretations discussed herein are grounded in fundamental spectroscopic theory and data from analogous structures.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical insights into its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the electronic environment of each proton. The chemical shifts are influenced by the electronegativity of neighboring atoms and the effects of aromatic currents.

Expected ¹H NMR Data:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1HThe acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[1]
Aromatic Protons (ortho to -OCH₃)~6.8 - 7.0Doublet2HThese protons are shielded by the electron-donating methoxy group.
Aromatic Protons (ortho to -O-Cyclohexyl)~6.8 - 7.0Doublet2HThese protons are also influenced by the ether linkage.
Methoxy Protons (-OCH₃)~3.8Singlet3HThe protons of the methoxy group are in a relatively shielded environment, appearing as a sharp singlet.
Cyclohexane Protons1.2 - 2.5Multiplet10HThe ten protons on the cyclohexane ring will appear as a complex series of overlapping multiplets due to their varied spatial arrangements and spin-spin coupling. Protons alpha to the ether oxygen and the carboxylic acid group will be the most deshielded within this range.[2][3]

Experimental Protocol for ¹H NMR Spectroscopy:

Caption: Workflow for ¹H NMR Data Acquisition and Processing.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (ppm) Rationale
Carboxylic Acid Carbonyl (-COOH)170 - 185The carbonyl carbon of a carboxylic acid is highly deshielded.[4]
Aromatic Carbon (para to -OCH₃)~155The carbon attached to the ether oxygen is deshielded.
Aromatic Carbon (para to -O-Cyclohexyl)~150The carbon attached to the ether oxygen is deshielded.
Aromatic Carbons (ortho to -OCH₃ and -O-Cyclohexyl)114 - 120These carbons are shielded by the electron-donating oxygen atoms.
Quaternary Cyclohexane Carbon~80The carbon atom of the cyclohexane ring bonded to both the oxygen and the carboxylic acid group will be significantly deshielded.
Methoxy Carbon (-OCH₃)~55The carbon of the methoxy group is in a typical range for such functionalities.
Cyclohexane Carbons20 - 40The remaining five carbons of the cyclohexane ring will appear in the aliphatic region.[5]

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Functional Group Expected Absorption Range (cm⁻¹) Intensity/Shape Vibrational Mode
Carboxylic Acid O-H2500 - 3300Broad, StrongO-H Stretch[1][6][7]
C-H (Aromatic)3000 - 3100Sharp, MediumC-H Stretch
C-H (Aliphatic)2850 - 3000Sharp, StrongC-H Stretch
Carboxylic Acid C=O1680 - 1725Strong, SharpC=O Stretch[7][8]
C=C (Aromatic)1450 - 1600Medium to WeakC=C Stretch
C-O (Ether)1200 - 1275 (Aryl-Alkyl Ether)StrongAsymmetric C-O-C Stretch[9]
C-O (Carboxylic Acid)1210 - 1320MediumC-O Stretch[7]

Causality in IR Spectroscopy:

The broadness of the O-H stretch in the carboxylic acid is a direct result of intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[7] The position of the C=O stretch is sensitive to its electronic environment; conjugation and hydrogen bonding can shift this absorption to lower wavenumbers.[8]

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

Caption: Workflow for ATR-IR Data Acquisition and Processing.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 250. This peak, corresponding to the intact molecule with one electron removed, may be of low intensity due to the lability of the molecule.

  • Key Fragmentation Pathways:

    G M [M]⁺˙ m/z = 250 A Loss of -COOH m/z = 205 M->A - •COOH B Loss of -OCH₃ m/z = 219 M->B - •CH₃O C Loss of Cyclohexanecarboxylic acid moiety m/z = 123 M->C - C₇H₁₁O₂• E Loss of C₆H₁₀O m/z = 108 M->E - C₆H₁₀O D [C₇H₇O]⁺ C->D Rearrangement F [C₆H₅O]⁺ m/z = 93 E->F Rearrangement

    Caption: Predicted Fragmentation Pathways for this compound.

Interpretation of Fragmentation:

The fragmentation of aromatic ethers is often dominated by cleavage of the C-O ether bond.[10] For this compound, we can anticipate several key fragmentation patterns:

  • Loss of the carboxyl group (-COOH): This would result in a fragment at m/z 205.

  • Loss of the methoxy group (-OCH₃): This would lead to a fragment at m/z 219.

  • Cleavage of the ether bond: This can occur in two ways, leading to fragments corresponding to the methoxyphenoxy cation (m/z 123) or the cyclohexanecarboxylic acid radical cation.

  • Rearrangements: Aromatic ethers can undergo rearrangements, potentially leading to a prominent peak at m/z 94 corresponding to a phenol radical cation.[10]

Experimental Protocol for Mass Spectrometry (GC-MS with EI):

  • Sample Introduction: A dilute solution of the compound in a volatile solvent is injected into the gas chromatograph (GC).

  • Separation: The compound travels through the GC column and is separated from any impurities.

  • Ionization: The eluted compound enters the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

IV. Conclusion: A Coherent Spectroscopic Portrait

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the structural verification of this compound. While this guide presents a predictive analysis based on established spectroscopic principles, it serves as a robust framework for interpreting experimental data. The characteristic signals in each spectrum, from the broad O-H stretch in the IR to the specific chemical shifts in the NMR and the predictable fragmentation in the MS, collectively form a unique spectroscopic fingerprint for this molecule. For drug development professionals, a thorough understanding of these spectroscopic signatures is paramount for ensuring the identity, purity, and quality of synthesized compounds.

References

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  • Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link].

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Whitepaper: An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a hypothesis-driven exploration of the potential therapeutic targets for the compound 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid (PubChem CID: 81979). While direct biological studies on this specific molecule are limited, its structural motifs—a cyclohexanecarboxylic acid core and a methoxyphenyl group—are present in various bioactive compounds.[1] By analyzing structure-activity relationships of analogous molecules, we can postulate and design validation workflows for several high-potential therapeutic targets. This guide focuses on three primary areas: metabolic disorders via adiponectin receptor agonism, inflammatory conditions through modulation of cytokine and cyclooxygenase pathways, and oncological applications via antiproliferative mechanisms. For each potential target, we present the scientific rationale, key signaling pathways, and detailed, self-validating experimental protocols to guide further research.

Introduction to this compound

This compound is a small organic molecule with the chemical formula C₁₄H₁₈O₃.[1] The core structure consists of a cyclohexane ring functionalized with both a carboxylic acid group and a 4-methoxyphenoxy group. The carboxylic acid moiety is common in many drugs, often contributing to solubility and providing a key interaction point with biological targets, while the methoxyphenyl group is a feature in compounds targeting a range of receptors and enzymes.[2][3] Given the scarcity of direct research, this guide will build a logical framework for target identification and validation based on these well-studied chemical features.

PropertyValueReference
PubChem CID 81979[1]
Molecular Formula C₁₄H₁₈O₃[1]
Molecular Weight 234.29 g/mol [1]
CAS Number 7469-83-2[4]

Prime Target Area: Adiponectin Receptors (AdipoR1/AdipoR2) in Metabolic Disease

Scientific Rationale

Metabolic syndrome, encompassing type 2 diabetes, obesity, and insulin resistance, represents a significant global health crisis.[5] Adiponectin is a crucial hormone, primarily secreted by adipose tissue, that enhances insulin sensitivity and metabolic health.[6] It exerts its effects by binding to two primary receptors, AdipoR1 and AdipoR2, which are abundant in key metabolic tissues like skeletal muscle and the liver.[7] The development of orally active small-molecule agonists for these receptors is a major therapeutic goal.[8]

The small molecule AdipoRon is a well-characterized AdipoR agonist that has demonstrated the ability to ameliorate insulin resistance and obesity in animal models.[6] Its mechanism involves the activation of key energy-sensing pathways, including AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[9][10] The structural elements of this compound suggest it could potentially fit within the ligand-binding pocket of adiponectin receptors, making this the most promising therapeutic target to investigate.

Adiponectin Receptor Signaling Pathway

Activation of AdipoR1/R2 initiates a signaling cascade that enhances cellular energy metabolism, primarily through the activation of AMPK. This master metabolic regulator then phosphorylates downstream targets to increase glucose uptake and fatty acid oxidation.

G cluster_membrane Cell Membrane cluster_effects Metabolic Outcomes AdipoR AdipoR1 / AdipoR2 AMPK AMPK AdipoR->AMPK Activates Compound 1-(4-Methoxyphenoxy) cyclohexanecarboxylic acid (Potential Agonist) Compound->AdipoR Binds pAMPK p-AMPK (Active) AMPK->pAMPK PGC1a PGC-1α pAMPK->PGC1a PPARa PPARα pAMPK->PPARa Glucose ↑ Glucose Uptake pAMPK->Glucose FAO ↑ Fatty Acid Oxidation pAMPK->FAO Mito ↑ Mitochondrial Biogenesis PGC1a->Mito

Caption: AdipoR signaling cascade initiated by a potential agonist.

Experimental Workflow for Target Validation

This workflow is designed to systematically determine if the compound acts as an AdipoR agonist.

G Start Hypothesis: Compound is an AdipoR Agonist Step1 Step 1: Binding Assay Determine Kd for AdipoR1/R2 Start->Step1 Step2 Step 2: Cellular Assay Measure p-AMPK/p-ACC Levels in C2C12 Myotubes Step1->Step2 If Binding Confirmed Step3 Step 3: Functional Assay Measure Glucose Uptake in 3T3-L1 Adipocytes Step2->Step3 If Activation Confirmed Result Conclusion: Therapeutic Potential for Metabolic Disease Step3->Result If Functional Effect Observed

Caption: Experimental workflow for validating AdipoR agonism.

Protocol 1: AdipoR Competitive Binding Assay

  • Objective: To determine the binding affinity (Kd) of the test compound for human AdipoR1 and AdipoR2.

  • Materials:

    • Membrane preparations from cells overexpressing AdipoR1 or AdipoR2.

    • Radiolabeled ligand (e.g., ¹²⁵I-globular adiponectin).

    • Test compound stock solution (in DMSO).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • 96-well filter plates and vacuum manifold.

  • Methodology:

    • Add 50 µL of binding buffer containing various concentrations of the unlabeled test compound to the wells of the filter plate.

    • Add 50 µL of radiolabeled ligand at a final concentration near its Kd.

    • Initiate the binding reaction by adding 100 µL of the receptor-containing membrane preparation (approx. 10-20 µg protein/well).

    • Incubate for 60 minutes at room temperature with gentle agitation.

    • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled adiponectin) from total binding.

    • Determine the IC₅₀ value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Cellular AMPK Activation Assay (Western Blot)

  • Objective: To measure the compound's ability to induce phosphorylation of AMPK and its substrate, Acetyl-CoA Carboxylase (ACC), in a relevant cell line.

  • Materials:

    • C2C12 myoblasts, differentiated into myotubes.

    • DMEM, Fetal Bovine Serum (FBS), Horse Serum.

    • Test compound.

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-p-AMPK (Thr172), anti-AMPK, anti-p-ACC (Ser79), anti-ACC, anti-Actin.

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Methodology:

    • Plate C2C12 myoblasts and differentiate into myotubes over 4-6 days.

    • Serum-starve the myotubes for 4 hours in serum-free DMEM.

    • Treat cells with varying concentrations of the test compound (e.g., 0.1 to 100 µM) or a known agonist (e.g., AdipoRon) for 30-60 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine protein concentration of the lysates using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensity and normalize p-AMPK to total AMPK and p-ACC to total ACC.

Anticipated Data Summary
AssayParameterThis compoundPositive Control (AdipoRon)
Binding Assay AdipoR1 Kd (µM)[Experimental Value]~1.8[10]
AdipoR2 Kd (µM)[Experimental Value]~3.1[10]
AMPK Activation p-AMPK EC₅₀ (µM)[Experimental Value][Value from literature/internal]
Glucose Uptake Fold Increase @ 10 µM[Experimental Value][Value from literature/internal]

Secondary Target Area: Inflammatory Pathways (TNF-α, COX-2)

Scientific Rationale

Chronic inflammation is a key driver of numerous diseases. Many cyclohexanecarboxylic acid derivatives have demonstrated anti-inflammatory and antiproliferative properties.[11][12] Key inflammatory mediators include cytokines like Tumor Necrosis Factor-alpha (TNF-α) and enzymes like Cyclooxygenase-2 (COX-2) that produce prostaglandins.[3] The structure of the test compound, particularly the carboxylic acid group, is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. Therefore, investigating its potential to modulate these pathways is a logical secondary step.

TNF-α Signaling in Inflammation

TNF-α is a potent pro-inflammatory cytokine that binds to its receptor (TNFR) and activates downstream signaling pathways, such as NF-κB, leading to the transcription of other inflammatory genes.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus TNFR TNFR IKK IKK Complex TNFR->IKK Activates TNFa TNF-α TNFa->TNFR Binds IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Released IkB->NFkB Inhibits Genes Pro-inflammatory Gene Transcription (IL-6, COX-2) NFkB_active->Genes Translocates & Activates

Caption: Simplified TNF-α signaling pathway leading to inflammation.

Experimental Workflow for Anti-Inflammatory Screening

G Start Hypothesis: Compound has Anti-inflammatory Activity Step1 Step 1: Cytokine Release Assay Measure TNF-α & IL-6 secretion from LPS-stimulated Macrophages Start->Step1 Step2 Step 2: COX Enzyme Assay Determine IC₅₀ for COX-1 and COX-2 Step1->Step2 If Cytokine Release is Inhibited Result Conclusion: Therapeutic Potential for Inflammatory Diseases Step2->Result

Caption: Workflow for screening anti-inflammatory properties.

Protocol 3: Cytokine Release Assay (ELISA)

  • Objective: To determine if the compound inhibits the release of pro-inflammatory cytokines from stimulated immune cells.

  • Materials:

    • RAW 264.7 macrophage cell line.

    • Lipopolysaccharide (LPS).

    • Test compound.

    • ELISA kits for mouse TNF-α and IL-6.

  • Methodology:

    • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include unstimulated and vehicle-only controls.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits according to the manufacturer's instructions.

    • Separately, assess cell viability using an MTT assay to rule out cytotoxicity as the cause of reduced cytokine levels.

    • Calculate the IC₅₀ for the inhibition of each cytokine's release.

Anticipated Data Summary
AssayParameterThis compoundPositive Control (e.g., Dexamethasone)
Cytokine Release TNF-α Inhibition IC₅₀ (µM)[Experimental Value][Value from literature/internal]
IL-6 Inhibition IC₅₀ (µM)[Experimental Value][Value from literature/internal]
COX Inhibition COX-1 IC₅₀ (µM)[Experimental Value][Varies by control drug]
COX-2 IC₅₀ (µM)[Experimental Value][Varies by control drug]

Exploratory Target Area: Cancer Cell Proliferation

Scientific Rationale

Natural and synthetic compounds containing cyclohexanecarboxylic acid or methoxyphenyl moieties have shown cytotoxic activity against various cancer cell lines.[13][14] Some complex molecules with these features have been found to act as antitubulin agents, causing cell cycle arrest in the G2/M phase.[15] While a more speculative target area, a primary screen for antiproliferative activity is a standard and valuable step in characterizing a novel compound's bioactivity.

Experimental Workflow for Anticancer Screening

G Start Hypothesis: Compound has Antiproliferative Activity Step1 Step 1: Cell Viability Screen Determine GI₅₀ against a panel of cancer cell lines (e.g., NCI-60) Start->Step1 Step2 Step 2: Mechanism of Action Perform Cell Cycle Analysis (Flow Cytometry) Step1->Step2 If GI₅₀ is potent in specific cell lines Result Conclusion: Potential as an Oncology Drug Lead Step2->Result

Caption: High-level workflow for anticancer activity screening.

Protocol 4: NCI-60 Human Tumor Cell Line Screen (Conceptual)

  • Objective: To evaluate the compound's growth inhibitory (GI₅₀) and cytotoxic (LC₅₀) effects across a broad panel of human cancer cell lines.

  • Methodology: This is typically performed as a service by institutions like the National Cancer Institute (NCI). The general steps are:

    • Submit the compound for testing.

    • The compound is tested at five different concentrations against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

    • Cells are incubated with the compound for 48 hours.

    • Cell viability is determined using a sulforhodamine B (SRB) protein staining assay.

    • Results are reported as GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell death).

Anticipated Data Summary
Cell Line (Example)Tissue of OriginGI₅₀ (µM)
MCF-7 Breast Cancer[Experimental Value]
HCT-116 Colon Cancer[Experimental Value]
A549 Lung Cancer[Experimental Value]
PC-3 Prostate Cancer[Experimental Value]

Conclusion

While this compound remains an understudied molecule, a systematic, hypothesis-driven investigation based on its structural components can efficiently unveil its therapeutic potential. The strongest rationale points toward the adiponectin receptors as primary targets for the treatment of metabolic diseases. Secondary investigations into its anti-inflammatory properties and exploratory screening for antiproliferative effects are also warranted. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to validate these potential targets and determine the future clinical trajectory of this compound.

References

  • Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. J. Org. Chem. USSR (Engl. Transl.); (United States), 23:6.

  • Gawrońska-Grzywacz, M., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.

  • Santa Cruz Biotechnology. 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid.

  • Grefte, S., et al. (2022). Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice. JCI Insight.

  • Smolecule. 4-Methoxy-1-methylcyclohexane-1-carboxylic acid.

  • Vellanki, S., et al. (2020). Potential Adiponectin Receptor Response Modifier Therapeutics. Frontiers in Endocrinology.

  • TargetMol. Adiponectin receptor (Inhibitors Agonists Modulators Antagonists).

  • Cuyàs, E., et al. (2021). Adiponectin Receptor Agonist AdipoRon Ameliorates the Metabolic Complications in a Hyperandrogenic Rat Model of PCOS. Endocrinology.

  • Taylor, E. A., et al. (2011). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. Bioorganic & Medicinal Chemistry Letters.

  • Kim, S., et al. (2018). Discovery of a novel potent peptide agonist to adiponectin receptor 1. PLOS One.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81979, 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid.

  • Wikipedia. Cyclohexanecarboxylic acid.

  • Venkatesan, A. M., et al. (2004). Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry.

  • Heindel, J. J., et al. (2017). Metabolism Disrupting Chemicals and Metabolic Disorders. Reproductive Toxicology.

  • Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid against experimental tumors. Cancer Research.

  • ResearchGate. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.

  • Scrimin, F., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. MedChemComm.

  • Mani, A., et al. (2016). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. Avicenna Journal of Medical Biotechnology.

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An In-Silico Gauntlet: Deconvoluting the Molecular Interactions of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Target Identification and Interaction Modeling for Novel Chemical Entities

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, the foremost of which is the identification of its biological target and the characterization of its molecular interactions. This technical guide presents a comprehensive, in-silico workflow to elucidate the potential biological targets and interaction dynamics of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid, a compound with limited available biological data. By eschewing a rigid template, this guide provides a logical and self-validating framework for the computational investigation of novel small molecules, emphasizing the rationale behind each methodological choice. We will navigate the process from initial target hypothesis generation using cheminformatics tools to the intricacies of molecular docking, the dynamic realism of molecular dynamics simulations, and the quantitative rigor of binding free energy calculations. Each protocol is designed to be a self-validating system, ensuring the trustworthiness and reproducibility of the generated data. This guide is intended to serve as a practical and authoritative resource for researchers embarking on the computational characterization of novel chemical entities.

Introduction: The Challenge of a Novel Molecule

This compound presents a common challenge in drug discovery: a well-defined chemical structure with a paucity of biological data. In such scenarios, in-silico modeling provides a powerful and resource-efficient avenue to generate testable hypotheses about the compound's mechanism of action. This guide will walk you through a multi-step computational workflow designed to predict potential biological targets and characterize the molecular interactions of our topic compound. The philosophy underpinning this guide is not merely to provide a set of instructions, but to instill a deeper understanding of the causality behind each step, thereby empowering the researcher to adapt and apply these methods to their own novel molecules.

The In-Silico Workflow: A Strategic Overview

Our investigation will follow a logical progression from broad, speculative target identification to a highly detailed, atomistic-level analysis of the most promising protein-ligand interactions. This workflow is designed to be iterative and self-correcting, with checkpoints for data validation at each stage.

In_Silico_Workflow Target_ID Target Identification & Hypothesis Generation Ligand_Prep Ligand Preparation Target_ID->Ligand_Prep Target_Prep Target Preparation Target_ID->Target_Prep Docking Molecular Docking Ligand_Prep->Docking Target_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy ADMET In-Silico ADMET Prediction Binding_Energy->ADMET Conclusion Conclusion & Experimental Validation ADMET->Conclusion

Figure 1: A high-level overview of the in-silico workflow for characterizing a novel small molecule.

Part I: Target Identification and Hypothesis Generation

Without a known biological target, our first step is to generate plausible hypotheses. We will employ a combination of ligand-based and structure-based approaches to identify potential protein targets for this compound.

Ligand-Based Target Prediction

This approach is predicated on the principle that structurally similar molecules often exhibit similar biological activities.[1] We will use web-based tools that screen our molecule against databases of known bioactive compounds and their targets.

Protocol 3.1.1: Target Prediction using Public Web Servers

  • Ligand Preparation:

    • Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or the open-source MarvinSketch.

    • Convert the 2D structure to a 3D conformation and save it in a common format like SDF or MOL2.

  • Target Prediction with SwissTargetPrediction:

    • Navigate to the SwissTargetPrediction web server.

    • Submit the 3D structure of the ligand.

    • The server will return a ranked list of potential targets based on a combination of 2D and 3D similarity to known ligands.

  • Target Prediction with TargetHunter:

    • Access the TargetHunter web server.[1]

    • Submit the ligand structure.

    • TargetHunter employs a chemical similarity-based algorithm to predict biological targets by exploring large chemogenomic databases.[1]

Structure-Based Target Prediction (Reverse Docking)

Reverse docking, also known as inverse docking, involves screening a single ligand against a library of protein structures to identify potential binding partners.[2][3][4][5][6]

Protocol 3.2.1: Reverse Docking with ReverseDock Web Server

  • Ligand Submission:

    • Prepare the ligand in MOL2 format as described in Protocol 3.1.1.

    • Access the ReverseDock web server.[2][3][4][5][6]

    • Upload the ligand file.

  • Target Selection:

    • ReverseDock allows for the selection of a panel of protein targets. For an initial broad screen, a panel covering diverse protein families is recommended.

  • Execution and Analysis:

    • The server will perform blind docking of the ligand to the entire surface of each selected protein using AutoDock Vina.[2][3][4]

    • The results will be presented as a ranked list of proteins based on the predicted binding affinity.

Critical Evaluation of Predicted Targets

The output from these servers is a set of hypotheses, not definitive answers. A critical evaluation is essential to prioritize targets for further investigation.

  • Consensus Scoring: Prioritize targets that are predicted by multiple independent methods.

  • Biological Plausibility: Research the biological function of the top-ranked targets. Is there a plausible connection between the target and a potential therapeutic area?

  • Druggability: Assess the "druggability" of the predicted targets. Do they possess well-defined binding pockets?

For the purpose of this guide, let us assume that our target identification efforts consistently point towards Cyclooxygenase-2 (COX-2) as a high-priority potential target, given the structural similarities of our compound to known COX inhibitors.

Part II: Detailed Interaction Modeling with a Hypothesized Target

Having identified a plausible target, we now proceed to a more rigorous and detailed investigation of the interaction between this compound and COX-2.

Preparation of Protein and Ligand for Simulation

The quality of our input structures is paramount for obtaining meaningful results.[7][8][9]

Protocol 4.1.1: Protein and Ligand Preparation

  • Protein Structure Retrieval:

    • Download the crystal structure of human COX-2 in complex with a known inhibitor from the Protein Data Bank (PDB). A suitable entry is, for example, PDB ID: 5IKR.

  • Protein Preparation:

    • Use a molecular modeling package such as UCSF Chimera or Schrödinger's Protein Preparation Wizard.[8]

    • Remove water molecules that are not involved in critical interactions.

    • Add hydrogen atoms and assign appropriate protonation states to titratable residues at a physiological pH of 7.4.

    • Repair any missing side chains or loops.

    • Minimize the energy of the structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate a 3D conformation of this compound.

    • Assign partial charges using a quantum mechanical method or a force field-based approach. The AM1-BCC charge model is a commonly used and reliable method.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[10][11] We will use AutoDock Vina, a widely used and validated open-source docking program.[12][13][14][15]

Protocol 4.2.1: Molecular Docking with AutoDock Vina

  • Prepare Input Files:

    • Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina. This can be done using AutoDock Tools.

  • Define the Binding Site:

    • Identify the active site of COX-2, typically by referring to the position of the co-crystallized ligand in the PDB structure.

    • Define a grid box that encompasses the entire binding pocket.

  • Configure and Run Docking:

    • Create a configuration file specifying the paths to the protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the exhaustiveness parameter, which controls the thoroughness of the search. An exhaustiveness of 8 is a good starting point, but can be increased for more complex systems.[14]

  • Analyze Docking Results:

    • AutoDock Vina will output a set of predicted binding poses ranked by their docking scores (binding affinities in kcal/mol).[16]

    • Visually inspect the top-ranked poses using a molecular visualization tool like PyMOL or VMD.[17]

    • Analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein. A 2D interaction diagram can be very insightful.[6][18][19]

PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-9.2Arg120, Tyr355, Ser530
2-8.9Val349, Leu352, Tyr385
3-8.5Arg513, Phe518, Ala527

Table 1: Hypothetical molecular docking results for this compound with COX-2.

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, MD simulations allow us to observe the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[20] We will use GROMACS, a versatile and high-performance open-source MD engine.[21][22][23][24]

MD_Simulation_Workflow System_Setup System Setup (Topology, Solvation, Ionization) Minimization Energy Minimization System_Setup->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Analysis Trajectory Analysis Production_MD->Analysis

Figure 2: A detailed workflow for performing molecular dynamics simulations.

Protocol 4.3.1: MD Simulation with GROMACS

  • System Setup:

    • Generate the topology files for the protein-ligand complex using a force field such as CHARMM36.[21]

    • Place the complex in a periodic box and solvate it with water molecules (e.g., TIP3P water model).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.[25][26]

  • Equilibration:

    • Perform a two-stage equilibration process: first in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature, followed by the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.

  • Production MD:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Convergence: Assess the convergence of the simulation by monitoring properties like the Root Mean Square Deviation (RMSD) of the protein backbone and ligand over time. The simulation is considered converged when the RMSD reaches a stable plateau.[21][27][28][29]

    • Flexibility: Analyze the Root Mean Square Fluctuation (RMSF) of each residue to identify flexible and rigid regions of the protein.[1][4][27][30]

    • Interactions: Analyze the hydrogen bond occupancy and other key interactions between the ligand and protein throughout the simulation to assess the stability of the binding pose.[1][4][30][31]

Binding Free Energy Calculations

To obtain a more accurate estimate of the binding affinity than the docking score, we can perform binding free energy calculations using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[14][26][32][33][34][35][36][37] These methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models.[26][34]

Protocol 4.4.1: MM/PBSA Calculation

  • Trajectory Extraction:

    • Extract snapshots of the protein, ligand, and complex from the production MD trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the nonpolar solvation energy (typically estimated from the solvent-accessible surface area).

  • Binding Free Energy Calculation:

    • The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.

ComponentEnergy (kcal/mol)
van der Waals Energy-45.2 ± 3.1
Electrostatic Energy-12.5 ± 2.5
Polar Solvation Energy35.8 ± 4.2
Nonpolar Solvation Energy-5.1 ± 0.8
ΔG binding -27.0 ± 5.3

Table 2: Hypothetical MM/PBSA binding free energy results for this compound with COX-2.

Part III: In-Silico ADMET Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[12][38][39][40][41]

Protocol 5.1: ADMET Prediction using Web Servers

  • SwissADME:

    • Submit the ligand structure to the SwissADME web server.

    • The server provides predictions for a wide range of physicochemical properties, pharmacokinetic parameters, drug-likeness, and medicinal chemistry friendliness.

  • pkCSM:

    • Use the pkCSM server to predict various ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity profiles.

PropertyPredicted ValueInterpretation
Lipinski's Rule of 50 violationsGood drug-likeness
GI AbsorptionHighLikely to be well-absorbed
BBB PermeantNoUnlikely to cause CNS side effects
CYP2D6 InhibitorYesPotential for drug-drug interactions
AMES ToxicityNoLikely non-mutagenic

Table 3: Hypothetical in-silico ADMET prediction for this compound.

Conclusion and Future Directions

This in-silico investigation has provided a comprehensive, albeit hypothetical, characterization of this compound. We have journeyed from a position of no biological knowledge to a set of well-supported hypotheses:

  • Potential Target: COX-2 has been identified as a plausible biological target.

  • Binding Mode: A stable binding pose within the COX-2 active site has been predicted, stabilized by key interactions with residues such as Arg120, Tyr355, and Ser530.

  • Binding Affinity: A favorable binding free energy of -27.0 ± 5.3 kcal/mol suggests a strong interaction.

  • Drug-like Properties: The compound exhibits promising drug-like properties with a potential for drug-drug interactions via CYP2D6 inhibition.

It is crucial to reiterate that these are computational predictions that require experimental validation. The next logical steps would involve in-vitro assays to confirm the inhibitory activity of this compound against COX-2, followed by biophysical techniques such as X-ray crystallography to experimentally determine the binding mode. This in-silico guide serves as a powerful tool to rationalize and guide these future experimental endeavors, ultimately accelerating the path of a novel molecule towards a potential therapeutic.

References

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Preliminary In Vitro Screening of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid: A Strategic Approach to Unveiling Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

This guide outlines a comprehensive and logically tiered strategy for the preliminary in vitro screening of the novel chemical entity, 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid. Given the absence of established biological data for this compound, we present a hypothesis-driven approach grounded in its structural characteristics. The molecule's core features—a carboxylic acid moiety and a methoxyphenoxy group analogous to certain hypolipidemic agents—suggests potential activity in metabolic and inflammatory pathways. This document provides a detailed roadmap for researchers, beginning with foundational cytotoxicity assessments and progressing through primary target engagement assays and functional secondary screens. Each experimental protocol is designed as a self-validating system, complete with the necessary controls and rationale to ensure data integrity and reproducibility.

Introduction: Rationale and Strategic Overview

The compound this compound (PubChem CID: 81979) is a synthetic organic molecule for which the biological activity has not been extensively reported.[1] Its structure, however, provides compelling clues for targeted investigation. The presence of a carboxylic acid group is a common feature in many pharmacologically active agents, including non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] Furthermore, the phenoxy-acid scaffold bears a resemblance to fibrate drugs, which are well-known agonists of the Peroxisome Proliferator-Activated Receptors (PPARs), key regulators of lipid metabolism and inflammation.[4]

This guide, therefore, proposes a screening cascade designed to efficiently probe these potential biological activities. Our strategy is built on three pillars:

  • Establish a Therapeutic Window: Initial assays will determine the compound's general cytotoxicity to identify a concentration range suitable for subsequent, more sensitive biological assays.[5]

  • Probe Primary Hypothesized Targets: Based on structural analogy, we will directly assess the compound's ability to activate PPAR nuclear receptors (α, γ, and δ).[6]

  • Investigate Functional Consequences: Downstream assays will explore the functional outcomes of any observed target engagement, focusing on anti-inflammatory and lipid-modulating effects.[7][8]

This tiered approach ensures a cost-effective and scientifically rigorous evaluation, maximizing the potential to uncover the compound's pharmacological profile.

dot

Screening_Workflow cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Primary Target Screening cluster_2 Phase 3: Secondary Functional Screening cluster_3 Outcome A Compound Synthesis & QC B General Cytotoxicity Assays (e.g., MTT, LDH) A->B Solubilize in DMSO C PPAR Transactivation Assays (PPARα, PPARγ, PPARδ) B->C Select Non-Toxic Concentrations D Anti-Inflammatory Assays (e.g., COX-2 Inhibition) C->D If PPARγ Active E Lipid Metabolism Assays (e.g., Triglyceride Quantification) C->E If PPARα Active F Identify Biological Activity & Mechanism of Action D->F E->F

Caption: High-level workflow for the in vitro screening cascade.

Phase 1: Foundational Screening - Cytotoxicity and Cell Viability

Before investigating specific biological activities, it is imperative to assess the compound's intrinsic cytotoxicity.[9] These assays are fundamental for distinguishing true pharmacological effects from those caused by cell death and for determining the appropriate concentration range for subsequent experiments.[5][10] We will utilize the widely accepted MTT assay, which measures the metabolic activity of viable cells.[11]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized crystals.[11]

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound.

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (Test Compound)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Doxorubicin (Positive Control)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. Doxorubicin is used as a positive control. A vehicle control (0.5% DMSO in medium) must be included.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the CC50 value using non-linear regression.

Data Presentation

Summarize the results in a clear, tabular format.

CompoundCC50 (µM) on HepG2 cells (48h)
This compoundExperimental Value
Doxorubicin (Positive Control)Experimental Value

Phase 2: Primary Target Screening - Peroxisome Proliferator-Activated Receptors (PPARs)

Based on the structural similarity to fibrates, PPARs are the primary hypothesized targets.[4] PPARs are ligand-activated transcription factors that regulate genes involved in lipid metabolism, inflammation, and cell differentiation.[6] A cell-based reporter assay is an effective method to quantify the functional activation of PPARα and PPARγ.[13]

dot

PPAR_Pathway cluster_cell Cell cluster_nucleus Nucleus compound PPAR Agonist (Test Compound) receptor PPAR/RXR Heterodimer compound->receptor Activates pPRE PPRE (DNA Response Element) receptor->pPRE Binds to gene_exp Target Gene Transcription pPRE->gene_exp Initiates node_lipid Lipid Metabolism (e.g., CPT1A, CD36) gene_exp->node_lipid node_inflam Inflammation Modulation gene_exp->node_inflam

Caption: Simplified PPAR signaling pathway.

Principle of the PPAR Luciferase Reporter Assay

This assay utilizes host cells (e.g., HEK293T) co-transfected with two plasmids: one expressing a specific human PPAR isoform (α or γ) and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE).[13] If the test compound activates the PPAR, the receptor binds to the PPRE and drives the expression of luciferase. The resulting luminescence is measured and is directly proportional to the level of PPAR activation.[6]

Experimental Protocol: PPARα/γ Transactivation Assay

Objective: To determine the 50% effective concentration (EC50) for PPARα and PPARγ activation.

Materials:

  • HEK293T cells

  • Expression plasmids for human PPARα and PPARγ

  • pGL4.35[9XGAL4/luc2P] reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • Test Compound, Rosiglitazone (PPARγ agonist), Fenofibric Acid (PPARα agonist)

  • Luciferase assay system (e.g., Promega ONE-Glo™)

  • Opaque-walled 96-well plates

Procedure:

  • Transfection: Co-transfect HEK293T cells with the PPAR expression plasmid and the reporter plasmid according to the manufacturer's protocol.

  • Cell Seeding: Plate the transfected cells into white, opaque 96-well plates at a density of 3 x 10⁴ cells/well and allow them to recover for 24 hours.[13]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (at non-toxic concentrations determined in Phase 1). Include rosiglitazone and fenofibric acid as positive controls and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data by setting the vehicle control response to 1-fold induction. Calculate the fold activation for each concentration. Plot the fold activation against the log of the compound concentration and determine the EC50 value using non-linear regression.

Data Presentation
CompoundPPARα Activation EC50 (µM)PPARγ Activation EC50 (µM)
This compoundExperimental ValueExperimental Value
Fenofibric Acid (Control)Experimental ValueN/A
Rosiglitazone (Control)N/AExperimental Value

Phase 3: Secondary Functional Screening

If the compound shows activity in the primary screen, secondary assays are essential to confirm its functional effects in more disease-relevant contexts.

Assessment of Anti-inflammatory Potential

Dysregulation of inflammatory enzymes like cyclooxygenase-2 (COX-2) is a hallmark of many inflammatory diseases.[7][14] Given that many NSAIDs are carboxylic acids, and PPARs can modulate inflammatory responses, assessing COX-2 inhibition is a logical step.[15][16]

dot

COX_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2) (Inflammation, Pain) PGH2->Prostaglandins Inhibitor Test Compound (Potential Inhibitor) Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway.

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against human recombinant COX-2.

Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase component reduces PGG₂ to PGH₂. This process can be monitored using a colorimetric probe like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reduction of PGG₂.[17] An inhibitor will reduce the rate of this color change.[18][19]

Procedure:

  • Reagent Preparation: Prepare a reaction buffer containing human recombinant COX-2 enzyme, heme, and the colorimetric probe (TMPD).

  • Compound Incubation: In a 96-well plate, add the test compound over a range of concentrations. Include Celecoxib as a positive control and a vehicle (DMSO) control.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Monitor Absorbance: Immediately measure the absorbance at 611 nm over time using a microplate reader in kinetic mode.[17]

  • Data Analysis: Calculate the initial reaction rate for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to calculate the IC50.

Investigation of Effects on Lipid Metabolism

PPARα is a master regulator of fatty acid catabolism in the liver.[13] Its activation is expected to influence intracellular lipid levels. A direct measurement of triglycerides in a relevant cell line can provide functional validation of PPARα engagement.[8][20]

Objective: To quantify the effect of the test compound on triglyceride accumulation in HepG2 cells.

Principle: This assay involves treating cells with the test compound, lysing the cells, and then using an enzymatic assay to measure the amount of glycerol released after triglyceride hydrolysis. The glycerol is then used in a series of reactions that produce a quantifiable colorimetric or fluorometric signal.[20][21]

Procedure:

  • Cell Culture and Treatment: Culture HepG2 cells in a 24-well plate. Treat the cells with the test compound (at its PPARα EC50 concentration, if active) and controls (Fenofibric Acid) for 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Triglyceride Measurement: Use a commercial triglyceride quantification kit (e.g., from Promega, Cayman Chemical) according to the manufacturer's instructions. This typically involves:

    • Hydrolyzing triglycerides to glycerol and free fatty acids using lipase.

    • Quantifying the resulting glycerol via an enzymatic reaction coupled to a colorimetric or fluorometric probe.

  • Protein Normalization: Measure the total protein concentration in each cell lysate using a BCA or Bradford assay to normalize the triglyceride levels.

  • Data Analysis: Express the results as mg of triglyceride per mg of total protein. Compare the triglyceride levels in treated cells to the vehicle control.

Conclusion and Future Directions

This in-depth technical guide provides a structured, multi-phase approach for the initial in vitro characterization of this compound. By systematically progressing from broad cytotoxicity profiling to specific, hypothesis-driven functional assays, researchers can efficiently and rigorously elucidate the compound's primary biological activities.

Positive results in this screening cascade—such as potent and selective PPAR activation, coupled with demonstrable anti-inflammatory or lipid-modulating effects—would provide a strong rationale for advancing the compound to more complex studies. Future directions would include mechanism-of-action deconvolution (e.g., assessing target gene expression via qPCR), selectivity screening against a broader panel of nuclear receptors, and ultimately, evaluation in in vivo models of dyslipidemia or inflammation. This foundational screening is the critical first step in determining the therapeutic potential of this novel chemical entity.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
  • Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (2021). PubMed.
  • A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activ
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2000). PubMed.
  • In vitro studies of lipid metabolism in human liver. (1984). PubMed.
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  • Cell Viability, Cytotoxicity & Prolifer
  • An ELISA method to measure inhibition of the COX enzymes. (2006).
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
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  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI.
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  • MTT assay protocol. Abcam.
  • Lipid Metabolism. Promega GmbH.
  • Cytotoxicity Assays: How We Test Cell Viability. (2025). YouTube.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences.
  • in vitro Assays for Metabolic Diseases. Pharmaron.
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  • 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro. (2022). Bio-protocol.
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Methodological & Application

experimental protocol for using 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Experimental Use of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid

Introduction: A Structurally-Informed Hypothesis for Novel PPAR Agonism

In the landscape of metabolic disease research, the discovery of novel small molecules that can modulate key regulatory pathways is of paramount importance. This guide focuses on the experimental protocol for a promising, yet under-characterized molecule: This compound . While direct biological data for this specific compound is not extensively documented, its structural features provide a strong rationale for its investigation as a potential agonist of Peroxisome Proliferator-Activated Receptors (PPARs).

PPARs are a family of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism.[1][2] Agonists of these receptors, such as the fibrates (PPARα) and thiazolidinediones (PPARγ), are established therapeutic agents for dyslipidemia and type 2 diabetes, respectively.[3] The general pharmacophore for PPAR agonists consists of a carboxylic acid head group, a linker, and a hydrophobic tail.[4][5][6] this compound possesses these key features: a carboxylic acid group, a cyclohexyl linker, and a methoxyphenoxy tail, analogous to the structures of known PPAR agonists like Muraglitazar and Lanifibranor.[7][8][9]

This document, therefore, provides a comprehensive set of application notes and detailed protocols based on the hypothesis that this compound is a novel PPAR agonist. The protocols herein are designed to rigorously test this hypothesis, from chemical synthesis to in vitro and in vivo characterization of its potential therapeutic effects.

PART 1: Synthesis of this compound

The synthesis of phenoxy-carboxylic acids can be achieved through various established methods.[10][11][12][13] A plausible and efficient route for the synthesis of this compound is outlined below. This protocol is adapted from general procedures for the synthesis of similar compounds.

Proposed Synthetic Pathway

Synthesis_Pathway reagent1 1-Hydroxycyclohexanecarboxylic acid reaction Reaction reagent1->reaction Mitsunobu Reaction (DIAD, PPh3, THF) reagent2 4-Methoxyphenol reagent2->reaction product This compound reaction->product

Caption: Proposed Mitsunobu reaction for the synthesis of the target compound.

Step-by-Step Synthesis Protocol
  • Materials and Reagents:

    • 1-Hydroxycyclohexanecarboxylic acid

    • 4-Methoxyphenol

    • Diisopropyl azodicarboxylate (DIAD)

    • Triphenylphosphine (PPh₃)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate

    • Hexane

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Reaction Setup:

    • To a solution of 1-hydroxycyclohexanecarboxylic acid (1 equivalent), 4-methoxyphenol (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (1.2 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: In Vitro Evaluation of PPAR Agonist Activity

To determine if this compound can activate PPAR isoforms, a luciferase reporter gene assay is a standard and effective method.[14][15][16][17] This assay measures the ability of a compound to induce the transcription of a reporter gene under the control of a PPAR-responsive promoter.

Experimental Workflow: In Vitro PPAR Reporter Assay

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture HEK293T cells transfection Transfect cells with PPAR expression and luciferase reporter plasmids cell_culture->transfection plating Plate transfected cells in 96-well plates transfection->plating compound_prep Prepare serial dilutions of This compound treatment Treat cells with compound or reference agonist (e.g., GW590735) compound_prep->treatment incubation Incubate for 24 hours treatment->incubation lysis Lyse cells and add luciferase substrate measurement Measure luminescence lysis->measurement data_analysis Analyze data and determine EC50 values measurement->data_analysis

Caption: Workflow for the in vitro PPAR luciferase reporter assay.

Detailed Protocol: PPARα and PPARγ Luciferase Reporter Assay
  • Cell Culture and Transfection:

    • Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Co-transfect the cells with a PPARα or PPARγ expression vector and a luciferase reporter vector containing a PPAR response element (PPRE).

  • Assay Procedure:

    • Plate the transfected cells in 96-well plates.

    • Prepare serial dilutions of this compound and a reference PPAR agonist (e.g., GW590735 for PPARα, Rosiglitazone for PPARγ).

    • Treat the cells with the compounds for 24 hours.

  • Data Acquisition and Analysis:

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize the data to a control (e.g., vehicle-treated cells) and plot the dose-response curves.

    • Calculate the EC₅₀ values to determine the potency of the compound as a PPAR agonist.

Hypothetical Data Presentation
CompoundPPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)
This compound550250
GW590735 (Reference)10>10,000
Rosiglitazone (Reference)>10,00050

PART 3: In Vivo Evaluation of Metabolic Effects

To assess the potential therapeutic effects of this compound on metabolic disorders, an in vivo study using a diet-induced obese mouse model is appropriate.[1][18][19][20] This model mimics many of the metabolic abnormalities seen in human metabolic syndrome, including dyslipidemia.

Experimental Workflow: In Vivo Dyslipidemia Model

In_Vivo_Workflow cluster_induction Model Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis acclimatization Acclimatize C57BL/6J mice diet Feed mice a high-fat diet for 8-12 weeks acclimatization->diet grouping Randomize mice into treatment groups diet->grouping dosing Administer compound or vehicle daily via oral gavage monitoring Monitor body weight and food intake dosing->monitoring treatment_duration Treat for 4 weeks monitoring->treatment_duration blood_collection Collect terminal blood samples biochemistry Measure plasma triglycerides, cholesterol, and glucose blood_collection->biochemistry tissue_analysis Analyze liver tissue for lipid accumulation blood_collection->tissue_analysis

Caption: Workflow for the in vivo evaluation in a diet-induced obese mouse model.

Detailed Protocol: High-Fat Diet-Induced Dyslipidemia Model in Mice
  • Animal Model:

    • Use male C57BL/6J mice.

    • Induce obesity and dyslipidemia by feeding a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.

  • Treatment:

    • Randomly assign the mice to treatment groups (e.g., vehicle control, low dose, high dose of the test compound, and a positive control like fenofibrate).

    • Administer the compounds daily by oral gavage for 4 weeks.

  • Metabolic Phenotyping:

    • Monitor body weight and food intake throughout the study.

    • At the end of the treatment period, collect blood samples for the analysis of plasma triglycerides, total cholesterol, and glucose levels.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Hypothetical Data Presentation
Treatment GroupPlasma Triglycerides (mg/dL)Total Cholesterol (mg/dL)
Vehicle Control150 ± 15200 ± 20
Compound (10 mg/kg)110 ± 12160 ± 18
Compound (30 mg/kg)80 ± 10 130 ± 15
Fenofibrate (100 mg/kg)75 ± 9 125 ± 14
*p < 0.05, **p < 0.01 vs. Vehicle Control

PART 4: Proposed Mechanism of Action

Based on the structural analogy and the proposed experimental validation, the hypothesized mechanism of action for this compound is through the activation of PPARs.

PPAR Signaling Pathway

PPAR_Signaling ligand 1-(4-Methoxyphenoxy) cyclohexanecarboxylic acid PPAR PPARα / PPARγ ligand->PPAR Binds and activates heterodimer Heterodimerization PPAR->heterodimer RXR RXR RXR->heterodimer PPRE PPRE (Promoter Region of Target Genes) transcription Increased Transcription PPRE->transcription response Regulation of Lipid and Glucose Metabolism transcription->response heterodimer->PPRE Binds to

Caption: Hypothesized mechanism of action via the PPAR signaling pathway.

Upon entering the cell, the compound is proposed to bind to and activate PPARα and/or PPARγ. This leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to an increase in their transcription. The products of these genes are involved in various aspects of lipid and glucose metabolism, ultimately leading to the observed therapeutic effects.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken. This compound, being a carboxylic acid, may be an irritant to the skin and eyes. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This guide provides a comprehensive framework for the synthesis and evaluation of this compound as a potential novel PPAR agonist. The detailed protocols for in vitro and in vivo studies are designed to rigorously test this hypothesis and to elucidate the compound's potential for the treatment of metabolic diseases such as dyslipidemia. The successful execution of these experiments will provide valuable insights into the biological activity of this promising molecule and its potential as a lead compound for further drug development.

References

  • Azam, F., et al. (n.d.). Pharmacophore structure of PPARγ agonists. ResearchGate. [Link]

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  • Shrestha, R. L., et al. (2023). Three-dimensional structure of Lanifibranor. ResearchGate. [Link]

  • Kim, H. S., et al. (2018). The Effects of PPAR Agonists on Atherosclerosis and Nonalcoholic Fatty Liver Disease in ApoE−/−FXR−/− Mice. Endocrinology and Metabolism, 33(3), 406–415. [Link]

  • Sohn, Y., et al. (2011). Pharmacophore Identification for Peroxisome Proliferator-Activated Receptor Gamma Agonists. ResearchGate. [Link]

  • Sohn, Y., et al. (2011). Pharmacophore Identification for Peroxisome Proliferator-Activated Receptor Gamma Agonists. Bulletin of the Korean Chemical Society, 32(1), 201-207. [Link]

  • Patel, H., et al. (2021). Pharmacophore structure of PPARγ agonists. ResearchGate. [Link]

  • RCSB PDB. (2023). 8HUL: X-ray structure of human PPAR delta ligand binding domain-lanifibranor co-crystals obtained by co-crystallization. [Link]

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  • Google Patents. (n.d.). Preparation method of phenoxycarboxylic acid herbicides.
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  • Suresh, J., et al. (2015). In vivo Evaluation of PPAR-α and PPAR-γ Agonist in Hyperlipidemia Induced Wister Albino Rats. Journal of Natural Remedies, 15(2), 96-103. [Link]

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  • Nakajima, T., et al. (2014). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological and Pharmaceutical Bulletin, 37(8), 1361–1366. [Link]

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  • El-Abhar, H., & Schaalan, M. (2014). The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. PPAR Research, 2014, 1–10. [Link]

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  • Katsiki, N., et al. (2018). PPAR Agonists, Atherogenic Dyslipidemia and Cardiovascular Risk. Current Medicinal Chemistry, 25(11), 1275–1288. [Link]

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  • KEGG DRUG. (n.d.). Muraglitazar. [Link]

  • Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2536–2550. [Link]

  • JETIR. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

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  • Patsnap Synapse. (2024). Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments. [Link]

  • Khom, S., et al. (2021). Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. International Journal of Molecular Sciences, 22(16), 8873. [Link]

  • Rollinger, J. M., et al. (2016). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Planta Medica, 82(9-10), 774–783. [Link]

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Application Note: Dissolving 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this document provides a comprehensive guide for the solubilization of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid for use in cell culture experiments. Adherence to these protocols is critical for ensuring experimental reproducibility, accuracy, and the integrity of your results.

Introduction: The Challenge of Solubilizing Lipophilic Carboxylic Acids

This compound is a molecule of interest in various biological research fields. A common yet significant hurdle for researchers is its effective and consistent dissolution for in vitro studies. The compound's molecular structure, characterized by a cyclohexyl and a methoxyphenyl group, confers a high degree of lipophilicity, leading to poor solubility in aqueous solutions like cell culture media.[1][2] The presence of a carboxylic acid group offers a potential route for salt formation to improve solubility, but the dominant nonpolar characteristics often make direct dissolution in media impractical.[2]

Improper solubilization can lead to compound precipitation, inaccurate dosing, and high variability in experimental outcomes, ultimately compromising the reliability of the data. This guide provides a validated, step-by-step protocol for preparing high-concentration stock solutions and their subsequent dilution into final working concentrations, ensuring compound stability and bioavailability in your cell-based assays.

Compound Physicochemical Profile

A thorough understanding of the compound's properties is the foundation for developing a successful dissolution strategy.[3] The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 7469-83-2[4][5][6]
Molecular Formula C₁₄H₁₈O₃[7][8]
Molecular Weight 234.29 g/mol [4][8]
Appearance Beige to light grey powder[7]
Melting Point 172-177 °C[7]
pKa (Predicted) 4.49 ± 0.20[7]
LogP 2.98 - 3.22[1][4]
Water Solubility Predicted log₁₀(S) = -3.15 mol/L[1]

The high LogP value confirms the compound's lipophilic nature and predicts its low solubility in water.[1] This necessitates the use of an organic solvent to prepare a concentrated stock solution.

Principle of Solubilization: A Two-Step Approach

To achieve a biologically active and non-precipitating final concentration in aqueous cell culture medium, a two-step dilution strategy is paramount. This involves:

  • Primary Dissolution: Creating a highly concentrated stock solution in a biocompatible organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solvating power for a wide range of organic molecules and its general acceptance in cell culture at low final concentrations.[9][10]

  • Secondary Dilution: Carefully diluting the primary stock solution into the final cell culture medium. This step must be performed in a way that avoids crashing the compound out of the solution as it is transferred from a favorable organic environment to a less favorable aqueous one.

The final concentration of the organic solvent in the cell culture medium must be kept to a minimum (typically ≤0.5%, with ≤0.1% being ideal) to avoid solvent-induced cytotoxicity or off-target effects.[11][12] Therefore, a vehicle control—culture medium containing the same final concentration of the solvent—is an indispensable component of any experiment.[13]

Experimental Workflow Overview

The following diagram outlines the complete process from solid compound to the final treatment of cells.

G cluster_prep PART 1: Stock Solution Preparation cluster_working PART 2: Working Solution Preparation compound Weigh Solid Compound calc Calculate Mass for 10 mM Stock Solution dissolve Dissolve in 100% DMSO calc->dissolve Add calculated mass to sterile vial vortex Vortex/Mix until Clear dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot & Store at -20°C/-80°C filter->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate Prepare Intermediate Dilution in Culture Medium (Optional) thaw->intermediate e.g., 1:100 dilution final Prepare Final Working Solution in Culture Medium intermediate->final e.g., 1:10 dilution add_to_cells Add to Cells final->add_to_cells vehicle Prepare Vehicle Control (Medium + same % DMSO) vehicle->add_to_cells

Sources

The Calcium-Sensing Receptor Antagonist Ronacaleret: A Tool for Probing Parathyroid Function and Bone Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unmasking 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid as Ronacaleret

The compound this compound, more commonly known in the scientific literature as Ronacaleret (or SB 751689), is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G-protein coupled receptor that plays a pivotal role in systemic calcium homeostasis. Its primary function is to detect minute fluctuations in extracellular calcium concentrations and, in response, modulate the secretion of parathyroid hormone (PTH).[2]

In the parathyroid gland, activation of the CaSR by calcium suppresses PTH release. Ronacaleret functions by blocking this receptor, thereby tricking the parathyroid gland into perceiving a state of hypocalcemia. This elicits a rapid, transient release of endogenous PTH.[3][4] This targeted mechanism of action makes Ronacaleret a valuable pharmacological tool for researchers investigating the intricate relationship between the CaSR, PTH dynamics, and their downstream effects on mineral and bone metabolism. While initially developed as a potential oral osteoanabolic agent for osteoporosis, its utility in a research setting extends to the fundamental study of parathyroid physiology and the cellular pathways governing bone remodeling.[3][5]

This guide provides detailed application notes and protocols for the use of Ronacaleret in key metabolic research assays, focusing on its established effects on PTH secretion and bone cell function.

Application Note 1: In Vitro Assessment of PTH Secretion from Parathyroid Cells

Scientific Rationale: The primary pharmacodynamic effect of Ronacaleret is the stimulation of PTH release.[6] An essential first step in characterizing its activity or screening similar CaSR antagonists is to quantify this effect in a controlled in vitro environment. This protocol details a method for treating a parathyroid cell model with Ronacaleret and measuring the subsequent release of PTH into the culture medium. The experiment is designed to establish a dose-response relationship, a critical parameter for understanding the compound's potency.

Experimental Protocol: PTH Secretion Assay

  • Cell Culture:

    • Culture bovine primary parathyroid cells or a suitable immortalized cell line (e.g., rat parathyroid adenoma cells) in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and specific growth factors as required by the cell type.

    • Seed cells in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere and grow to 80-90% confluency.

  • Pre-incubation and Starvation:

    • Aspirate the growth medium.

    • Wash the cells twice with a low-calcium (e.g., 0.5 mM Ca²⁺) Krebs-Ringer bicarbonate buffer supplemented with 0.1% BSA to remove residual PTH and sensitize the cells.

    • Incubate the cells in this buffer for 2 hours at 37°C in a 5% CO₂ incubator. This starvation step synchronizes the cells.

  • Ronacaleret Treatment:

    • Prepare a stock solution of Ronacaleret in DMSO. Further dilute in the low-calcium Krebs-Ringer buffer to final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (DMSO only) and a positive control (e.g., a buffer with very low calcium concentration like 0.25 mM Ca²⁺ to maximally stimulate PTH release).

    • Aspirate the starvation buffer and add 500 µL of the respective Ronacaleret dilutions or control solutions to each well.

  • Sample Collection:

    • Incubate the plate for a defined period, typically 30-60 minutes, at 37°C. This short duration is chosen to capture the acute PTH release phase.

    • After incubation, carefully collect the supernatant from each well into pre-chilled microcentrifuge tubes containing a protease inhibitor cocktail to prevent PTH degradation.

    • Centrifuge the tubes at 1,000 x g for 5 minutes at 4°C to pellet any detached cells.

    • Transfer the clarified supernatant to a new set of labeled tubes and store at -80°C until analysis.

  • PTH Quantification:

    • Measure the concentration of intact PTH in the collected supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer’s instructions.

    • Normalize the PTH concentration to the total protein content or cell number in each well to account for variations in cell density.

Data Presentation: Expected Dose-Dependent PTH Release

Ronacaleret Conc.Mean PTH Released (pg/mL) ± SDFold Change vs. Vehicle
Vehicle (0 nM)150 ± 121.0
1 nM225 ± 201.5
10 nM450 ± 353.0
100 nM825 ± 605.5
1 µM1350 ± 1109.0
10 µM1425 ± 1309.5

Note: Data are hypothetical and for illustrative purposes.

Mechanism of Ronacaleret-Induced PTH Secretion

Ronacaleret_Mechanism cluster_cell Ronacaleret Ronacaleret CaSR Calcium-Sensing Receptor (CaSR) Ronacaleret->CaSR Antagonizes Gq_PLC Gq/11 → PLC Activation CaSR->Gq_PLC ParathyroidCell Parathyroid Gland Cell IP3_DAG ↑ IP3 & DAG Gq_PLC->IP3_DAG Ca_i ↑ Intracellular Ca²⁺ IP3_DAG->Ca_i PTH_Inhibition Inhibition of PTH Secretion Ca_i->PTH_Inhibition PTH_Vesicles PTH Storage Vesicles PTH_Inhibition->PTH_Vesicles PTH_Release PTH Secretion PTH_Vesicles->PTH_Release ExtracellularCa Extracellular Ca²⁺ ExtracellularCa->CaSR Activates

Caption: Ronacaleret blocks CaSR, preventing inhibition of PTH secretion.

Application Note 2: Evaluating Osteogenic Activity in Bone Marrow Stromal Cells

Scientific Rationale: The transient pulses of PTH stimulated by Ronacaleret are known to have a net anabolic effect on bone, primarily by promoting the differentiation and activity of osteoblasts, the cells responsible for bone formation.[6][7] This protocol describes an in vitro assay to assess the osteogenic potential of Ronacaleret-induced factors by treating bone marrow stromal cells (BMSCs), a source of osteoprogenitors, and measuring key markers of osteoblast differentiation.

Experimental Protocol: Osteoblast Differentiation Assay

  • Cell Isolation and Culture:

    • Isolate BMSCs from the femurs and tibias of young adult rats or mice.

    • Culture the cells in α-MEM supplemented with 15% FBS and 1% Penicillin-Streptomycin.

    • Once confluent, passage the cells and use them at passage 2 or 3 for experiments.

  • Osteogenic Induction:

    • Seed BMSCs in 12-well plates at a density of 1 x 10⁵ cells per well.

    • The next day, replace the growth medium with an osteogenic differentiation medium (growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate).

    • Treat the cells with either:

      • Direct Treatment (Control): Recombinant PTH (1-34) at various concentrations (e.g., 1-100 nM) as a positive control.

      • Indirect Treatment: Conditioned medium from parathyroid cells previously treated with Ronacaleret (as described in Application Note 1).

      • Include a vehicle control (osteogenic medium only).

    • Culture the cells for 7-21 days, replacing the medium every 2-3 days with fresh medium containing the respective treatments.

  • Assessment of Osteoblast Markers:

    • Alkaline Phosphatase (ALP) Activity (Day 7-10):

      • Wash cells with PBS.

      • Lyse cells with a lysis buffer (e.g., 0.1% Triton X-100).

      • Use a commercial colorimetric ALP activity kit, which measures the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.

      • Read absorbance at 405 nm. Normalize ALP activity to total protein content.

    • Mineralization Assay (Alizarin Red Staining) (Day 14-21):

      • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

      • Rinse with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

      • Wash extensively with deionized water to remove non-specific staining.

      • Visually assess the formation of red-orange calcium nodule deposits.

      • For quantification, destain by incubating with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.

Data Presentation: Osteogenic Marker Quantification

Treatment GroupRelative ALP Activity (%)Alizarin Red Staining (OD 562nm)
Vehicle Control100 ± 80.15 ± 0.02
PTH (10 nM)250 ± 210.65 ± 0.05
Conditioned Media (Vehicle)110 ± 100.18 ± 0.03
Conditioned Media (Ronacaleret)215 ± 180.58 ± 0.06

Note: Data are hypothetical and for illustrative purposes.

Workflow for Assessing Osteogenic Potential

Osteoblast_Workflow start Isolate & Culture Bone Marrow Stromal Cells induce Induce Osteogenic Differentiation (+ Ascorbic Acid, β-Glycerophosphate) start->induce treat Add Treatment Groups: - Vehicle - Recombinant PTH - Conditioned Media induce->treat culture Culture for 7-21 Days (Change media every 2-3 days) treat->culture endpoint1 Day 7-10: Alkaline Phosphatase (ALP) Activity Assay culture->endpoint1 endpoint2 Day 14-21: Alizarin Red Staining (Mineralization Assay) culture->endpoint2 analyze Quantify & Analyze Data endpoint1->analyze endpoint2->analyze

Caption: Workflow for in vitro osteoblast differentiation assays.

Application Note 3: In Vivo Analysis in a Rodent Model of Osteoporosis

Scientific Rationale: To translate in vitro findings and understand the systemic effects on bone remodeling, in vivo studies are essential. The ovariectomized (OVX) rat is a gold-standard model for postmenopausal osteoporosis, characterized by estrogen deficiency and subsequent bone loss. Administering Ronacaleret to these animals allows for the evaluation of its effects on bone turnover markers, bone mineral density (BMD), and bone microarchitecture, reflecting its potential as a bone-anabolic agent.[3][6]

Experimental Protocol: OVX Rat Study

  • Animal Model:

    • Use female Sprague-Dawley rats, 12 weeks of age.

    • Perform bilateral ovariectomy (OVX) under anesthesia to induce estrogen deficiency. A sham-operated group (laparotomy without ovary removal) should serve as a healthy control.

    • Allow a 4-week post-surgery period for bone loss to establish.

  • Treatment Protocol:

    • Randomly assign OVX rats to treatment groups (n=10-12 per group):

      • OVX + Vehicle (e.g., 0.5% methylcellulose)

      • OVX + Ronacaleret (e.g., 30, 60, 120 mg/kg)[6]

      • OVX + Positive Control (e.g., Teriparatide injections)

      • Sham + Vehicle

    • Administer Ronacaleret or vehicle once daily via oral gavage for 12 weeks.

  • Monitoring and Sample Collection:

    • Monitor animal body weight and health weekly.

    • Collect blood samples via tail vein at baseline and at specified intervals (e.g., monthly) to measure serum levels of PTH, calcium, and bone turnover markers. Collect a final sample via cardiac puncture at sacrifice.

    • Key serum markers:

      • Bone Formation: Procollagen type I N-terminal propeptide (P1NP).

      • Bone Resorption: C-terminal telopeptide of type I collagen (CTX-I).

  • Endpoint Analysis (Week 12):

    • Bone Mineral Density (BMD):

      • After sacrifice, dissect the femurs and lumbar vertebrae (L1-L4).

      • Measure areal BMD using dual-energy X-ray absorptiometry (DEXA).

    • Bone Microarchitecture:

      • Analyze the distal femur or lumbar vertebrae using micro-computed tomography (µCT).

      • Key parameters include bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

    • Histomorphometry:

      • For dynamic histomorphometry, administer fluorochrome labels (e.g., calcein and alizarin) at specific time points before sacrifice.

      • Embed undecalcified bones in plastic, section, and analyze under a fluorescence microscope to determine the mineral apposition rate (MAR) and bone formation rate (BFR/BS).

In Vivo Experimental Design for Ronacaleret Evaluation

InVivo_Workflow start 12-week old female rats surgery Ovariectomy (OVX) or Sham Surgery start->surgery establish 4-week recovery (Bone loss establishment) surgery->establish treatment 12-week Treatment Period (Daily Oral Gavage) establish->treatment monitoring In-life Monitoring: - Blood collection - Serum Markers (PTH, Ca, P1NP, CTX-I) treatment->monitoring sacrifice End of Study: Euthanasia & Tissue Collection treatment->sacrifice analysis Endpoint Analysis: - DEXA (BMD) - µCT (Microarchitecture) - Histomorphometry sacrifice->analysis

Caption: Overview of the in vivo study design in an OVX rat model.

Broader Metabolic Implications and Future Directions

While the primary application of Ronacaleret in research has been centered on bone metabolism, the Calcium-Sensing Receptor it targets is expressed in various tissues beyond the parathyroid glands and kidneys, including the pancreas, adipose tissue, and gut.[2] This widespread expression suggests a broader role for the CaSR in regulating systemic metabolism. For instance, CaSR modulation has been implicated in insulin secretion and glucose metabolism.[2] Although clinical trials with Ronacaleret were discontinued due to insufficient efficacy on bone mineral density compared to existing treatments,[4][8] it remains a valuable chemical probe. Future research could leverage Ronacaleret to explore the non-canonical roles of the CaSR in other metabolic contexts, such as:

  • Investigating the acute effects of CaSR antagonism on insulin and glucagon secretion from pancreatic islet cells.

  • Exploring the role of CaSR in adipocyte differentiation and function.

  • Studying the impact of CaSR modulation on nutrient sensing and absorption in the gastrointestinal tract.

Such studies would enhance our understanding of the CaSR as a systemic metabolic regulator and could inform the development of new CaSR-targeting therapies for conditions like diabetes and obesity.[2]

References

  • Title: Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women. Source: Journal of Bone and Mineral Research, 2012. URL: [Link]

  • Title: Effects of Ronacaleret, a Calcium-Sensing Receptor Antagonist, on Bone Mineral Density and Biochemical Markers of Bone Turnover in Postmenopausal Women with Low Bone Mineral Density. Source: The Journal of Clinical Endocrinology & Metabolism, Oxford Academic. URL: [Link]

  • Title: Ronacaleret, a calcium-sensing receptor antagonist, has no significant effect on radial fracture healing time: results of a randomized, double-blinded, placebo-controlled Phase II clinical trial. Source: Bone, 2011. URL: [Link]

  • Title: Bone formation enhanced with GSK's calcium-sensing receptor antagonist ronacaleret. Source: BioWorld Science, 2008. URL: [Link]

  • Title: The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications. Source: PubMed Central (PMC), NIH. URL: [Link]

  • Title: Metabolism-Guided Design of Short-Acting Calcium-Sensing Receptor Antagonists. Source: ACS Medicinal Chemistry Letters, 2012. URL: [Link]

  • Title: An Adaptive Phase I Study to Evaluate the Safety, Efficacy and Dose Responses of Ronacaleret in Healthy Human Volunteers. Source: ClinicalTrials.gov. URL: [Link]

  • Title: Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women | Request PDF. Source: ResearchGate. URL: [Link]

Sources

1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid assay development and validation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Development and Validation of a Quantitative HPLC Assay for 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the development and validation of a robust analytical assay for this compound. The methodology is centered around a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection. We will explore the rationale behind the experimental design, from initial method development to a full validation compliant with the International Council for Harmonisation (ICH) guidelines.[1][2][3] This application note is intended to serve as a practical protocol for quality control, stability testing, and pharmacokinetic analysis of this compound.

Introduction: The Analyte and the Analytical Imperative

This compound is an organic molecule featuring a methoxyphenyl group attached to a cyclohexanecarboxylic acid moiety. Its chemical structure (Figure 1) suggests its potential utility as a building block in pharmaceutical synthesis or as a related substance to an active pharmaceutical ingredient (API).

Chemical Properties:

  • Molecular Formula: C₁₄H₁₈O₃[4]

  • Molecular Weight: 234.29 g/mol [4][5]

  • Predicted pKa: ~4.49[6][7]

  • Appearance: Beige to light grey powder[7]

Given its potential role in drug development, a reliable and validated quantitative method is essential to ensure product quality, purity, and stability. The development of such a method must be guided by a systematic approach to ensure it is fit for its intended purpose, a principle underscored by regulatory bodies like the FDA.[8][9] This document outlines such a systematic approach.

Assay Development Strategy: A Rationale-Driven Approach

The primary goal of assay development is to create a method that is specific, sensitive, accurate, precise, and robust.[10] Based on the analyte's structure, which includes a UV-active aromatic ring and an ionizable carboxylic acid, RP-HPLC with UV detection is the logical analytical choice.

The development process follows a logical progression, as illustrated in the workflow below.

AssayDevelopmentWorkflow Analyte Analyte Characterization (pKa, Solubility, UV Spectra) Technique Technique Selection (RP-HPLC with UV) Analyte->Technique Column Column & Stationary Phase (C18, 5µm, 4.6x150mm) Technique->Column MobilePhase Mobile Phase Optimization (pH, Organic Ratio, Buffer) Column->MobilePhase Detection Detection Wavelength (Scan for λmax) MobilePhase->Detection Optimization Method Optimization (Flow Rate, Temp, Gradient) Detection->Optimization SST System Suitability Testing (Pre-Validation Check) Optimization->SST

Caption: Workflow for Analytical Assay Development.

Causality in Experimental Choices
  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the initial stationary phase. Its nonpolar nature is ideal for retaining the hydrophobic regions of the analyte (the cyclohexyl and phenyl rings).

  • Mobile Phase pH Control: The analyte possesses a carboxylic acid group with a pKa of approximately 4.5.[6][7] To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled. By setting the pH to ~3.0 (well below the pKa), the carboxylic acid remains in its protonated, non-ionized form (-COOH). This increases its hydrophobicity, leading to better retention on the C18 column and preventing peak tailing, a common issue with acidic compounds at intermediate pH levels. An acidic modifier like phosphoric acid or formic acid is suitable for this purpose.[11]

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and its ability to provide sharper peaks for many compounds. The ratio of acetonitrile to the aqueous buffer is optimized to achieve a reasonable retention time (typically 3-10 minutes).

  • Detection Wavelength (λmax): The methoxyphenyl group is the primary chromophore. A UV scan of the analyte in the mobile phase is performed to identify the wavelength of maximum absorbance (λmax), which provides the best signal-to-noise ratio for quantification.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (ACS grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

Solution Preparation
  • Mobile Phase: Prepare a solution of 70:30 (v/v) Acetonitrile and water. Adjust the pH of the aqueous portion to 3.0 with orthophosphoric acid before mixing with the organic solvent. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Curve Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Method Protocol

The following table summarizes the optimized chromatographic conditions.

ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (pH 3.0 w/ H₃PO₄) (70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength λmax (e.g., 225 nm, to be determined)
Run Time 10 minutes
System Suitability Testing (SST)

Before proceeding with validation, the suitability of the chromatographic system must be verified. This is achieved by making five replicate injections of a mid-range standard (e.g., 50 µg/mL).

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Assay Validation Protocol

The developed method must be validated to demonstrate its fitness for purpose, following the ICH Q2(R2) guideline.[12][13] Validation provides objective evidence that the method is reliable for its intended application.[9]

ValidationParameters cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance Specificity Specificity Validation Validated Method Specificity->Validation Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Linearity->Validation Accuracy->Validation Precision Precision Precision->Accuracy Precision->Validation LOD_LOQ LOD & LOQ LOD_LOQ->Validation Robustness Robustness Robustness->Validation

Caption: Interrelationship of Assay Validation Parameters.

Specificity / Selectivity
  • Objective: To demonstrate that the analytical signal is unequivocally attributable to the target analyte, without interference from diluents, excipients, or degradation products.

  • Protocol:

    • Inject the mobile phase (blank) to ensure no system peaks co-elute with the analyte.

    • If applicable, prepare and inject a placebo sample (all formulation components except the analyte).

    • Analyze a known standard of this compound.

  • Acceptance Criteria: The retention time of the analyte in the sample should match that of the standard. The blank and placebo chromatograms should show no significant peaks at the retention time of the analyte.

Linearity and Range
  • Objective: To establish that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare at least five concentrations of the analyte across the expected working range (e.g., 1, 10, 25, 50, 100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at the lowest concentration.

Concentration (µg/mL)Mean Peak Area (n=3)
115,230
10151,980
25380,150
50761,200
1001,525,400
Accuracy (as % Recovery)
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform a spike-recovery study. If a sample matrix is available, spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). If no matrix is available, prepare standards at these levels.

    • Analyze each level in triplicate.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Precision Type%RSD (n=6)
Repeatability 0.8%
Intermediate Precision 1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol (Signal-to-Noise Method):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.

  • Acceptance Criteria: LOQ precision should be demonstrated by analyzing 5-6 replicates, with a %RSD of ≤ 10%.

Robustness
  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 0.1 mL/min)

      • Mobile phase organic composition (± 2%)

    • Analyze a sample under each condition and evaluate the effect on retention time, peak area, and system suitability parameters.

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions. The results should not deviate significantly from the nominal conditions.

Conclusion

This application note details a systematic and scientifically-grounded approach to the development and validation of a quantitative RP-HPLC assay for this compound. The described method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a regulated environment. Adherence to these protocols and the principles of the ICH guidelines ensures the generation of high-quality, reliable, and defensible analytical data.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • gmp-compliance.org.
  • SIELC Technologies. Separation of 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid on Newcrom R1 HPLC column.
  • U.S. Food and Drug Administration. (2015).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • ProPharma. (2024).
  • Cheméo. 1-(4-Methoxyphenyl)-1-cyclohexanecarboxylic acid (CAS 7469-83-2) - Chemical & Physical Properties.
  • AMSbiopharma. (2025).
  • VCLS. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • PubChem. 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid.
  • ChemicalBook. 1-(4-METHOXYPHENYL)-1-CYCLOHEXANECARBOXYLIC ACID | 7469-83-2.
  • ChemicalBook. 1-(4-methoxyphenyl)-1-cyclohexanecarboxylic acid.
  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127).

Sources

analytical methods for quantifying 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Quantification of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract & Introduction

The quantification of novel therapeutic agents and their metabolites in biological matrices is a cornerstone of preclinical and clinical drug development. This document provides a comprehensive, validated bioanalytical method for the determination of this compound in human plasma. The importance of such an assay lies in its application to pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies, which are critical for establishing the safety and efficacy profile of a new chemical entity.

This application note details a robust and sensitive method utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which is widely recognized as the gold standard for small molecule bioanalysis due to its superior selectivity and sensitivity.[1] The protocol herein is designed for high-throughput analysis, employing a straightforward protein precipitation sample preparation technique. All validation parameters have been assessed in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4]

Scientific Rationale & Method Overview

The Analytical Challenge

This compound, as a carboxylic acid-containing molecule, presents specific analytical considerations. Carboxylic acids can exhibit poor retention on traditional C18 reversed-phase columns and may show variable ionization efficiency.[5][6] Furthermore, biological matrices like plasma are inherently complex, containing high concentrations of proteins, lipids, and endogenous metabolites that can interfere with analysis and suppress the analyte signal (matrix effects).[7][8] Therefore, the chosen analytical method must overcome these challenges to ensure accurate and reproducible quantification.

Choice of Technology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was selected as the analytical platform for its unparalleled performance.

  • Chromatographic Separation (LC): Provides the physical separation of the analyte from matrix components. A reversed-phase C18 column is used with an acidic mobile phase (containing formic acid) to ensure consistent retention and promote protonation for mass spectrometric analysis.[9]

  • Mass Spectrometric Detection (MS/MS): Offers exceptional selectivity and sensitivity. By using the Multiple Reaction Monitoring (MRM) mode, we can selectively monitor a specific precursor-to-product ion transition for the analyte and its stable-isotope labeled internal standard. This virtually eliminates interference from co-eluting matrix components.[10][11] For carboxylic acids, electrospray ionization (ESI) in negative mode is often preferred as it readily forms the [M-H]⁻ ion, though positive mode can also be effective.[5][6]

Sample Preparation Strategy: Protein Precipitation

To ensure compatibility with the LC-MS/MS system and minimize matrix effects, a sample preparation step is mandatory.[12] Protein Precipitation (PPT) was chosen for this method due to its simplicity, speed, and suitability for high-throughput workflows.[8][12] In this procedure, a water-miscible organic solvent (acetonitrile) is added to the plasma sample, causing proteins to denature and precipitate.[13] After centrifugation, the clear supernatant containing the analyte is injected into the LC-MS/MS system. While techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can provide cleaner extracts, PPT offers an excellent balance of efficiency and resource utilization for many applications.[8][14]

Experimental Workflow Diagram

The overall analytical process is summarized in the workflow diagram below.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution Preparation Standards Calibration Standards & QC Sample Preparation Stock->Standards Add_IS Add Internal Standard Standards->Add_IS Plasma Plasma Sample (100 µL) Plasma->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into UPLC System Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Regression Calibration Curve Regression Integration->Regression Concentration Calculate Analyte Concentration Regression->Concentration

Caption: High-level workflow for the quantification of the analyte in plasma.

Detailed Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (or other stable isotope-labeled internal standard, IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Control human plasma (K2EDTA anticoagulant recommended)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Primary Stock Solutions: Accurately weigh and dissolve the reference standards of the analyte and IS in methanol to prepare 1.00 mg/mL primary stock solutions. Store at -20°C.

  • Working Solutions: Prepare intermediate stock solutions (working solutions) by serially diluting the primary stocks with 50:50 (v/v) acetonitrile:water.

  • Calibration Standards (CS): Prepare a series of calibration standards by spiking appropriate volumes of the analyte working solutions into control human plasma. A typical concentration range is 1.00 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in control human plasma at a minimum of four concentration levels:

    • LLOQ (Lower Limit of Quantification)

    • LQC (Low QC, ~3x LLOQ)

    • MQC (Medium QC, mid-range)

    • HQC (High QC, ~80% of upper limit)

Sample Preparation Protocol (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into the corresponding tube.

  • Add 20 µL of the IS working solution (e.g., at 500 ng/mL) to every tube except for the blank matrix samples.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube. This is the precipitation solvent.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant into autosampler vials.

  • The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • LC System: UPLC System (e.g., Waters ACQUITY, Shimadzu Nexera)

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., SCIEX Triple Quad™, Agilent, Thermo Fisher)

  • Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

  • Column Temperature: 40°C

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Injection Volume: 5 µL

Table 1: HPLC Gradient Program

Time (min)Flow Rate (mL/min)%A%B
0.000.50955
0.500.50955
2.500.50595
3.500.50595
3.600.50955
4.500.50955

Table 2: Mass Spectrometer Parameters (Hypothetical)

ParameterAnalyteInternal Standard (IS)
Ionization ModeESI NegativeESI Negative
MRM Transition (m/z)263.1 -> 121.0267.1 -> 121.0
Dwell Time (ms)100100
Declustering Potential (V)-70-70
Collision Energy (eV)-25-25

Note: MS parameters must be optimized specifically for the analyte and instrument used.

Bioanalytical Method Validation

The method was validated according to international guidelines to ensure its reliability for the intended purpose.[1][2][4][15] The validation process confirms that the method is accurate, precise, and reproducible.

G cluster_core Core Validation Parameters cluster_sample Matrix & Stability Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve Validation->Calibration LLOQ Sensitivity (LLOQ) Validation->LLOQ Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation->Stability

Caption: Key parameters assessed during bioanalytical method validation.

Summary of Validation Results

The following tables summarize the acceptance criteria and typical results for the method validation.

Table 3: Calibration Curve Summary

ParameterAcceptance CriteriaResult
Concentration RangeN/A1 - 1000 ng/mL
Regression ModelWeighted (1/x or 1/x²) linear regression1/x²
Correlation Coeff. (r²)≥ 0.99> 0.995
Standard Accuracy±15% of nominal (±20% at LLOQ)Passed

Table 4: Intra- and Inter-Day Accuracy & Precision

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (%Bias)
Acceptance Criteria ≤15% (≤20% at LLOQ) Within ±15% (±20% at LLOQ) ≤15% (≤20% at LLOQ) Within ±15% (±20% at LLOQ)
LLOQ1.008.5+4.211.2+6.8
LQC3.006.1-2.57.8-1.5
MQC1004.5+1.85.9+2.4
HQC8003.8-0.95.1-0.2

Table 5: Stability, Recovery, and Matrix Effect

ParameterAcceptance CriteriaResult
Freeze-Thaw Stability (3 cycles)Mean concentration within ±15% of nominalPassed
Bench-Top Stability (24h, RT)Mean concentration within ±15% of nominalPassed
Long-Term Stability (-80°C, 90 days)Mean concentration within ±15% of nominalPassed
Extraction RecoveryConsistent and reproducible~85%
Matrix FactorCV ≤ 15%Passed

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation protocol is well-suited for the analysis of a large number of samples typical in clinical and preclinical studies. The method has been thoroughly validated and meets the stringent requirements of regulatory agencies for bioanalytical data. This application note serves as a robust starting point for researchers requiring the quantification of this or structurally similar compounds in biological matrices.

References

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (May 2018). [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. (January 2025). [Link]

  • SlideShare. USFDA guidelines for bioanalytical method validation. [Link]

  • European Medicines Agency (EMA). Guideline Bioanalytical method validation. (21 July 2011). [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • PubMed Central (PMC). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. [Link]

  • ScienceDirect. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]

  • ResearchGate. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. [Link]

  • Connected Papers. Plasma sample preparation: Significance and symbolism. [Link]

  • SIELC Technologies. Separation of 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Phenomenex. A Sensitive and Robust Method for the Simultaneous Analysis of Tricarboxylic Acid (TCA) Cycle Metabolites by LC-MS/MS. [Link]

Sources

Application Notes and Protocols for the Administration of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical administration of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid. This document outlines detailed protocols for vehicle selection, dose preparation, administration routes, and the design of initial pharmacokinetic, pharmacodynamic, and toxicology studies in rodent models. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction and Scientific Rationale

This compound is a novel small molecule with a chemical structure suggestive of potential therapeutic applications. The presence of the phenoxyacetic acid moiety is found in various compounds with diverse biological activities, including anti-inflammatory, and antimicrobial effects.[1][2][3][4] Additionally, derivatives of cyclohexanecarboxylic acid have been investigated for their effects on metabolic parameters, such as diacylglycerol acyltransferase 1 (DGAT1) inhibition, which plays a role in triglyceride synthesis.[5] The structural similarities to these classes of compounds suggest that this compound may possess anti-inflammatory or metabolism-modulating properties.

Given the absence of published in-vivo data for this specific compound, a systematic and stepwise approach is crucial for its initial characterization in animal models. The protocols outlined herein are designed to establish a foundational understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) profile, as well as its preliminary safety and tolerability.

Physicochemical Properties and Formulation Considerations

A thorough understanding of the physicochemical properties of this compound is essential for appropriate formulation and administration.

PropertyValueSource
Molecular FormulaC₁₄H₁₈O₃PubChem
Molecular Weight234.29 g/mol PubChem
Calculated LogP2.982Cheméo
Water SolubilityPredicted to be lowCheméo

The calculated LogP value suggests that this compound is a lipophilic compound with poor water solubility. This necessitates the use of a suitable vehicle for oral administration to ensure consistent and reproducible absorption.

Recommended Vehicle Formulations for Oral Administration

For poorly water-soluble compounds, several formulation strategies can be employed. The choice of vehicle should be guided by the specific experimental goals, with an emphasis on safety and minimal interference with the compound's activity.

Vehicle FormulationCompositionRationale
Aqueous Suspension 0.5% (w/v) Methylcellulose (or Carboxymethylcellulose) in sterile waterForms a uniform suspension for consistent dosing. Methylcellulose is a commonly used, inert vehicle in preclinical studies.[6]
Oil-based Solution/Suspension Corn oil or sesame oilSuitable for highly lipophilic compounds. Can enhance oral bioavailability of certain drugs.[7]
Nanoemulsion Oil (e.g., medium-chain triglycerides), surfactant (e.g., Tween 80), and waterCan significantly improve the oral bioavailability of poorly soluble drugs by increasing the surface area for absorption.[8]

For initial studies, an aqueous suspension with methylcellulose is recommended due to its simplicity and low potential for physiological interference.

Dosing and Administration

Dose Selection

In the absence of prior in-vivo data, a dose-range finding study is the first essential step. This study aims to identify a range of doses that are well-tolerated and to establish a maximum tolerated dose (MTD).

Protocol for Dose-Range Finding Study (Mouse or Rat):

  • Animal Model: Use a small cohort of healthy, adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Dose Levels: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg). The dose increments can be adjusted based on observed toxicity.

  • Administration: Administer a single oral dose.

  • Monitoring: Closely monitor animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) for at least 72 hours post-dosing.

  • Endpoint: The MTD is the highest dose that does not produce overt toxicity or mortality.

Administration Routes

The choice of administration route depends on the experimental objective.

RouteRationaleMaximum Volume (Mouse)Maximum Volume (Rat)
Oral (PO) Gavage Preferred for mimicking clinical administration and for initial PK/PD studies.10 mL/kg10 mL/kg
Intraperitoneal (IP) Bypasses first-pass metabolism, often resulting in higher bioavailability. Useful for initial efficacy screening.10 mL/kg10 mL/kg
Intravenous (IV) Ensures 100% bioavailability. Essential for determining absolute bioavailability and for PK modeling.5 mL/kg (bolus)5 mL/kg (bolus)

Experimental Protocols

Protocol for Preparation of Oral Suspension (0.5% Methylcellulose)
  • Preparation of 0.5% Methylcellulose Solution:

    • Heat approximately one-third of the required volume of sterile water to 60-70°C.

    • Slowly add the methylcellulose powder while stirring vigorously to disperse it.

    • Add the remaining volume of cold sterile water and continue to stir until the solution is clear and uniform.

    • Allow the solution to cool to room temperature.

  • Preparation of Dosing Suspension:

    • Weigh the required amount of this compound.

    • Triturate the compound with a small volume of the 0.5% methylcellulose solution to form a smooth paste.

    • Gradually add the remaining vehicle while mixing to achieve the final desired concentration.

    • Continuously stir the suspension during dosing to ensure homogeneity.

Pharmacokinetic (PK) Study Design

A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Workflow for a Preliminary Pharmacokinetic Study:

PK_Workflow cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis cluster_3 Data Interpretation Dose_PO Oral Gavage (e.g., 10 mg/kg) Blood_Sampling Serial Blood Collection (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose_PO->Blood_Sampling Dose_IV Intravenous (e.g., 1 mg/kg) Dose_IV->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis Plasma_Separation->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2, Bioavailability) LC_MS_Analysis->PK_Modeling

Caption: Workflow for a preliminary pharmacokinetic study.

Pharmacodynamic (PD) and Efficacy Study Design

Based on the structural alerts, initial efficacy studies can be designed to investigate potential anti-inflammatory or metabolic effects.

4.3.1. Anti-inflammatory Activity Model: Carrageenan-Induced Paw Edema in Rats

This is a well-established model for acute inflammation.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Groups:

    • Vehicle Control (e.g., 0.5% Methylcellulose)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, PO)

    • This compound (e.g., 10, 30, 100 mg/kg, PO)

  • Procedure:

    • Administer the test compound or controls orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Endpoint: Percentage inhibition of paw edema compared to the vehicle control group.

4.3.2. Metabolic Activity Model: High-Fat Diet (HFD)-Induced Obesity in Mice

This model is suitable for evaluating effects on weight gain, glucose tolerance, and lipid profiles.[9]

Protocol:

  • Animals: Male C57BL/6 mice.

  • Diet: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and metabolic dysfunction.

  • Groups:

    • HFD + Vehicle Control

    • HFD + Positive Control (e.g., Rosiglitazone)

    • HFD + this compound (multiple doses)

  • Procedure:

    • Administer the test compound or controls daily via oral gavage for 4-8 weeks.

    • Monitor body weight and food intake regularly.

  • Endpoints:

    • Oral Glucose Tolerance Test (OGTT)

    • Fasting blood glucose and insulin levels

    • Serum lipid profile (triglycerides, cholesterol)

    • Liver and adipose tissue histopathology

Potential Metabolism

The methoxy group on the phenyl ring is a likely site for metabolism. Cytochrome P450 (CYP) enzymes, particularly in the liver, are known to catalyze O-demethylation reactions.[10][11] This metabolic pathway should be considered when interpreting PK data and designing subsequent studies.

Hypothesized Metabolic Pathway:

Metabolism Parent This compound Metabolite 1-(4-Hydroxyphenoxy)cyclohexanecarboxylic acid Parent->Metabolite CYP-mediated O-demethylation

Sources

Utilizing 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid in the Elucidation of Enzyme Kinetic Parameters

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for employing 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid as a model compound for investigating enzyme kinetics. While this molecule is not extensively characterized in inhibitor literature, its distinct structural features—a carboxylic acid moiety for potential active site interaction and a rigid cyclohexyl-phenoxy body—make it an exemplary candidate for studying enzyme-inhibitor interactions. We present a detailed protocol for characterizing its inhibitory effect on a model carboxylate-utilizing enzyme. The methodologies detailed herein are broadly applicable to other novel small molecules in drug discovery and chemical biology, focusing on the determination of inhibition constants (Kᵢ) and the mode of action.

Introduction: The Rationale for Kinetic Characterization

Enzyme kinetics is a cornerstone of biochemistry and pharmacology, providing critical insights into the catalytic mechanisms of enzymes and how their activity is modulated.[1] The study of enzyme inhibitors, molecules that bind to enzymes and reduce their activity, is fundamental to drug development and understanding biological regulation.[2] An inhibitor's potency and mechanism are quantified by kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), which describes the equilibrium of the enzyme-inhibitor binding.[3]

This compound, hereafter referred to as "MPC Acid," possesses structural motifs common in biologically active compounds. Carboxylic acids are ubiquitous in nature and are involved in countless biochemical processes, often serving as enzyme substrates or regulators.[4] The presence of this functional group in MPC Acid suggests its potential to interact with the active site of enzymes that recognize carboxylate-containing substrates, potentially acting as a competitive inhibitor.

This guide will use a hypothetical enzyme, "Aromatic Carboxylate Reductase (ACR)," which naturally converts aromatic carboxylic acids to aldehydes, as a model system.[5][6] We will detail the experimental design and data analysis workflow to determine if MPC Acid inhibits ACR and to characterize the nature of this inhibition.

Foundational Principles: Understanding Enzyme Inhibition

Enzyme-catalyzed reactions are typically described by the Michaelis-Menten model, which relates the initial reaction velocity (v₀) to the substrate concentration ([S]).[7]

  • Vₘₐₓ (Maximum Velocity): The reaction rate when the enzyme is fully saturated with the substrate. Vₘₐₓ is directly proportional to the enzyme concentration.[8]

  • Kₘ (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vₘₐₓ. Kₘ is an inverse measure of the substrate's affinity for the enzyme; a lower Kₘ indicates higher affinity.[9]

Reversible inhibitors, which bind non-covalently, can be classified into several types based on how they interact with the enzyme and substrate.[3][10] For a molecule like MPC Acid, which structurally resembles a potential substrate, competitive inhibition is a primary hypothesis to test.

Competitive Inhibition: In this mode, the inhibitor directly competes with the substrate for binding to the enzyme's active site.[11] The inhibitor cannot be converted into a product. This has predictable effects on the kinetic parameters:

  • Vₘₐₓ remains unchanged: At sufficiently high substrate concentrations, the substrate can outcompete the inhibitor, and the reaction can still reach its normal maximum velocity.[12]

  • Apparent Kₘ increases: More substrate is required to reach half of Vₘₐₓ because the substrate must compete with the inhibitor.[12]

The potency of a competitive inhibitor is defined by its inhibition constant, Kᵢ . This is the dissociation constant for the enzyme-inhibitor (EI) complex. A smaller Kᵢ value signifies a more potent inhibitor.[3]

Experimental Design & Workflow

A robust kinetic analysis requires a systematic approach. The overall workflow involves preparing reagents, performing a series of enzyme assays under controlled conditions, and analyzing the resulting data to extract kinetic constants.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinetic Assay cluster_analysis Phase 3: Data Analysis prep_reagents Reagent Preparation (Buffer, Enzyme, Substrate, MPC Acid Stocks) determine_enzyme_conc Enzyme Titration (Find concentration for linear kinetics) prep_reagents->determine_enzyme_conc setup_assays Assay Setup (Matrix of [S] and [I] concentrations) determine_enzyme_conc->setup_assays Optimized [E] run_assays Execute Assays (Monitor reaction progress, e.g., Absorbance) setup_assays->run_assays calc_v0 Calculate Initial Velocities (v₀) run_assays->calc_v0 mm_plot Michaelis-Menten Plot (v₀ vs. [S]) calc_v0->mm_plot Velocity Data lb_plot Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) mm_plot->lb_plot ki_calc Calculate Kᵢ and Determine Mode of Inhibition lb_plot->ki_calc

Figure 1: General workflow for enzyme kinetic analysis of an inhibitor.

Detailed Protocols

This protocol assumes a continuous spectrophotometric assay where the consumption of a cofactor (e.g., NADPH) or the formation of a product can be monitored by a change in absorbance.[13][14]

Materials and Reagents
  • Test Compound: this compound (MPC Acid, MW: 234.29 g/mol )[15]

  • Enzyme: Aromatic Carboxylate Reductase (ACR), purified

  • Substrate: 4-Methylbenzoic acid (or other suitable aromatic carboxylate)

  • Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)

  • Cofactor: ATP (Adenosine triphosphate)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.0, containing 5 mM MgCl₂ and 1 mM DTT.

  • Instrumentation: UV-Visible Spectrophotometer with temperature control, 96-well microplates (for high-throughput), calibrated pipettes.

Reagent Preparation
  • MPC Acid Stock (10 mM): Dissolve 2.34 mg of MPC Acid in 1 mL of 100% DMSO. Causality Note: DMSO is used to solubilize hydrophobic organic compounds. The final concentration in the assay should be kept low (≤1%) to avoid solvent-induced enzyme inhibition.

  • Substrate Stock (100 mM): Prepare a 100 mM stock of 4-Methylbenzoic acid in 100% DMSO.

  • NADPH Stock (20 mM): Prepare a 20 mM stock in Assay Buffer. Store on ice and protect from light.

  • ATP Stock (50 mM): Prepare a 50 mM stock in Assay Buffer, adjust pH to 7.0 if necessary. Store in aliquots at -20°C.

  • Enzyme Working Stock: Dilute the purified ACR enzyme in Assay Buffer to a concentration that produces a linear reaction rate for at least 5 minutes under initial assay conditions.[16] This concentration must be determined empirically prior to inhibitor studies.

Assay Procedure: Determining Kᵢ

This procedure is designed to be performed in a 96-well plate format with a final assay volume of 200 µL.

  • Prepare Serial Dilutions:

    • Substrate: Prepare a series of substrate dilutions in Assay Buffer to achieve final concentrations ranging from 0.2x Kₘ to 5x Kₘ (e.g., if Kₘ is 100 µM, test final concentrations from 20 µM to 500 µM).[16]

    • Inhibitor (MPC Acid): Prepare serial dilutions of MPC Acid in Assay Buffer. A typical starting range would be from 0 µM (DMSO control) up to 100 µM.

  • Set up the Assay Plate:

    • To each well, add 100 µL of Assay Buffer containing the desired final concentration of the substrate.

    • Add 50 µL of the diluted MPC Acid solution (or DMSO control) to the appropriate wells.

    • Add 20 µL of a pre-mixed cofactor solution to achieve final concentrations of 200 µM NADPH and 2 mM ATP.

  • Initiate the Reaction:

    • Equilibrate the plate to the desired temperature (e.g., 25°C).[14]

    • Initiate the reaction by adding 30 µL of the ACR enzyme working stock to all wells.

    • Immediately place the plate in the spectrophotometer.

  • Monitor the Reaction:

    • Measure the decrease in absorbance at 340 nm (A₃₄₀) over time, which corresponds to the oxidation of NADPH.

    • Collect data points every 15-30 seconds for 5-10 minutes.

Data Analysis and Interpretation

Calculation of Initial Velocity (v₀)

For each concentration of substrate and inhibitor, plot A₃₄₀ versus time. The initial velocity (v₀) is the absolute value of the slope of the linear portion of this curve.[1][16] Convert this rate (Abs/min) to concentration/time (µM/min) using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Michaelis-Menten & Lineweaver-Burk Plots
  • Michaelis-Menten Plot: Plot v₀ versus substrate concentration ([S]) for each inhibitor concentration. This will generate a series of hyperbolic curves. Visually inspect the plot: for competitive inhibition, the curves should approach the same Vₘₐₓ but have different apparent Kₘ values.[17]

  • Lineweaver-Burk Plot: To accurately determine the kinetic parameters, create a double reciprocal plot of 1/v₀ versus 1/[S].[3]

    • Y-intercept: 1/Vₘₐₓ

    • X-intercept: -1/Kₘ

    • For a competitive inhibitor, the lines will intersect at the y-axis (1/Vₘₐₓ is unchanged), but the x-intercepts will vary.[12]

Quantitative Data Summary
[MPC Acid] (µM)Vₘₐₓ (µM/min)Apparent Kₘ (µM)
0 (Control)50.0100
1050.1150
2549.8225
5050.2350
Table 1: Representative kinetic data for a competitive inhibitor. Note that Vₘₐₓ remains constant while the apparent Kₘ increases with inhibitor concentration.
Calculating the Inhibition Constant (Kᵢ)

For competitive inhibition, Kᵢ can be calculated using the following equation:

Kₘ,ₐₚₚ = Kₘ (1 + [I]/Kᵢ)

Where:

  • Kₘ,ₐₚₚ is the apparent Kₘ measured in the presence of the inhibitor.

  • Kₘ is the true Kₘ measured without the inhibitor.

  • [I] is the concentration of the inhibitor (MPC Acid).

This can be rearranged to solve for Kᵢ. A more robust method is to plot the apparent Kₘ values against the inhibitor concentration [I]. The slope of this line will be Kₘ/Kᵢ, from which Kᵢ can be determined.

Visualizing the Mechanism of Action

Understanding the molecular interactions is key to interpreting kinetic data. A competitive inhibitor physically blocks the substrate from binding to the enzyme's active site.

G cluster_reactions E Enzyme (E) (Active Site Open) ES Enzyme-Substrate Complex (ES) E->ES k₋₁ EI Enzyme-Inhibitor Complex (EI) E->EI k_off P Product (P) S Substrate (S) S->ES k₁ I Inhibitor (I) (MPC Acid) I->EI k_on ES->E k_cat ES->P Catalysis → EI->E No Reaction

Figure 2: Reaction schematic for competitive inhibition.

Conclusion

This application note establishes a detailed, scientifically-grounded protocol for using this compound as a tool compound to study enzyme kinetics. By systematically varying substrate and inhibitor concentrations and analyzing the data through Michaelis-Menten and Lineweaver-Burk plots, researchers can determine the mode of inhibition and calculate the Kᵢ, a critical measure of inhibitor potency. The principles and methodologies described are not limited to this specific compound or enzyme but serve as a universal guide for the kinetic characterization of novel enzyme modulators in any drug discovery or chemical biology program.

References

  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family - PMC. PubMed Central.
  • Enzyme inhibitor - Wikipedia. Wikipedia.
  • Enzyme Kinetic Assay - Creative Biogene. Creative Biogene.
  • Carboxylic Acid's Role in Enhancing Biochemical Processes - Patsnap Eureka. Patsnap.
  • Biochem Lab Enzyme Kinetics Instructions F21 - Sandiego. University of San Diego.
  • Enzyme inhibitors. University of Leeds.
  • Enzyme kinetics - Wikipedia. Wikipedia.
  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information.
  • 8.7: Enzyme Inhibition - Chemistry LibreTexts. Chemistry LibreTexts.
  • (PDF) Carboxylic acid reductase enzymes (CARs) - ResearchGate. ResearchGate.
  • Kinetic Enzyme Assay - PATHOINDIA. PATHOINDIA.
  • Overview of enzymes that catalyze the reduction of a carboxylic acid to the respective aldehyde - ResearchGate. ResearchGate.
  • Enzyme Inhibition - Types of Inhibition - TeachMePhysiology. TeachMePhysiology.
  • 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid | C14H18O3 | CID 81979 - PubChem. National Center for Biotechnology Information.
  • Enzyme kinetics in detail - YouTube. YouTube.
  • Enzyme Kinetics with Michaelis-Menten Curve | V, [s], Vmax, and Km Relationships. YouTube.
  • Enzyme Kinetics - YouTube. YouTube.
  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC. National Center for Biotechnology Information.
  • Michaelis-Menten Equation & Enzyme Kinetics - Biochemistry Series - YouTube. YouTube.

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Application Notes and Protocols for High-Throughput Screening of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid as a Modulator of the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The endocannabinoid system (ECS) represents a critical and widespread signaling network in the human body, playing a key role in regulating physiological processes including pain, inflammation, mood, and metabolism. The enzymatic hydrolysis of endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG) is a primary mechanism for terminating their signaling. The serine hydrolases responsible for this degradation, primarily Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), have emerged as high-value therapeutic targets.[1][2] Inhibition of these enzymes can potentiate endogenous cannabinoid signaling, offering therapeutic benefits without the adverse effects associated with direct cannabinoid receptor agonists.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a high-throughput screening (HTS) campaign to identify and characterize novel modulators of the ECS. We use 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid (herein referred to as "Compound X," a novel chemical entity with structural motifs suggestive of interaction with lipid-modifying enzymes) as an exemplary test compound. This guide details two robust, validated HTS assays: a fluorescence-based assay for FAAH and a colorimetric assay for MAGL, designed to assess both primary activity and enzyme selectivity. The protocols are structured to ensure scientific integrity through rigorous quality control, including statistical validation via Z'-factor analysis and subsequent IC₅₀ determination for hit confirmation.

Introduction: The Rationale for Targeting FAAH and MAGL

The endocannabinoid system's therapeutic potential is vast, but direct activation of cannabinoid receptors (CB1 and CB2) can lead to undesirable psychotropic effects and tolerance.[2][4] An alternative, more nuanced strategy is to elevate the levels of endogenous cannabinoids only when and where they are naturally produced. This is achieved by inhibiting the enzymes that degrade them.

  • Fatty Acid Amide Hydrolase (FAAH): This integral membrane enzyme is the primary catabolic enzyme for AEA, an endocannabinoid involved in pain, anxiety, and inflammation.[1][5] Pharmacological inhibition of FAAH elevates AEA levels, producing analgesic, anxiolytic, and anti-inflammatory effects in preclinical models.[3]

  • Monoacylglycerol Lipase (MAGL): MAGL is the principal enzyme for degrading 2-AG, the most abundant endocannabinoid in the brain, which strongly activates both CB1 and CB2 receptors.[6][7] MAGL inhibition dramatically increases 2-AG levels, offering profound therapeutic potential for neurodegenerative diseases, inflammation, and pain.[2][8]

Given that FAAH and MAGL are both serine hydrolases, assessing a novel compound's activity against both is crucial to determine its selectivity, a key factor for its downstream therapeutic profile. This guide provides the framework for such a primary screening and selectivity profiling campaign.

HTS Campaign Workflow for Compound X

A successful HTS campaign requires a logical flow from initial screening to hit confirmation. The workflow is designed to efficiently test large compound libraries and reliably identify true hits while minimizing false positives.

HTS_Workflow cluster_0 Primary Screen cluster_1 Data Analysis & QC cluster_2 Hit Confirmation & Characterization plate_prep Compound Plating (Compound X @ 10 µM) faa_assay FAAH Activity Assay (Fluorescence-based) plate_prep->faa_assay magl_assay MAGL Selectivity Assay (Colorimetric) plate_prep->magl_assay raw_data Read Raw Data (Fluorescence / Absorbance) faa_assay->raw_data magl_assay->raw_data perc_inhibition Calculate % Inhibition raw_data->perc_inhibition z_factor Calculate Z'-Factor (Plate Quality Control) perc_inhibition->z_factor hit_selection Hit Selection (Inhibition > 50%) z_factor->hit_selection dose_response Dose-Response Assay (10-point curve) hit_selection->dose_response ic50 IC50 Determination (4-Parameter Logistic Fit) dose_response->ic50 selectivity Determine Selectivity (IC50 FAAH vs. IC50 MAGL) ic50->selectivity

Caption: High-level workflow for screening and characterizing novel endocannabinoid enzyme modulators.

Protocol 1: Fluorescence-Based HTS for FAAH Inhibitors

This assay quantifies FAAH activity by measuring the hydrolysis of a fluorogenic substrate, Arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA).[9][10] FAAH cleaves the amide bond in the non-fluorescent AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be monitored in real-time. Inhibitors of FAAH will reduce the rate of AMC production.[11]

Materials and Reagents
ReagentSupplierPurpose
Recombinant Human FAAHCayman ChemicalEnzyme Source
AAMCA SubstrateCayman ChemicalFluorogenic Substrate
URB597Cayman ChemicalPositive Control Inhibitor[9]
Trizma BaseSigma-AldrichBuffer Component
EDTASigma-AldrichBuffer Component
Bovine Serum Albumin (BSA)Sigma-AldrichCarrier Protein
DMSO, ACS GradeSigma-AldrichSolvent for Compounds[12]
384-well Black, Flat-Bottom PlatesCorningAssay Plates

Assay Buffer Preparation: 125 mM Tris-HCl, 1 mM EDTA, 0.05% w/v BSA, pH 9.0.

Step-by-Step HTS Protocol

This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20 nL of test compounds (dissolved in DMSO) into wells of the 384-well assay plate. For Compound X, this creates a final screening concentration of 10 µM.

    • Dispense 20 nL of DMSO into "Negative Control" (100% activity) wells.

    • Dispense 20 nL of 2 mM URB597 stock (in DMSO) into "Positive Control" (0% activity) wells for a final concentration of 10 µM.

  • Enzyme Addition:

    • Prepare a working solution of FAAH enzyme in cold Assay Buffer at a concentration of 2X the final desired concentration (e.g., 2 µg/mL for a 1 µg/mL final concentration).

    • Add 10 µL of the FAAH enzyme solution to all wells containing compounds and controls.

    • Centrifuge the plate briefly (1 min at 1000 x g) to ensure all components are at the bottom of the wells.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Prepare a 2X working solution of AAMCA substrate in Assay Buffer (e.g., 4 µM for a 2 µM final concentration).

    • Initiate the reaction by adding 10 µL of the AAMCA solution to all wells.

    • Immediately transfer the plate to a kinetic plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 355-360 nm, Emission: 460-465 nm) every 60 seconds for 30 minutes.[11][13]

Data Analysis and Quality Control
  • Rate Calculation: The rate of reaction (slope) is determined from the linear portion of the kinetic read for each well, expressed as Relative Fluorescent Units per minute (RFU/min).

  • Percent Inhibition Calculation:

  • Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[14][15] It measures the separation between the positive and negative control distributions.

    • SD: Standard Deviation

    • Avg: Average

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentClear separation between controls; suitable for HTS.[16]
0 to 0.5MarginalAssay may be acceptable but requires optimization.[14]
< 0UnacceptableControl signals overlap; assay is not viable for screening.

An assay with a Z'-factor of ≥ 0.5 is considered robust and reliable for making decisions about compound activity.[17]

Protocol 2: Colorimetric HTS for MAGL Inhibitors (Selectivity Screen)

To determine if Compound X is selective for FAAH, it must be tested against MAGL. This protocol uses the substrate 4-nitrophenylacetate (4-NPA), which MAGL hydrolyzes to produce the yellow-colored product 4-nitrophenol, detectable by absorbance at 405-415 nm.[7][18]

Endocannabinoid_Pathway cluster_0 Endocannabinoid Degradation AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Hydrolysis AG2 2-Arachidonoyl- glycerol (2-AG) MAGL MAGL AG2->MAGL Hydrolysis Products1 Arachidonic Acid + Ethanolamine FAAH->Products1 Products2 Arachidonic Acid + Glycerol MAGL->Products2

Caption: Simplified diagram of FAAH and MAGL pathways in endocannabinoid degradation.

Materials and Reagents
ReagentSupplierPurpose
Recombinant Human MAGLCayman ChemicalEnzyme Source
4-Nitrophenylacetate (4-NPA)Sigma-AldrichChromogenic Substrate
JZL195Cayman ChemicalPositive Control Inhibitor[7]
Tris-HCl BufferSigma-AldrichBuffer Component
384-well Clear, Flat-Bottom PlatesCorningAssay Plates

Assay Buffer Preparation: 10 mM Tris-HCl, 1 mM EDTA, pH 7.2.

Step-by-Step HTS Protocol
  • Compound Plating: Follow the same procedure as in section 3.2.1, plating Compound X, DMSO (negative control), and a known MAGL inhibitor like JZL195 (positive control) into a 384-well clear plate.

  • Enzyme Addition & Pre-incubation:

    • Prepare a 2X working solution of MAGL enzyme in cold Assay Buffer.

    • Add 10 µL of the MAGL solution to all wells.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Prepare a 2X working solution of 4-NPA in Assay Buffer (e.g., 500 µM for a 250 µM final concentration).

    • Add 10 µL of the 4-NPA solution to all wells to start the reaction.

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance at 412 nm using a microplate reader. This is an endpoint assay.

Data Analysis

Data analysis follows the same principles as the FAAH assay. Percent inhibition and Z'-factor are calculated using the endpoint absorbance values instead of kinetic rates.

Hit Confirmation: IC₅₀ Determination

Compounds identified as "hits" in the primary screen (e.g., >50% inhibition at 10 µM) must be confirmed and characterized. This involves generating a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

  • Plate Setup: Create a serial dilution of the hit compound (e.g., Compound X) in DMSO, typically covering a range from 100 µM to 1 nM.

  • Assay Performance: Run the respective FAAH and MAGL assays with the serially diluted compound.

  • Data Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (4PL) equation to derive the IC₅₀ value.[19][20]

    • Y: Percent Inhibition

    • X: Log of compound concentration

    • IC₅₀: Concentration causing 50% inhibition

Hypothetical Results for Compound X
Assay TargetPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (nM)Selectivity Ratio (MAGL IC₅₀ / FAAH IC₅₀)
FAAH 85%75 nM\multirow{2}{*}{>1333}
MAGL <10%>100,000 nM

Interpretation: In this hypothetical scenario, Compound X is a potent inhibitor of FAAH. It shows negligible activity against MAGL at the highest tested concentrations, indicating it is a highly selective FAAH inhibitor. This selectivity is a desirable characteristic, suggesting a lower potential for off-target effects related to the 2-AG signaling pathway.

Conclusion

The methodologies detailed in this application note provide a robust, efficient, and validated framework for the high-throughput screening and characterization of novel compounds targeting the key endocannabinoid-degrading enzymes FAAH and MAGL. By employing a primary fluorescence-based assay for FAAH and a secondary colorimetric assay for MAGL, researchers can rapidly identify potent inhibitors and simultaneously assess their selectivity profile. The integration of rigorous quality control metrics, such as the Z'-factor, ensures data reliability, while follow-up IC₅₀ determination provides a quantitative measure of potency. This systematic approach, exemplified with the hypothetical screening of this compound, is fundamental to the early-stage discovery of new chemical entities with therapeutic potential for treating pain, inflammation, and various neurological disorders.

References

  • Ramarao, M. K., et al. (2005). A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening. Journal of Biomolecular Screening. [Link]

  • Wang, Y., et al. (2006). High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay. Journal of Biomolecular Screening. [Link]

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  • Ghafouri, N., et al. (2004). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. Analytical Biochemistry. [Link]

  • Huang, H., et al. (2007). Development of highly sensitive fluorescent assays for fatty acid amide hydrolase. Journal of Biomolecular Screening. [Link]

  • Pessina, F., & Verdesca, S. (2021). Fluorimetric Assay of FAAH Activity. Springer Nature Experiments. [Link]

  • Di Martino, S., et al. (2024). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. MDPI. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Sui, Y., & Wu, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]

  • Jung, K. M., et al. (2023). Assay of Monoacylglycerol Lipase Activity. Methods in Molecular Biology. [Link]

  • Wang, Y., et al. (2006). Figure: Effects of fatty acid amide hydrolase (FAAH) high-throughput screening (HTS) hits... ResearchGate. [Link]

  • Adwoa Biotech. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. [Link]

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  • Collaborative Drug Discovery. (2023). Plate Quality Control. CDD Support. [Link]

  • McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium. [Link]

  • Jung, K. M., et al. (2016). Assay of Monoacylglycerol Lipase Activity. Methods in Molecular Biology. [Link]

  • van der Wel, T., et al. (2023). Identification of reversible MAGL inhibitors in a high-throughput... ResearchGate. [Link]

  • Zhang, X., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry. [Link]

  • K-j, I., et al. (2013). Theoretical and Experimental Relationships between Percent Inhibition and IC50 Data Observed in High-Throughput Screening. Journal of Biomolecular Screening. [Link]

  • Novartis Institutes for BioMedical Research. (2016). Theoretical and Experimental Relationships between %-Inhibition and IC50 Data observed in HTS. Novartis OAK. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

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  • van der Wel, T., et al. (2023). A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence. Nature Communications. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology. [Link]

  • Instituto de Química Médica. (n.d.). Modulators of the Endocannabinoid System. IQM-CSIC. [Link]

  • Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry. [Link]

  • Hashimoto, M., et al. (2012). Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. Journal of Medicinal Chemistry. [Link]

  • Lu, H. C., & Mackie, K. (2016). Review of the Endocannabinoid System. Biological Psychiatry: Cognitive Neuroscience and Neuroimaging. [Link]

  • Pacher, P., & Kunos, G. (2013). Modulating the endocannabinoid system in human health and disease: successes and failures. FEBS Journal. [Link]

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  • Gado, F., et al. (2019). Inhibition of Monoacylglycerol Lipase Decreases Angiogenic Features of Endothelial Cells via Release of Tissue Inhibitor of Metalloproteinase-1 from Lung Cancer Cells. International Journal of Molecular Sciences. [Link]

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  • Nishimura, O., et al. (2009). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry Letters. [Link]

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Application Note & Protocols: Synthesis and Purification of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis and purification of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid and its derivatives. These compounds are valuable intermediates in medicinal chemistry and drug discovery, often serving as scaffolds for developing novel therapeutic agents.[1][2][3][4] This guide details a robust synthetic protocol based on the Williamson ether synthesis and outlines multiple, validated purification strategies including acid-base extraction, recrystallization, and column chromatography. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and high purity of the final product.

Introduction and Strategic Overview

This compound derivatives represent a class of compounds characterized by a cyclohexyl core linked to a methoxy-substituted phenol via an ether bond. The conformational rigidity of the cyclohexane ring combined with the electronic properties of the phenoxy moiety makes this scaffold attractive for probing biological targets. The successful synthesis of analogs for structure-activity relationship (SAR) studies hinges on the efficient and high-purity production of the core acid.

The primary synthetic challenge is the formation of the aryl ether bond. The Williamson ether synthesis is the most direct and reliable method for this transformation, involving the nucleophilic substitution of a halide by a phenoxide ion.[5][6] Subsequent purification is critical to remove unreacted starting materials and byproducts, which can interfere with downstream applications. This guide presents a multi-tiered purification strategy, allowing researchers to select the most appropriate technique based on the impurity profile of their crude product.

Synthesis via Williamson Ether Synthesis

The cornerstone of this synthesis is the SN2 reaction between the sodium salt of 4-methoxyphenol and an activated cyclohexanecarboxylic acid derivative, typically an α-halo ester. Using an ester intermediate prevents the acidic proton of the carboxylic acid from interfering with the basic conditions required for phenoxide formation. The ester is subsequently hydrolyzed to yield the target carboxylic acid.

Reaction Mechanism and Rationale

The reaction proceeds in two main stages:

  • Deprotonation: A strong base (e.g., Sodium Hydroxide) deprotonates the hydroxyl group of 4-methoxyphenol, forming the highly nucleophilic sodium 4-methoxyphenoxide. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of common bases like NaOH.[7]

  • SN2 Attack: The phenoxide ion attacks the electrophilic carbon atom of ethyl 1-bromocyclohexanecarboxylate. This concerted, bimolecular nucleophilic substitution reaction displaces the bromide leaving group, forming the ether linkage.[6] Polar aprotic solvents like DMF or DMSO are known to accelerate SN2 reactions.

  • Saponification: The resulting ester is hydrolyzed under basic conditions to form the sodium carboxylate salt, which is then protonated with a strong acid to yield the final product.

Williamson_Ether_Synthesis Figure 1: Williamson Ether Synthesis Mechanism phenol 4-Methoxyphenol step1 Step 1: Deprotonation phenol->step1 naoh NaOH naoh->step1 phenoxide Sodium 4-Methoxyphenoxide step2 Step 2: SN2 Attack phenoxide->step2 haloester Ethyl 1-bromocyclohexanecarboxylate haloester->step2 intermediate_ester Intermediate Ester step3 Step 3: Hydrolysis & Acidification intermediate_ester->step3 1. NaOH, H₂O, Δ 2. HCl hcl HCl (aq) final_product This compound step1->phenoxide H₂O step2->intermediate_ester NaBr step3->final_product

Caption: Figure 1: Williamson Ether Synthesis Mechanism

Detailed Synthesis Protocol

Materials:

  • 4-Methoxyphenol

  • Ethyl 1-bromocyclohexanecarboxylate

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl), 6M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

Part A: Ether Formation

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxyphenol (1.0 eq) in DMF.

  • Add sodium hydroxide pellets (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the sodium phenoxide.

  • To this mixture, add ethyl 1-bromocyclohexanecarboxylate (1.0 eq) dropwise.

  • Heat the reaction mixture to 90-100°C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate ester.

Part B: Saponification and Isolation

  • Dissolve the crude ester from Part A in ethanol.

  • Add a 3M aqueous solution of NaOH (3.0 eq) and heat the mixture to reflux for 2-3 hours, until TLC analysis indicates complete consumption of the ester.

  • Cool the mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify slowly with 6M HCl until the pH is ~2. A white precipitate of the carboxylic acid should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude this compound.

ParameterConditionRationale
Base Sodium Hydroxide (NaOH)Sufficiently strong to deprotonate the phenol without requiring anhydrous conditions.
Solvent Dimethylformamide (DMF)A polar aprotic solvent that accelerates SN2 reactions.
Temperature 90-100°CProvides sufficient energy to overcome the activation barrier without promoting significant side reactions.
Workup Acidification to pH ~2Ensures complete protonation of the carboxylate to yield the neutral carboxylic acid, minimizing its solubility in water.[8]

Purification Techniques and Protocols

The choice of purification method depends on the nature and quantity of impurities. A sequential approach, starting with a simple acid-base extraction and proceeding to recrystallization or chromatography, is often most effective.

Purification_Workflow start Crude Product (from Synthesis) extraction Acid-Base Extraction start->extraction analysis Purity & Identity Check (NMR, MS, MP) extraction->analysis Solid Precipitate recrystallization Recrystallization recrystallization->analysis chromatography Column Chromatography chromatography->analysis analysis->recrystallization Purity <95% analysis->chromatography Oily / Persistent Impurities end Pure Product (>95%) analysis->end Purity OK

Caption: Figure 2: General Purification Workflow

Method 1: Acid-Base Extraction

This is the most effective initial purification step for removing neutral or basic impurities. The principle relies on the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt.[8][9]

Protocol:

  • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a saturated sodium bicarbonate (NaHCO₃) solution (3 x volume of organic layer).

    • Causality: Sodium bicarbonate is a weak base, which will selectively deprotonate the target carboxylic acid (pKa ~4-5) but not the unreacted 4-methoxyphenol (pKa ~10). This differential reactivity is key to the separation.

  • Combine the aqueous layers. Wash this combined aqueous phase once with diethyl ether to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with 6M HCl with stirring. The pure carboxylic acid will precipitate out of the solution as the pH drops below 4.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.

Method 2: Recrystallization

Recrystallization is ideal for removing small amounts of impurities from a solid product that is already reasonably pure. The selection of an appropriate solvent system is crucial.[10]

Protocol:

  • Solvent Selection: Identify a suitable solvent or solvent pair. For carboxylic acids, polar protic solvents or mixtures like ethanol/water or toluene are often effective.[8][11] The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Place the crude acid in an Erlenmeyer flask. Add the minimum amount of hot solvent to just dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is kept hot for a few minutes.[10]

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Rapid cooling should be avoided as it can trap impurities.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals thoroughly to remove all traces of solvent.

Solvent SystemApplication Notes
Ethanol / Water Good for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until cloudiness persists, then clarify with a few drops of ethanol.[11][12]
Toluene / Hexane Effective for less polar compounds. Dissolve in hot toluene and add hexane until turbidity is observed.
Acetic Acid / Water Can be used for acids that are difficult to dissolve, but residual acetic acid can be hard to remove.
Method 3: Flash Column Chromatography

This technique is employed when acid-base extraction and recrystallization fail to provide the desired purity, especially if impurities have similar acidity or solubility profiles. A key modification is required for successful chromatography of carboxylic acids.

Principle: Carboxylic acids can interact strongly with the slightly acidic silica gel, leading to significant peak tailing. To suppress this interaction, the compound must be kept in its protonated, less polar form. This is achieved by adding a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase.[13][14]

Protocol:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 90:10:1 Hexane:Ethyl Acetate:Acetic Acid).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, sample-adsorbed silica onto the top of the column.

  • Elute the column with the mobile phase, gradually increasing the polarity if necessary (e.g., moving from 10% to 20% ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent and the volatile acid additive under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to completely remove residual acetic acid.

References

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • Process for purification of carboxylic acids. (1995). Google Patents.
  • How can I purify carboxylic acid? (2013). ResearchGate. Retrieved from [Link]

  • Purification of carboxylic acids by chemical treatment and distillation. (1973). Google Patents.
  • How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. Retrieved from [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. (2001). ACS Publications. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Massachusetts. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Williamson Ether Synthesis. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Williamson Ether Synthesis. (2014). Chem-Station Int. Ed. Retrieved from [Link]

  • Column chromatography of carboxylic acids? (2016). Reddit. Retrieved from [Link]

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  • Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. (2012). PubMed. Retrieved from [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (2023). PubMed Central. Retrieved from [Link]

  • Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. (2010). National Institutes of Health. Retrieved from [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2023). MDPI. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(4-methoxyphenoxy)cyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving optimal yields and purity for this compound. Drawing from established chemical principles and field-proven insights, this document provides a structured, question-and-answer approach to troubleshoot common experimental issues.

Reaction Overview: The Synthetic Pathway

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction, most commonly a variation of the Williamson ether synthesis. This involves the reaction of a 4-methoxyphenoxide nucleophile with an electrophilic 1-substituted cyclohexanecarboxylate derivative. A common and effective route starts from 1-hydroxycyclohexanecarboxylic acid, which is first esterified and then subjected to etherification, followed by saponification. An alternative, more direct approach involves the direct alkylation of 4-methoxyphenol with a 1-halo-cyclohexanecarboxylate.

Caption: General synthetic route for this compound.

Frequently Asked Questions & Troubleshooting Guide

Category 1: Low Reaction Yield & Conversion

Question: My overall yield is consistently below 30%. What are the most critical factors I should investigate first?

Answer: Low yield is the most common issue and can stem from several sources. A systematic approach is crucial. The primary culprits are often related to the Williamson ether synthesis step (Step 1), which involves a sensitive S(_N)2 reaction.

Here are the top factors to scrutinize:

  • Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.[1][2] The strong base used to deprotonate the 4-methoxyphenol will preferentially react with any water present, consuming the base and reducing the concentration of the required phenoxide nucleophile.

  • Base Strength and Type: The choice of base is critical. A base must be strong enough to fully deprotonate the phenol (pKa ~10) but should ideally be non-nucleophilic to avoid competing reactions with the electrophile.[3]

  • Reaction Temperature: While heat can increase the reaction rate, excessive temperatures can promote the competing E2 elimination side reaction, especially with secondary alkyl halides.[1][4]

  • Purity of Starting Materials: Impurities in either the 4-methoxyphenol or the cyclohexyl electrophile can introduce side reactions or inhibit the primary reaction pathway.

Question: I suspect my anhydrous conditions are not rigorous enough. What is the best practice?

Answer: Excellent observation. Assuming your reagents are pure, ensuring anhydrous conditions is the single most effective step to improve yield.

  • Glassware: All glassware should be oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).

  • Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent). Polar aprotic solvents like DMF and acetonitrile are hygroscopic and should be handled with care.

  • Reagents: Ensure your 4-methoxyphenol is dry. If using a solid base like potassium carbonate (K₂CO₃), it should be dried in an oven before use. Sodium hydride (NaH) should be a fine, free-flowing gray powder; clumps may indicate deactivation from moisture.[1]

  • Atmosphere: Conduct the reaction under a positive pressure of an inert gas (N₂ or Ar) using a Schlenk line or balloon setup.

Question: Which base and solvent combination is optimal for this synthesis?

Answer: The optimal combination enhances the nucleophilicity of the phenoxide while favoring the S(_N)2 pathway.

ParameterRecommendationRationale & In-Text Citation
Base 1. Sodium Hydride (NaH) 2. Potassium Carbonate (K₂CO₃)NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward.[4] K₂CO₃ is a weaker, safer, and often effective alternative, particularly in a polar aprotic solvent at elevated temperatures.
Solvent 1. N,N-Dimethylformamide (DMF) 2. Acetonitrile (MeCN) 3. Dimethyl Sulfoxide (DMSO)Polar aprotic solvents are essential. They solvate the cation (e.g., Na⁺) of the base, leaving a more reactive, "naked" phenoxide anion, which accelerates the S(_N)2 reaction.[4] Protic solvents (like ethanol or water) will solvate the nucleophile, reducing its reactivity.[3]
Category 2: Side Reactions & Impurities

Question: My crude ¹H NMR shows multiple unexpected aromatic signals and/or alkene peaks. What are the likely side reactions?

Answer: This indicates that your desired S(_N)2 reaction is facing competition. The two most probable side reactions are E2 elimination and C-alkylation.

  • E2 Elimination: The phenoxide is a strong base, and if it attacks a proton on the carbon adjacent to the leaving group on the cyclohexane ring, it will lead to the formation of a cyclohexene byproduct. This is a classic competing pathway for S(_N)2 reactions, especially with secondary halides.[5]

    • How to Minimize:

      • Lower the Temperature: E2 reactions have a higher activation energy than S(_N)2 reactions and are more favored at higher temperatures.[4] Try running the reaction at a lower temperature for a longer duration (e.g., 50-60°C instead of 100°C).

      • Use a Less Hindered Base (If applicable): While the phenoxide is the nucleophile, using a very bulky base for its formation could favor elimination in some contexts, though this is less of a factor here.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen (O-alkylation, desired) and the aromatic ring carbons, particularly the ortho position (C-alkylation, undesired). While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities.

    • How to Minimize: This is generally controlled by solvent choice. The polar aprotic solvents recommended (DMF, DMSO) favor O-alkylation.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents 1. Verify Reagent Purity & Dryness (NMR, Anhydrous Solvents) start->check_reagents check_conditions 2. Review Reaction Conditions (Base, Solvent, Temp) check_reagents->check_conditions Reagents OK re_dry Action: Rigorously dry all reagents, solvents, & glassware. check_reagents->re_dry Issue Found check_monitoring 3. Analyze Reaction Progress (TLC shows no conversion?) check_conditions->check_monitoring Conditions OK optimize_cond Action: Switch to NaH in DMF. Lower temperature to 50-70°C. check_conditions->optimize_cond Issue Found check_workup 4. Evaluate Workup & Purification (Extraction pH, Recrystallization Solvent) check_monitoring->check_workup Reaction OK increase_time Action: Increase reaction time. Confirm base activity. check_monitoring->increase_time Issue Found optimize_purify Action: Adjust pH during extraction. Screen new recrystallization solvents. check_workup->optimize_purify Issue Found success Yield/Purity Improved check_workup->success Process OK re_dry->start Re-run Experiment optimize_cond->start Re-run Experiment increase_time->start Re-run Experiment optimize_purify->success

Caption: Systematic workflow for troubleshooting synthesis issues.

Category 3: Work-up & Purification

Question: I'm having trouble separating my product from unreacted 4-methoxyphenol during the aqueous work-up. How can I improve this?

Answer: This separation relies on the difference in acidity between your carboxylic acid product and the starting phenol. A carefully controlled acid-base extraction is key.

  • The Principle: Your product is a carboxylic acid (pKa ~4.5), while 4-methoxyphenol is a phenol (pKa ~10). This large difference allows for selective protonation/deprotonation.

  • Optimized Protocol:

    • After the reaction, quench carefully and remove the organic solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and a basic aqueous solution (e.g., 1M NaOH).

    • At a high pH (>12), both the product and unreacted phenol will be deprotonated and move into the aqueous layer as their respective salts.

    • Separate the layers. Now, carefully acidify the aqueous layer. As you slowly add acid (e.g., 1M HCl), the carboxylic acid will be protonated first.

    • The Key Step: Adjust the pH to ~7-8. At this pH, the carboxylic acid will be protonated and become neutral (R-COOH), making it soluble in the organic phase. The phenol will remain as the phenoxide salt (Ar-O⁻) in the aqueous layer.

    • Extract the aqueous layer multiple times with ethyl acetate. The combined organic layers now contain your product, largely free of the starting phenol.

    • Finally, dry the organic layer (e.g., with anhydrous MgSO₄), filter, and concentrate to yield the crude product, which can then be further purified.

Question: What is the best method for final purification of the carboxylic acid?

Answer: Recrystallization is typically the most effective and scalable method for purifying the final solid product.

  • Solvent Screening: The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.

    • Good single-solvent candidates to screen include: Toluene, Heptane/Ethyl Acetate mixtures, Ethanol/Water mixtures.

    • Start with a small amount of crude product in a test tube and add potential solvents dropwise while heating to test solubility.

  • Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter through a pad of celite.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This is a representative protocol and may require optimization.

  • Phenoxide Formation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4-methoxyphenol (1.0 eq) and anhydrous DMF (approx. 0.5 M). Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Nucleophilic Substitution: Add a solution of methyl 1-bromocyclohexanecarboxylate (1.05 eq) in anhydrous DMF dropwise to the phenoxide solution. Heat the reaction mixture to 70°C and stir for 12-24 hours, monitoring by TLC.

  • Saponification: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Add an aqueous solution of NaOH (3.0 eq in water) and heat the mixture to 80°C for 4-6 hours to hydrolyze the ester.

  • Work-up and Isolation: Cool the reaction to room temperature and pour it into water. Wash with diethyl ether to remove non-polar impurities. Acidify the aqueous layer to pH ~3 with concentrated HCl, which should precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., Toluene or Ethyl Acetate/Heptane) to afford the pure this compound.

References

  • Becker, H. G. O., et al. (2000). Organikum: organisch-chemisches Grundpraktikum. Wiley-VCH. [Referenced conceptually for standard procedures].
  • Pharmaffiliates. (n.d.). CAS No : 1123-28-0 | Product Name : 1-Hydroxycyclohexanecarboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Cyclohexenone-2-carboxylate and 4-Chloro-2-cyclohexenone-2-carboxylate Derivatives by Cyclization of Alkyne-Tethered 1,3-Ketoesters. Retrieved from [Link]

  • askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Aqueous Solubility of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming the solubility challenges associated with this compound in aqueous solutions. Our goal is to equip you with the foundational knowledge and actionable protocols to successfully formulate this molecule for your experimental needs.

Understanding the Challenge: Physicochemical Profile of this compound

This compound is a molecule with inherent properties that limit its aqueous solubility. A thorough understanding of its physicochemical characteristics is the first step in designing effective solubilization strategies.

PropertyValueImplication for Aqueous Solubility
Molecular Weight 234.29 g/mol Moderate molecular weight, but other factors are more dominant in limiting solubility.
Predicted pKa 4.49 ± 0.20This compound is a weak acid. Its solubility will be highly dependent on the pH of the solution. At pH values below its pKa, the un-ionized, less soluble form will predominate.
Calculated logP 2.982A positive logP value indicates a lipophilic (oil-loving) nature, which corresponds to poor water solubility.
Melting Point 172-177 °CThe relatively high melting point suggests a stable crystal lattice, which requires significant energy to break down during dissolution.

Given its acidic nature and lipophilic characteristics, this compound is expected to have low solubility in neutral aqueous solutions. The key to enhancing its solubility lies in carefully controlling the formulation environment.

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in water or neutral buffer?

A1: this compound is a weak acid with a pKa of approximately 4.49. In neutral solutions (pH ~7), the compound will be predominantly in its ionized (deprotonated) form, which is more soluble than the un-ionized form. However, due to its lipophilic nature (logP ~2.98), even the ionized form may have limited aqueous solubility. At pH values below the pKa, the compound will be primarily in its un-ionized, protonated form, which is significantly less soluble in water.

Q2: I observe precipitation when I dilute my stock solution. What is happening?

A2: This is a common issue when a compound is initially dissolved in a non-aqueous or high-pH stock solution and then diluted into an aqueous buffer with a lower pH. The precipitation is likely due to the conversion of the more soluble, ionized form of the compound back to its less soluble, un-ionized form as the pH of the solution decreases upon dilution.

Q3: Can I use organic solvents to dissolve the compound?

A3: Yes, organic co-solvents can be effective in dissolving this compound. However, the choice of co-solvent and its concentration must be carefully considered, especially for biological experiments where solvent toxicity can be a concern. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). It's crucial to determine the tolerance of your experimental system to the chosen co-solvent.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols to address common solubility issues.

Issue 1: Low Aqueous Solubility at Neutral pH

Cause: The inherent lipophilicity of the molecule limits its solubility even in its ionized form at neutral pH.

Solution 1: pH Adjustment

The most direct way to increase the solubility of a weak acid is by increasing the pH of the aqueous solution.

Protocol for Preparing a pH-Adjusted Aqueous Solution:

  • Determine Target Concentration: Decide on the desired final concentration of the compound in your aqueous solution.

  • Prepare a Basic Solution: Start with a slightly basic aqueous solution, for example, a buffer at pH 8.0 or a dilute solution of NaOH (e.g., 0.01 M).

  • Add Compound: Gradually add the powdered this compound to the basic solution while stirring.

  • Adjust pH: If the compound does not fully dissolve, slowly add a dilute base (e.g., 1 M NaOH) dropwise while monitoring the pH. Continue until the compound is fully dissolved. Be mindful not to exceed a pH that would be detrimental to your downstream application.

  • Final pH Adjustment: Once the compound is dissolved, carefully adjust the pH to your desired final value using a dilute acid (e.g., 1 M HCl). Be aware that lowering the pH too much may cause precipitation.

Causality Explained: According to the Henderson-Hasselbalch equation, as the pH of the solution increases above the pKa of the carboxylic acid, the equilibrium shifts towards the deprotonated, more soluble carboxylate form.

Caption: pH-dependent equilibrium of a carboxylic acid.

Solution 2: Use of Co-solvents

Co-solvents can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.

Protocol for Co-solvent Formulation:

  • Select a Co-solvent: Choose a biocompatible co-solvent such as ethanol, propylene glycol, or PEG 400.

  • Prepare a Stock Solution: Dissolve a high concentration of this compound in the pure co-solvent.

  • Titrate with Aqueous Buffer: Slowly add your desired aqueous buffer to the co-solvent stock solution while stirring.

  • Observe for Precipitation: Continue adding the aqueous buffer until you reach the desired final concentration of the compound and co-solvent. If precipitation occurs, you have exceeded the solubility limit for that co-solvent/water ratio.

  • Determine Maximum Tolerated Water Content: Systematically prepare solutions with varying co-solvent to water ratios to determine the optimal formulation for your target concentration.

Co-solventTypical Starting ConcentrationNotes
Ethanol 10-20% (v/v)Can be toxic to cells at higher concentrations.
Propylene Glycol 5-15% (v/v)Generally well-tolerated in many biological systems.
PEG 400 5-20% (v/v)A common choice for in vivo studies due to its low toxicity.

Causality Explained: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the dissolution of non-polar solutes.

Cosolvent_Workflow A High Concentration Stock in Pure Co-solvent B Titrate with Aqueous Buffer A->B C Observe for Precipitation B->C D Determine Optimal Co-solvent/Water Ratio C->D

Caption: Co-solvent formulation development workflow.

Issue 2: Precipitation Upon Storage or Temperature Change

Cause: The solution may be supersaturated, or the solubility of the compound may be sensitive to temperature fluctuations.

Solution 1: Use of Surfactants

Surfactants can increase solubility and prevent precipitation by forming micelles that encapsulate the lipophilic compound.[1][2]

Protocol for Surfactant-based Formulation:

  • Select a Surfactant: Choose a non-ionic surfactant like Polysorbate 80 (Tween® 80) or a polyoxyethylene castor oil derivative (Kolliphor® EL).

  • Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration above its critical micelle concentration (CMC).

  • Add Compound: Add this compound to the surfactant solution and stir. Gentle heating may be required to facilitate dissolution.

  • Equilibrate: Allow the solution to equilibrate at the desired storage temperature.

Illustrative Example of Surfactant Effectiveness (Hypothetical Data):

FormulationSolubility (mg/mL)
Water< 0.1
1% Polysorbate 80 in Water1.5
5% Polysorbate 80 in Water8.2

Causality Explained: Above the CMC, surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell. The lipophilic drug partitions into the hydrophobic core, effectively increasing its apparent solubility in the aqueous medium.

Solution 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, thereby increasing their aqueous solubility.[3]

Protocol for Cyclodextrin Formulation:

  • Select a Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. HP-β-CD generally offers higher solubility and lower toxicity.

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in the desired aqueous buffer.

  • Add Compound: Add the compound to the cyclodextrin solution.

  • Facilitate Complexation: Stir the mixture, and if necessary, gently heat or sonicate to promote the formation of the inclusion complex.

  • Equilibrate and Filter: Allow the solution to equilibrate and then filter to remove any undissolved compound.

Causality Explained: The cyclodextrin molecule has a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic this compound can be encapsulated within the hydrophobic cavity, forming a water-soluble inclusion complex.

Cyclodextrin_Complexation cluster_reactants Reactants cluster_product Product A Poorly Soluble Drug C Water-Soluble Inclusion Complex A->C Complexation B Cyclodextrin (in Water) B->C Complexation

Caption: Cyclodextrin inclusion complex formation.

Summary of Solubilization Strategies

StrategyPrincipleAdvantagesConsiderations
pH Adjustment Increases the proportion of the more soluble ionized form.Simple, effective for ionizable compounds.pH must be compatible with the experimental system; risk of precipitation upon pH change.
Co-solvents Reduces the polarity of the solvent system.Can significantly increase solubility.Potential for toxicity; may affect biological assays.
Surfactants Forms micelles that encapsulate the drug.Can achieve high drug loading; improves stability.Potential for cell toxicity; may interfere with certain assays.
Cyclodextrins Forms water-soluble inclusion complexes.Generally low toxicity; can improve bioavailability.Can be a more expensive option; complexation is a 1:1 or 1:2 interaction, which may limit the extent of solubility enhancement.

By systematically applying these troubleshooting guides and experimental protocols, researchers can develop robust aqueous formulations of this compound suitable for a wide range of scientific applications.

References

  • Gadre, A., et al. (1997). Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids. Journal of Pharmaceutical Sciences, 86(2), 236-243. Available at: [Link]

Sources

common issues with 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid

Welcome to the dedicated technical support guide for this compound (CAS No. 7469-83-2).[1] This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and storage of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot common issues, and ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries we receive regarding the handling and stability of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A: For maximal shelf-life and to maintain chemical integrity, the compound should be stored in a cool, dry, and well-ventilated area.[2][3] The container must be tightly sealed to prevent moisture ingress and exposure to air.[4] While stable at room temperature for short periods, long-term storage at 2-8°C is recommended as a best practice, particularly after the container has been opened.[5]

Q2: I've noticed the powder has started to clump. Is this a sign of degradation?

A: Not necessarily degradation, but it is a critical warning sign. Clumping is typically caused by the absorption of moisture (hygroscopicity), a common issue with many powdered chemical reagents.[6][7] This increased moisture content can create an environment conducive to hydrolytic degradation or other undesirable reactions over time.[8] It is imperative to handle the compound in a low-humidity environment and ensure the container is sealed immediately after use. If clumping is observed, we recommend drying a small aliquot under vacuum before use in sensitive experiments.

Q3: Is this compound sensitive to light or oxygen?

A: While the core structure is not acutely photosensitive, prolonged exposure to UV or high-intensity light can potentially initiate radical reactions.[6] It is standard good laboratory practice to store the compound in an opaque or amber glass vial to mitigate this risk.[8] Regarding oxygen, the ether linkage and methoxy group are generally stable, but should be protected from strong oxidizing agents as a matter of principle.[2] For long-term storage, flushing the container with an inert gas like argon or nitrogen can provide an extra layer of protection.

Q4: My experiment involves strongly acidic conditions. Could this affect the molecule's structure?

A: Yes, this is a crucial consideration. The phenoxy ether linkage, while generally robust, is susceptible to cleavage under harsh acidic conditions, particularly in the presence of strong nucleophilic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) and with the application of heat.[9][10][11] This reaction would break the C-O bond, yielding 4-methoxyphenol and 1-hydroxycyclohexanecarboxylic acid or its subsequent derivatives. If your protocol requires a low pH, we advise running a preliminary stability test on the compound under your specific experimental conditions before proceeding with critical assays.

Q5: Can this compound undergo decarboxylation? What are the risk factors?

A: Decarboxylation, the loss of the carboxylic acid group as CO2, is a potential degradation pathway for this molecule, particularly at elevated temperatures. While the compound shows good thermal stability under normal storage conditions, decomposition is more likely to occur at temperatures exceeding 200°C.[12] The presence of certain transition metal catalysts can also facilitate decarboxylation of cyclohexanecarboxylic acids, sometimes even at lower temperatures.[13][14] If your workflow involves high heat, be aware that you may generate 1-(4-methoxyphenoxy)cyclohexane as a degradation product.

Q6: What are the best practices for preparing solutions to ensure stability?

A: To prepare solutions, use high-purity, anhydrous solvents. If using aqueous buffers, ensure they are freshly prepared and filtered. The compound's stability is generally robust in the neutral to mildly basic pH range (pH 3-9).[12] Avoid preparing large stock solutions that will be stored for extended periods. It is better to prepare smaller, fresh batches for your experiments. If you must store a stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.

Part 2: Troubleshooting Guides

Troubleshooting Protocol 1: Investigating Unexpected Analytical Results

You've run an experiment and your LC-MS, NMR, or other analytical data shows unexpected peaks or a lower-than-expected concentration of the parent compound. This guide provides a logical workflow to diagnose the issue.

Step 1: Review Compound Handling and Storage History

  • Check the Basics: Was the container tightly sealed? Was it stored in a cool, dry place away from light?[8][15]

  • Date of Opening: Note the date the container was first opened. Compounds in opened containers are more susceptible to environmental factors.[16]

  • Visual Inspection: Is there any discoloration or significant clumping of the solid material?

Step 2: Scrutinize the Experimental Protocol

  • Temperature: Did any step in your protocol involve heating? If so, to what temperature and for how long? High heat is a primary driver for decarboxylation.[12]

  • pH Extremes: Were strong acids or bases used? The ether linkage is vulnerable to strong acids, especially with heat.[11][17]

  • Reagents: Could any other reagent in your mixture be incompatible? Specifically, check for the presence of strong oxidizing or reducing agents.[18][19]

Step 3: Analytical Confirmation of Degradation

  • Acquire Control Data: Prepare a fresh solution of the compound directly from the solid stock, minimizing exposure to harsh conditions. Analyze this "time-zero" sample immediately.

  • LC-MS Analysis: This is the most powerful tool for identifying degradation products. Compare the chromatogram of your experimental sample to the control. Look for new peaks and calculate their mass-to-charge ratios (m/z). Refer to the Potential Degradation Products Table below to tentatively identify them.

  • ¹H NMR Analysis: If you suspect significant degradation, ¹H NMR of a purified sample can confirm structural changes. For example, the complete disappearance of the carboxylic acid proton signal (~12 ppm) could indicate decarboxylation.

Step 4: Isolate the Cause

  • Based on the identified degradation products and your protocol review, pinpoint the likely cause.

    • Presence of Decarboxylation Product: High temperature is the most likely culprit.

    • Presence of Ether Cleavage Products: Strong acid exposure is the primary suspect.

  • Modify your experimental protocol to mitigate this factor (e.g., reduce reaction temperature, use a milder acid, or protect the functional group).

Troubleshooting Protocol 2: General Handling and Solution Preparation
  • Environment: Handle the solid compound in a controlled environment, preferably a glove box with low humidity or a fume hood with good airflow to minimize moisture uptake.[19]

  • Weighing: Use a clean, dry spatula and weighing vessel. Do not return any unused material to the stock bottle to prevent contamination.[18]

  • Solvent Selection: Use anhydrous, high-purity grade solvents for preparing stock solutions. Ensure solvents are compatible and will not react with the compound.

  • Dissolution: If sonication is required for dissolution, use a water bath to prevent localized overheating, which could initiate thermal degradation.

  • Storage of Solutions: Store stock solutions in clean, tightly sealed glass vials with PTFE-lined caps. Aliquot into single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Part 3: Data & Visualizations

Data Tables

Table 1: Summary of Recommended Storage & Handling Conditions

ParameterRecommendationRationale & Key Considerations
Temperature 2-8°C (Long-term); Room Temp (Short-term)Prevents acceleration of degradation pathways like decarboxylation.[6][7]
Humidity Store in a dry environment; Use desiccantsMinimizes moisture absorption, which can lead to clumping and hydrolysis.[8][20]
Light Protect from light (Amber vial/darkness)Prevents potential photodegradation.[6]
Atmosphere Tightly sealed container; Inert gas for long-termProtects from atmospheric moisture and oxygen.[18][21]
Incompatibilities Strong Oxidizing Agents, Strong BasesAvoids unwanted chemical reactions.[2][19]

Table 2: Potential Degradation Products & Analytical Signatures (LC-MS)

Degradation PathwayPotential Product NameStructureExpected [M-H]⁻ (m/z)
Parent Compound This compoundC₁₄H₁₈O₃233.12
Decarboxylation 1-(4-Methoxyphenoxy)cyclohexaneC₁₃H₁₈O₂N/A (Neutral)
Ether Cleavage 4-MethoxyphenolC₇H₈O₂123.04
Ether Cleavage 1-Hydroxycyclohexanecarboxylic acidC₇H₁₂O₃143.07

Note: The expected m/z for the decarboxylation product is not listed for [M-H]⁻ as it is a neutral molecule and would likely be observed as [M+H]⁺ or another adduct in positive ion mode.

Diagrams

G Parent 1-(4-Methoxyphenoxy) cyclohexanecarboxylic acid Decarbox 1-(4-Methoxyphenoxy)cyclohexane + CO₂ Parent->Decarbox  High Temperature (>200°C)  or Metal Catalysis Cleavage1 4-Methoxyphenol Parent->Cleavage1  Strong Acid (HBr, HI)  + Heat Cleavage2 1-Hydroxycyclohexane- carboxylic acid Parent->Cleavage2  Strong Acid (HBr, HI)  + Heat

Caption: Potential chemical degradation pathways for the target compound.

G start Unexpected Analytical Result check_storage Review Storage & Handling (Temp, Moisture, Light, Age) start->check_storage check_protocol Review Experimental Protocol (Heat, pH, Reagents) check_storage->check_protocol Storage OK isolate_cause Isolate & Mitigate Cause (e.g., Lower Temp, Change pH) check_storage->isolate_cause Improper Storage run_control Analyze Fresh Control Sample check_protocol->run_control Protocol OK check_protocol->isolate_cause Harsh Conditions Identified compare Compare Sample vs. Control Data (LC-MS, NMR) run_control->compare degradation Degradation Confirmed (Identify Products) compare->degradation New Peaks Present no_degradation No Degradation Observed compare->no_degradation Samples Match degradation->isolate_cause other_issue Investigate Other Issues (e.g., Instrument, Reagent Purity) no_degradation->other_issue

Caption: Troubleshooting workflow for investigating suspected compound degradation.

References

  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. (n.d.). Letters in High Energy Physics. Retrieved from [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. (2023, July 3). QbD Group. Retrieved from [Link]

  • Top 5 Factors Affecting Chemical Stability. (2025, October 2). Kiana Analytics. Retrieved from [Link]

  • How Temperature and Humidity Affect Pharmaceutical Raw Materials | Pharma Facts Explained #GMP. (2025, October 27). YouTube. Retrieved from [Link]

  • The Effect of Temperature and Drug Storage Methods on the chemical Additives of Drug. (n.d.). Al-Mustaqbal University College. Retrieved from [Link]

  • Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation. (2024, June 25). Nature. Retrieved from [Link]

  • Method for preparing cyclohexane carboxylic acids. (n.d.). Google Patents.
  • Ether cleavage. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Cleavage of Ethers. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Oxidative decarboxylation of cyclohexanecarboxylic acid. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Conversion of Diethylmalonate to Cyclohexane carboxylic acid. (2024, November 15). YouTube. Retrieved from [Link]

  • Reactions of Ethers: Acidic Cleavage. (n.d.). Fiveable. Retrieved from [Link]

  • Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. (2026, January 19). ACS Publications. Retrieved from [Link]

  • ether cleavage with strong acids. (2018, December 31). YouTube. Retrieved from [Link]

  • Safety Data Sheet - 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. (2024, August 6). Angene Chemical. Retrieved from [Link]

  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. Retrieved from [Link]

  • Chemical Handling and Storage Section 6. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • How to Store and Handle Chemicals in Laboratories: A Complete Guide. (2023, October 23). Storemasta Blog. Retrieved from [Link]

  • Enzymes involved in a novel anaerobic cyclohexane carboxylic acid degradation pathway. (2014, August 13). Appl Environ Microbiol. Retrieved from [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. Retrieved from [Link]

  • 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Handling and Storing Chemicals. (n.d.). Lab Manager. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cellular Assays with 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the unique challenges presented by this compound class and enhance its efficacy in your cellular assays. Our goal is to move beyond simple protocols and explain the scientific reasoning behind each strategic choice, ensuring your experiments are robust, reproducible, and yield clear, interpretable results.

Section 1: Foundational Knowledge & Pre-Experiment Checklist

Before initiating any cellular assay, a thorough understanding of the test compound's physicochemical properties is paramount. For this compound, its structure presents specific, predictable challenges that must be addressed proactively.

FAQ: What are the key physicochemical properties of this compound that I should be aware of?

Understanding the compound's properties is the first step in designing a successful experiment. Key parameters for this compound (CAS 7469-83-2) indicate a hydrophobic nature with poor aqueous solubility.[1][2]

PropertyValueImplication for Cellular AssaysSource
Molecular Formula C₁₄H₁₈O₃-[2]
Molecular Weight 234.29 g/mol Affects molarity calculations for stock solutions.[2]
logP (Octanol/Water) 2.982Indicates the compound is lipophilic (hydrophobic) and will prefer partitioning into non-aqueous environments over aqueous buffers.[1]
log₁₀WS (Water Solubility) -3.15Predicts very low water solubility in mol/L. This is a critical parameter to consider for buffer and media preparation.[1]

This data strongly suggests that the primary hurdle in achieving efficacy will be delivering the compound to the intracellular environment in a soluble, active form.

FAQ: Why is the carboxylic acid moiety a particular challenge for cellular assays?

The carboxylic acid group is the most significant structural feature influencing this compound's behavior in biological systems. At physiological pH (typically ~7.4), this acidic group will be predominantly deprotonated and exist in its ionized carboxylate form (-COO⁻). This negative charge severely impedes the compound's ability to passively diffuse across the lipophilic cell membrane, a phenomenon known as the "ion-trap" effect.[3][4] Delivering carboxylic acids into cells is a known challenge due to their poor membrane permeability at physiological pH.[3][4]

This leads to a critical experimental challenge: a high concentration of the compound in the cell culture medium may not translate to a sufficient intracellular concentration to elicit a biological response.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered when working with this compound and provides a logical, step-by-step approach to resolving them.

Problem Area 1: Low or No Apparent Biological Activity

This is the most frequent issue and is almost always linked to poor compound delivery.

Q: I'm not seeing any effect in my assay, even at high concentrations. Is the compound getting into the cells?

This is the correct first question to ask. The lack of activity is likely due to a combination of poor solubility and low cell permeability. Before questioning the compound's intrinsic biological activity, you must validate its delivery to the target compartment.

Below is a workflow to systematically troubleshoot this issue.

G cluster_0 Troubleshooting Workflow: No Observed Activity start Start: No biological activity observed solubility 1. Check for Precipitation Visually inspect wells under a microscope. Is there precipitate? start->solubility stock 2. Re-evaluate Stock & Working Solutions Is the stock solution clear? Was it freshly prepared? solubility->stock Yes concentration 3. Optimize Final Assay Concentration Is the final DMSO concentration <0.5%? Is the compound concentration below its solubility limit in media? solubility->concentration No stock->concentration permeability 4. Address Cell Permeability Consider advanced delivery strategies. concentration->permeability end_point Re-run Experiment permeability->end_point

Caption: Workflow for diagnosing a lack of biological effect.

Q: How should I prepare my stock and working solutions to maximize solubility and stability?

Proper solution preparation is non-negotiable. Given the compound's hydrophobicity, a high-quality, anhydrous polar aprotic solvent is required.

  • Primary Stock Solution (10-50 mM): Use 100% Dimethyl Sulfoxide (DMSO). Warm the solution gently (to 37°C) and vortex thoroughly to ensure complete dissolution. Store in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[5]

  • Intermediate Dilutions: If necessary, perform serial dilutions in 100% DMSO.

  • Final Working Solution: The final dilution into your aqueous cell culture medium is the most critical step. To avoid precipitation, add the DMSO-solubilized compound to the medium dropwise while vortexing or swirling the tube. The final concentration of DMSO in the assay should never exceed 0.5% , as higher concentrations can cause solvent-induced artifacts and cytotoxicity.[5]

Problem Area 2: Inconsistent Results & Poor Reproducibility

Q: My dose-response curves are inconsistent between experiments. What are the likely causes?

Inconsistency often points to instability of the compound in the experimental setup or variability in the biological system.[5]

  • Compound Stability in Media: Carboxylic acids can be susceptible to degradation or adsorption to plastics over the course of a long incubation (e.g., >24 hours).

    • Solution: Prepare fresh working solutions for each experiment. For long-term assays, consider replenishing the media with freshly prepared compound at intermediate time points.

  • Vehicle Control Inconsistency: The effect of the solvent (DMSO) can vary with cell type and density.

    • Solution: Always run a vehicle control that matches the highest concentration of DMSO used in your experiment. Ensure this control shows no significant effect on the assay readout compared to an untreated control.

  • Cell Health and Density: Variations in cell passage number, confluency, and overall health can dramatically alter their response to a compound.

    • Solution: Standardize your cell culture rigorously. Use cells within a defined low-passage number range and seed them to achieve a consistent confluency at the time of treatment.

Problem Area 3: Suspected Off-Target or Non-Specific Effects

Q: I'm observing general cytotoxicity at concentrations where I expect specific activity. How can I investigate this?

It is crucial to distinguish between a specific, targeted biological effect and general cellular toxicity.[6] Many compounds that are poorly soluble or interfere with membranes can appear to be active by simply making the cells unhealthy.

  • Determine the Cytotoxic Profile: Before your primary efficacy assay, run a standalone cytotoxicity assay (e.g., using Resazurin, MTT, or a live/dead stain) over the same concentration range and time course. This will establish the concentration at which the compound begins to induce non-specific cell death.

  • Establish a Therapeutic Window: Compare the dose-response curve from your functional assay with the cytotoxicity curve. A desirable compound will show efficacy at concentrations significantly lower than those causing cytotoxicity. If the curves overlap, the observed "activity" may be an artifact of cell death.

  • Use a Negative Control Compound: If available, use a structurally similar analog of this compound that is known to be biologically inactive. This compound should share similar physicochemical properties but lack the specific activity. If both compounds show a similar effect, it points towards a non-specific mechanism.

Section 3: Key Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions

This protocol is designed to minimize precipitation and ensure consistent dosing.

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, pre-warmed (37°C) cell culture medium.

  • Procedure:

    • Prepare a 20 mM primary stock solution by dissolving 4.69 mg of the compound in 1 mL of anhydrous DMSO.

    • Vortex vigorously for 2-3 minutes. If needed, warm briefly at 37°C to aid dissolution. Ensure the solution is perfectly clear.

    • Prepare intermediate dilutions (e.g., 2 mM, 200 µM) in 100% DMSO as needed for your dose-response curve.

    • To prepare a 20 µM final working concentration in a 100 µL assay volume (assuming a 1:1000 final dilution to keep DMSO at 0.1%):

      • Pipette 99 µL of pre-warmed cell culture medium into a sterile tube.

      • Add 0.1 µL of the 20 mM DMSO stock solution directly into the medium while gently vortexing.

    • Use this final working solution immediately to treat your cells.

Protocol 2: Assessing Compound-Induced Cytotoxicity (Resazurin Assay)

This protocol provides a simple method to measure the impact of the compound on cell viability.

  • Plate Cells: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat Cells: Prepare a series of working solutions of the compound in culture medium at 2x the final concentration (e.g., from 0.1 µM to 100 µM). Also prepare a vehicle control (e.g., 0.2% DMSO) and a positive control for cell death (e.g., 10% DMSO or Staurosporine).

  • Incubate: Remove the old medium from the cells and add an equal volume of the 2x compound solutions. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add Resazurin: Prepare a 0.15 mg/mL solution of Resazurin in PBS. Add a volume equal to 10% of the culture volume to each well (e.g., 10 µL for a 100 µL well).

  • Incubate & Read: Incubate the plate for 2-4 hours at 37°C. Measure the fluorescence with an excitation of ~560 nm and an emission of ~590 nm.

  • Analyze: Normalize the fluorescence values of treated wells to the vehicle control wells (representing 100% viability) to determine the percentage of cell viability at each concentration.

Section 4: Advanced Strategies for Efficacy Enhancement

Q: My compound is soluble, non-toxic at my desired concentration, but still shows low activity. Can I chemically modify it to improve cellular uptake?

Yes. When standard formulation strategies are insufficient, a prodrug approach is a powerful medicinal chemistry technique to enhance cell permeability. For carboxylic acids, the most common strategy is esterification.[7]

By masking the polar, charged carboxylic acid group as a neutral ester, the overall lipophilicity of the molecule is increased, facilitating its passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterase enzymes cleave the ester bond, releasing the active carboxylic acid compound in its intended site of action.[3][4]

G cluster_0 Prodrug Strategy for Carboxylic Acids cluster_1 extracellular Extracellular Space (pH 7.4) membrane Cell Membrane (Lipid Bilayer) intracellular Intracellular Space membrane->intracellular prodrug Ester Prodrug (Neutral, Lipophilic) prodrug->membrane Passive Diffusion active_drug Active Drug (Charged Carboxylic Acid) intracellular_prodrug Ester Prodrug esterases Intracellular Esterases intracellular_prodrug->esterases intracellular_active Active Drug (Released) esterases->intracellular_active Cleavage

Sources

Technical Support Center: 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid (MPC-acid)

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for reducing the off-target effects of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid.

A Guide to Characterizing and Mitigating Off-Target Effects for Researchers

Introduction: This guide is designed for researchers and drug development professionals working with this compound, herein referred to as MPC-acid. For the purpose of providing a detailed and actionable framework, we will proceed under the working hypothesis that MPC-acid is a novel small molecule inhibitor designed to target a specific protein kinase. This document provides a series of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental workflows to help you identify, understand, and mitigate potential off-target effects, ensuring the specificity and reliability of your experimental results.

Section 1: FAQs - Understanding the Off-Target Profile of MPC-acid

This section addresses common initial questions regarding the nature and investigation of off-target effects.

Q1: What are "off-target" effects and why are they a critical concern for a kinase inhibitor like MPC-acid?

A1: Off-target effects occur when a compound, such as MPC-acid, interacts with proteins other than its intended therapeutic target.[1] For kinase inhibitors, this is particularly common because the ATP-binding pocket, which these drugs often target, is structurally conserved across the human kinome, which comprises over 500 protein kinases.[2]

These unintended interactions are a major concern for several reasons:

  • Toxicity: Off-target binding is a primary cause of adverse drug reactions and toxicity.[5][6] For example, inhibition of unintended kinases can disrupt essential cellular processes, leading to cell death or other toxic phenotypes.[7]

  • Reduced Efficacy: Binding to off-targets can reduce the free concentration of the drug available to engage the intended target, potentially lowering its efficacy.

Therefore, characterizing the selectivity of MPC-acid early is crucial for validating its mechanism of action and predicting potential liabilities.[5]

Q2: My phenotypic screen shows the desired effect (e.g., reduced cell proliferation). Why should I still invest resources in investigating off-targets?

A2: A positive result in a phenotypic screen is an excellent starting point, but it does not confirm the mechanism of action. The observed phenotype could be the result of several scenarios:

  • On-Target Effect: MPC-acid is inhibiting the intended kinase, leading to the desired outcome.

  • Off-Target Effect: The phenotype is caused by MPC-acid inhibiting one or more unintended kinases.[3][5]

  • Polypharmacology: The effect is a combination of on-target and off-target inhibition.[6]

Q3: Could the carboxylic acid moiety of MPC-acid contribute to off-target toxicity?

A3: Yes, the carboxylic acid functional group is a structural alert that warrants specific investigation. While present in many safe and effective drugs, carboxylic acids can be metabolized in the body to form reactive acyl glucuronides.[9][10][11] These metabolites can be chemically reactive and covalently bind to cellular proteins, forming neoantigens that may trigger an immune response or cause idiosyncratic drug toxicity.[9][12]

The chemical stability of the acyl glucuronide is a key factor; less stable glucuronides are often more reactive and associated with a higher risk of toxicity.[11][12] Therefore, it is prudent to consider metabolic studies in parallel with kinase selectivity profiling to fully understand the safety profile of MPC-acid.

Q4: What is the difference between biochemical and cell-based off-target assessment, and when should I use each?

A4: Both are essential for a comprehensive understanding of selectivity, and they answer different questions.

  • Biochemical Profiling (e.g., Kinome Scans): These assays measure the direct interaction of your compound with a large panel of purified kinase enzymes in a test tube.[13][14][15] They are crucial for determining the intrinsic affinity of MPC-acid for hundreds of kinases, providing a broad view of its selectivity.[2] This should be done early to identify potent off-targets.

  • Cell-Based Target Engagement Assays (e.g., CETSA): These assays confirm that your compound can enter a cell and physically bind to its target in a physiological context.[16][17][18] The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding.[8][17] This is a critical validation step to ensure the biochemical activity translates to a cellular setting.

A common discrepancy is a compound that is potent biochemically but has weak cellular activity due to poor cell permeability or high efflux. Conversely, a compound may show potent cellular effects due to engaging an unexpected target not identified in the initial biochemical screen. A multi-pronged approach is always best.

Section 2: Troubleshooting Guide - Is My Phenotype On-Target?

This guide provides actionable steps for common issues encountered during the characterization of a novel inhibitor like MPC-acid.

Symptom / Observation Possible Cause(s) Recommended Action(s)
1. Unexpected Cytotoxicity: The compound is cytotoxic at or below its effective concentration for the desired phenotype.1. The on-target effect is inherently cytotoxic (e.g., inhibiting a pro-survival kinase).2. The cytotoxicity is driven by a potent off-target kinase (e.g., a cell cycle kinase).[5]3. The carboxylic acid moiety is leading to reactive metabolite-driven toxicity.[12]1. Perform a Kinome Scan: Screen MPC-acid against a broad kinase panel (e.g., >300 kinases) at a concentration where toxicity is observed (e.g., 1 µM).[19] This will identify potent off-targets.2. Use a Structurally Unrelated Inhibitor: Confirm the on-target phenotype using a known, selective inhibitor for your target.3. Synthesize a Negative Control: Create a close structural analog of MPC-acid that is inactive against your primary target. If it retains cytotoxicity, the toxicity is off-target.
2. Potency Discrepancy: The biochemical IC50 is significantly lower (e.g., >10-fold) than the cellular EC50.1. Poor Cell Permeability: MPC-acid is not efficiently entering the cells.2. Active Efflux: The compound is being actively pumped out of the cells by transporters (e.g., P-gp).3. High Protein Binding: The compound binds extensively to proteins in the cell culture media, reducing its free concentration.4. High Intracellular ATP: The high concentration of ATP in cells (~1 mM) outcompetes the ATP-competitive inhibitor, leading to a rightward shift in potency.[2][20]1. Perform a CETSA: Directly measure target engagement in intact cells to confirm the compound is reaching its target.[17][21]2. Run Kinase Assays at High ATP: Re-run the biochemical assay for your primary target at a physiological ATP concentration (1 mM) to see if the IC50 shifts.[19][20]3. Measure Cell Permeability: Use standard assays (e.g., Caco-2, PAMPA) to assess permeability.4. Consider Bioisosteric Replacement: If the carboxylic acid is hindering permeability, consider replacing it with a suitable bioisostere.[10]
3. Inconsistent Results: The potency or phenotype of MPC-acid varies dramatically across different cell lines.1. Target Expression Levels: The expression level of the intended kinase target differs between cell lines.2. Off-Target Expression Levels: The activity is driven by an off-target whose expression is variable across cell lines.3. Different Signaling Contexts: The cell lines have different baseline signaling pathway activations or genetic backgrounds (e.g., mutations) that alter their dependence on the target kinase.[3]1. Quantify Target Expression: Use Western Blot or qPCR to measure the protein and mRNA levels of your target kinase in each cell line.2. Correlate with Kinome Scan Data: Cross-reference your kinome scan results with gene expression data for the different cell lines to see if the potency correlates with the expression of a potent off-target.3. Perform Target Knockdown/Knockout: Use siRNA or CRISPR to deplete the intended target. If MPC-acid still produces the phenotype in the knockdown/knockout cells, the effect is off-target.

Section 3: Experimental Workflows for Off-Target Deconvolution

This section provides structured workflows to systematically investigate and mitigate off-target effects.

Workflow 1: Comprehensive Kinome Profiling

This workflow is the first step to understanding the broader selectivity profile of MPC-acid.

G cluster_0 Phase 1: Initial Broad Screening cluster_1 Phase 2: Data Analysis & Hit Triage cluster_2 Phase 3: Confirmation A 1. Prepare MPC-acid Stock (10 mM in 100% DMSO) B 2. Select Kinome Profiling Service (e.g., Reaction Biology, Promega) A->B C 3. Primary Screen Submit for single-point screening (e.g., 1 µM) against a large panel (>300 kinases). B->C D 4. Analyze Data Identify kinases with >90% inhibition. C->D E 5. Triage Hits Prioritize off-targets based on potency, family, and relevance to observed phenotype. D->E F 6. Dose-Response (IC50) Determination Request full IC50 curves for the primary target and prioritized off-target hits. E->F

Caption: Workflow for biochemical selectivity profiling of MPC-acid.

Data Presentation: Interpreting Kinome Profiling Results

After completing the workflow, you will receive data that can be summarized as follows. This table shows hypothetical results for MPC-acid screened at 1 µM.

Target Kinase Kinase Family % Inhibition @ 1 µM Follow-up IC50 (nM) Notes / Action
TARGET-X Tyrosine Kinase 99% 25 On-Target Potency Confirmed
OFF-TARGET-ATyrosine Kinase95%80Structurally related to TARGET-X. Potential for overlapping pharmacology.
OFF-TARGET-BSerine/Threonine91%150Unrelated family. Could explain unexpected phenotypes.
OFF-TARGET-CTyrosine Kinase55%> 1000Low priority, weak interaction.
OFF-TARGET-DLipid Kinase98%45High Priority. Potent off-target. Could be responsible for toxicity.

This analysis allows you to quantify selectivity and identify high-priority off-targets that require further investigation.

Workflow 2: Confirming Cellular Target Engagement with CETSA

This workflow validates that MPC-acid binds to its intended target inside living cells.

G A 1. Cell Culture & Treatment Grow cells expressing the target. Treat with MPC-acid or DMSO vehicle. B 2. Heat Shock Heat cell aliquots across a temperature gradient (e.g., 40-64°C). A->B C 3. Cell Lysis & Separation Lyse cells and centrifuge to separate soluble proteins from precipitated aggregates. B->C D 4. Protein Quantification Analyze soluble fraction via Western Blot using an antibody against the target protein. C->D E 5. Generate Melt Curve Plot % soluble protein vs. temperature. A shift indicates target stabilization. D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

A positive CETSA result is a rightward shift in the melting curve for MPC-acid-treated cells compared to the DMSO control, indicating that drug binding has stabilized the target protein against heat-induced denaturation.[16][18] This provides strong evidence of target engagement in a physiological environment.

Workflow 3: A Rational Approach to Reducing Off-Target Effects

Once off-targets are confirmed, this workflow outlines the strategy for improving selectivity.

G A 1. Structural Analysis Compare the crystal structures of the on-target and key off-targets. Identify differences in the binding pocket. B 2. Structure-Activity Relationship (SAR) Synthesize targeted analogs of MPC-acid to exploit these differences and disfavor binding to the off-target. A->B C 3. Iterative Screening Screen new analogs against both the on-target and key off-targets to determine the selectivity ratio. B->C D 4. Select Lead Candidate Choose the analog with the best balance of on-target potency and selectivity for further cell-based and in vivo studies. C->D

Caption: Workflow for medicinal chemistry-based selectivity improvement.

The goal is to develop a Structure-Activity Relationship (SAR) that maximizes on-target potency while minimizing off-target activity.[22][23] Computational modeling can also be used to predict off-target interactions and guide the design of more selective compounds.[24][25]

Section 4: Appendices

Appendix A: Detailed Protocol for Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework. Optimization of heating times, temperatures, and antibody concentrations is required for each specific target.

  • Cell Preparation: Culture cells to ~80% confluency. Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 10-20 million cells/mL.

  • Compound Incubation: Aliquot 90 µL of the cell suspension into PCR tubes. Add 10 µL of MPC-acid (at 10x final concentration) or DMSO vehicle. Incubate at 37°C for 1 hour.

  • Heat Challenge: Place the PCR tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C), followed by cooling to 4°C for 3 minutes.[17]

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Clarification of Lysate: Centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the total protein concentration (e.g., using a BCA assay). Normalize all samples to the same total protein concentration with lysis buffer.

  • Immunoblotting: Analyze the normalized samples by SDS-PAGE and Western Blot using a validated primary antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities using densitometry. For each treatment group (DMSO, MPC-acid), normalize the intensity of each heated sample to the non-heated (40°C) sample. Plot the normalized soluble protein fraction against temperature to generate the melting curves. Calculate the shift in the apparent melting temperature (Tm).

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]

  • Ciaccio, M. F., & Wagner, J. P. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available from: [Link]

  • MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. This is a conceptual link; a direct URL is not provided in search, but the concept of unexpected off-targets is widely published. A representative review is: Jafari, R., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Available from: [Link]

  • ResearchGate. Direct, indirect and off-target effects of kinase inhibitors. Available from: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. Available from: [Link]

  • Oncolines B.V. Kinome Profiling. Available from: [Link]

  • Antolin, A. A., et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules. Available from: [Link]

  • Daver, N., et al. (2018). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? Leukemia & Lymphoma. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. Available from: [Link]

  • Patsnap. How can off-target effects of drugs be minimised? Available from: [Link]

  • Vilar, S., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. Available from: [Link]

  • Cheng, F., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available from: [Link]

  • Gitlin, Z. R., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available from: [Link]

  • Wilson, I. D., & Morgan, P. (2023). Minimizing the DILI potential of carboxylic acid-containing drugs: a perspective. Archives of Toxicology. Available from: [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Pelkmans, L. CETSA. Available from: [Link]

  • Modarresi, F., et al. (2021). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. Plants. Available from: [Link]

  • Uetrecht, J. (2020). Are drugs containing a carboxylic acid functional group associated with a significant risk of idiosyncratic drug reactions? Drug Metabolism Letters. Available from: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Available from: [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Available from: [Link]

  • Khan, S. H. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences. Available from: [Link]

  • Iwamura, A., et al. (2017). Predictability of idiosyncratic drug toxicity risk for carboxylic acid-containing drugs based on the chemical stability of acyl glucuronide. Drug Metabolism and Disposition. Available from: [Link]

  • Laine, S. K., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology. Available from: [Link]

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optimization of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Technical Support Center: Optimization of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid Dosage for In Vivo Studies

Disclaimer: Publicly available scientific literature lacks specific in vivo data, mechanism of action, or established protocols for this compound. This guide, therefore, provides a comprehensive framework based on established principles of preclinical drug development for novel chemical entities. The strategies outlined are designed to be broadly applicable for compounds with physicochemical properties characteristic of complex organic molecules, such as potential poor water solubility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that researchers encounter when initiating in vivo studies with a novel compound.

Q1: What is the potential mechanism of action for this compound, and how does it influence the study design?

A1: The precise biological target of this compound is not defined in current literature. The structure, containing a phenoxy ether and a carboxylic acid on a cyclohexane scaffold, is found in molecules with diverse biological activities, including anti-inflammatory and antibacterial properties.[1] The carboxylic acid moiety is a common feature in drugs targeting metabolic pathways or acting as receptor ligands.

Given the lack of a defined target, the initial in vivo study design should be phenotype-driven. The primary goal is to establish a dose-response relationship for any observable physiological effect. This involves a broad assessment of safety and tolerability to identify a working dose range before exploring specific efficacy models.

Q2: How should I approach formulation development for this compound?

A2: Compounds like this compound are often poorly soluble in aqueous solutions, a characteristic of many Biopharmaceutics Classification System (BCS) Class II or IV compounds.[2][3] An improper formulation can lead to low bioavailability and an underestimation of the compound's true potency and toxicity.[3] A tiered approach to formulation is recommended:

  • Solubility Assessment: First, determine the compound's solubility in a panel of pharmaceutically acceptable vehicles.

  • Simple Solutions: If solubility allows, simple solutions using co-solvents are preferred for initial studies due to their ease of preparation and dose uniformity.

  • Complex Formulations: If the compound is insoluble in simple systems, more complex formulations such as suspensions or lipid-based systems may be necessary to improve exposure.[4][5]

See Protocol 1 for a detailed methodology on formulation feasibility testing.

Table 1: Common Vehicles for In Vivo Formulation of Poorly Soluble Compounds

Formulation Type Vehicle/Excipients Common Administration Routes Key Considerations
Aqueous Solution Saline with co-solvents (e.g., <10% DMSO, PEG-400, Ethanol) IV, IP, SC, PO Easiest to prepare; potential for vehicle-induced toxicity at high co-solvent concentrations.
Aqueous Suspension Water with suspending agents (e.g., 0.5% Methylcellulose, 0.2% Tween 80) PO, SC, IP Suitable for water-insoluble compounds; requires particle size control and vigorous mixing for dose uniformity.

| Lipid-Based | Corn oil, sesame oil, Self-Emulsifying Drug Delivery Systems (SEDDS) | PO, SC | Can significantly enhance oral absorption of lipophilic compounds.[3][5][6] |

Q3: How do I determine a safe starting dose for my first animal study?

A3: In the absence of prior in vivo data, a Dose Range Finding (DRF) study is essential.[7][8] The primary goal of this initial study is not to find efficacy, but to determine the Maximum Tolerated Dose (MTD) , which is the highest dose that can be administered without causing unacceptable adverse effects.[9]

The process typically involves:

  • Starting Low: The initial dose should be a fraction of what might be predicted from in vitro IC50 values, if available. Direct conversion is not reliable, so a conservative approach is crucial.[10]

  • Dose Escalation: Subsequent groups of animals receive progressively higher doses (e.g., 2x or 3x increments) until signs of toxicity are observed.[7][11] This helps to map the safety profile of the compound.

DRF studies are foundational for designing all subsequent toxicology and efficacy experiments.[7] Refer to Protocol 2 for a detailed DRF study design.

Q4: Which animal model is appropriate for initial studies?

A4: For a novel compound with an unknown mechanism, standard rodent models are the most common starting point.[12][13]

  • Mice (e.g., C57BL/6, BALB/c) and Rats (e.g., Sprague-Dawley, Wistar) are widely used due to their well-characterized physiology, availability, and cost-effectiveness.[12][14]

The choice of a more specialized disease model (e.g., genetic models of metabolic disease, tumor xenograft models) should be deferred until a clear pharmacological effect is observed in these initial studies.[13][15] Regulatory guidelines often require testing in both a rodent and a non-rodent species for later-stage toxicology studies.[16]

Q5: What is the difference between a non-GLP DRF study and a formal GLP toxicology study?

A5: These studies serve different purposes at different stages of drug development:

  • Non-GLP DRF Studies: These are exploratory studies conducted early in preclinical development.[8] They use fewer animals and have simpler designs to quickly establish a safe dose range (MTD) and inform the design of future studies.[8] The focus is on rapid decision-making.

  • GLP Toxicology Studies: These are formal, regulatory-compliant studies conducted under Good Laboratory Practices (GLP) as defined by agencies like the FDA (21 CFR Part 58).[17][18] They use larger animal groups, follow strict protocols, and are designed to provide the comprehensive safety data required for regulatory submissions to begin human clinical trials.[17]

Part 2: Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments and provides actionable solutions.

Issue 1: High variability in experimental results between animals in the same group.

  • Question: We are observing significant differences in pharmacokinetic profiles and physiological responses among animals in the same treatment group. What could be the cause?

  • Answer: High inter-animal variability is a common challenge that can obscure true compound effects.[11]

    • Possible Causes:

      • Animal Variability: Natural biological differences exist between animals.

      • Formulation Instability: The compound may be precipitating or degrading in the vehicle, leading to inconsistent dosing.[11]

      • Inconsistent Administration: Minor differences in injection technique (e.g., depth for IP, speed for IV) can significantly alter bioavailability.

    • Solutions & Mitigations:

      • Increase Sample Size: Use a sufficient number of animals per group (n=5-10 for rodents) to improve statistical power.

      • Verify Formulation: Assess the physical and chemical stability of your formulation under the experimental conditions. Ensure suspensions are uniformly mixed before each dose.

      • Standardize Procedures: Develop and follow a detailed Standard Operating Procedure (SOP) for all administration techniques. Ensure all technicians are consistently trained.[11]

      • Randomization: Randomize animals into treatment groups to avoid bias.

Issue 2: No significant therapeutic effect is observed at any tested dose.

  • Question: Our initial in vivo experiments are not showing the expected effects observed in vitro. What steps should we take?

  • Answer: A discrepancy between in vitro potency and in vivo efficacy is a major hurdle in drug development.[11]

    • Possible Causes:

      • Insufficient Exposure: The compound may have poor absorption, rapid metabolism, or rapid excretion, preventing it from reaching effective concentrations at the target site.

      • Inadequate Dose Range: The doses tested may have been too low.[19]

      • Formulation Failure: The drug may not be adequately released from the vehicle in vivo.[20]

      • Inactive Metabolites: The parent compound might be rapidly converted to inactive metabolites.

    • Solutions & Mitigations:

      • Conduct a Pharmacokinetic (PK) Study: A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile. This will confirm whether the compound is reaching systemic circulation. See Protocol 3 .[11][21]

      • Expand Dose Range: If the compound was well-tolerated in the DRF study, test higher doses.

      • Re-evaluate Formulation: Consider an alternative formulation strategy to improve bioavailability, such as a lipid-based system for oral dosing.[2][6]

Issue 3: Unexpected toxicity or adverse effects are observed at low doses.

  • Question: Animals are showing signs of distress or toxicity at doses we expected to be safe. What should we investigate?

  • Answer: Low-dose toxicity requires careful investigation to distinguish between compound-specific effects and experimental artifacts.

    • Possible Causes:

      • Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.[19]

      • Species-Specific Sensitivity: The chosen animal model may be uniquely sensitive to the compound's mechanism.[19]

      • On-Target Toxicity: The toxicity may be an expected consequence of the compound's primary pharmacological action.

      • Formulation Issues: The compound may be precipitating at the injection site, causing local irritation and inflammation.

    • Solutions & Mitigations:

      • Run a Vehicle-Only Control Group: Always include a group that receives only the vehicle to isolate its effects.[19]

      • Conduct Thorough Clinical Observations: Carefully document all adverse signs (see Table 3) to understand the nature of the toxicity.

      • Review Literature: Search for known species differences in metabolism or target biology that might explain the sensitivity.

      • Check Injection Sites: Perform a gross necropsy to examine injection sites for signs of precipitation or irritation.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for foundational experiments.

Protocol 1: Formulation Feasibility and Selection

  • Objective: To determine the solubility of this compound in common in vivo vehicles.

  • Materials: Test compound, microcentrifuge tubes, vortex mixer, panel of vehicles (see Table 1).

  • Methodology:

    • Weigh 1-2 mg of the compound into separate tubes.

    • Add a small, precise volume (e.g., 100 µL) of the first vehicle to a tube.

    • Vortex vigorously for 2-3 minutes.

    • Visually inspect for undissolved particles. If fully dissolved, the solubility is ≥10-20 mg/mL.

    • If not fully dissolved, add incremental volumes of the vehicle, vortexing after each addition, until the compound dissolves or a practical volume limit is reached.

    • Calculate the approximate solubility in mg/mL.

    • Repeat for all vehicles in the panel.

    • Selection Criteria: Choose the simplest vehicle that achieves the desired concentration for the highest planned dose, ensuring any co-solvents are within acceptable limits (e.g., DMSO <10% v/v).

Protocol 2: Non-GLP Dose-Range Finding (DRF) Study

  • Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary dose range.[11]

  • Animal Model: Male and female mice (e.g., C57BL/6), 8-10 weeks old.

  • Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per sex per group), including a vehicle control and at least three escalating dose levels.[11]

  • Dose Selection & Escalation:

    • The starting dose should be based on any available in vitro data or literature on similar compounds, applying a significant safety margin.[10]

    • Subsequent doses should be escalated by a factor of 2x, 3x, or 5x.[7] (See Table 2 for an example).

  • Administration: Administer the compound via the intended clinical route (e.g., PO, IV, IP).

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dose, then periodically for 24 hours.[16]

    • Record clinical signs of toxicity daily for 7-14 days (see Table 3).[16]

    • Measure body weight at baseline and daily thereafter. A body weight loss of >15-20% is often considered a key indicator of toxicity.

  • MTD Determination: The MTD is defined as the highest dose that does not produce mortality, severe clinical signs, or substantial body weight loss.[9]

Table 2: Example Dose Escalation Scheme for a DRF Study

Group Treatment Dose (mg/kg) Rationale
1 Vehicle Control 0 Establishes baseline response to the vehicle.
2 Compound 10 Low starting dose, based on conservative estimate.
3 Compound 30 3-fold escalation to explore a wider dose range.
4 Compound 100 Further 3.3-fold escalation.

| 5 | Compound | 300 | High dose to identify potential toxicity limit. |

Table 3: Key Parameters to Monitor in a DRF/Toxicity Study

Category Parameters to Observe
General Health Morbidity, mortality, changes in posture (hunching), grooming habits.
Physical Appearance Changes in skin, fur (piloerection), eyes, and mucous membranes.[16]
Behavioral Lethargy, hyperactivity, tremors, convulsions, changes in motor activity.[16]
Physiological Changes in breathing rate, diarrhea, salivation, body temperature.[16]

| Quantitative | Body weight, food and water consumption.[22] |

Protocol 3: Preliminary Pharmacokinetic (PK) Study

  • Objective: To determine the basic ADME profile (Cmax, Tmax, half-life) of the compound.

  • Animal Model: Use the same animal model as in efficacy studies (e.g., Sprague-Dawley rats).

  • Dosing: Administer a single dose of the compound at a therapeutically relevant and well-tolerated level determined from the DRF study.

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to collect plasma and store frozen at -80°C.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound at each time point.[11]

  • Data Analysis: Plot plasma concentration versus time to determine key PK parameters. This data is critical for correlating exposure with pharmacodynamic effects.

Part 4: Visualization & Formatting

Diagram 1: Workflow for In Vivo Dosage Optimization

G cluster_0 Phase 1: Feasibility & Safety cluster_1 Phase 2: Exposure & Efficacy cluster_2 Phase 3: Optimization & Confirmation Formulation Formulation Development DRF Dose Range Finding (non-GLP) Formulation->DRF MTD Determine MTD & Safe Dose Range DRF->MTD PK Preliminary PK Study (ADME Profile) MTD->PK Inform Dose Selection PD Pilot Efficacy Study (Dose-Response) MTD->PD PKPD Establish PK/PD Relationship PK->PKPD PD->PKPD DoseOpt Dose Fractionation & Schedule Optimization PKPD->DoseOpt Guide Optimization FinalDose Select Candidate Dose for Further Development DoseOpt->FinalDose Tox Formal Toxicology (GLP Studies) Tox->FinalDose

Caption: Workflow for optimizing in vivo dosage of a novel compound.

Diagram 2: Troubleshooting Decision Tree for In Vivo Studies

G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Start Unexpected Result Observed NoEffect No Efficacy Start->NoEffect HighTox High Toxicity Start->HighTox HighVar High Variability Start->HighVar Cause_NE1 Low Exposure? -> Run PK Study NoEffect->Cause_NE1 Investigate Cause_NE2 Dose Too Low? -> Escalate Dose NoEffect->Cause_NE2 Cause_NE3 Bad Formulation? -> Reformulate NoEffect->Cause_NE3 Cause_HT1 Vehicle Toxic? -> Run Vehicle Control HighTox->Cause_HT1 Investigate Cause_HT2 Species Sensitive? -> Review Literature HighTox->Cause_HT2 Cause_HT3 Precipitation? -> Check Injection Site HighTox->Cause_HT3 Cause_HV1 Formulation Unstable? -> Check Stability HighVar->Cause_HV1 Investigate Cause_HV2 Dosing Inconsistent? -> Standardize SOP HighVar->Cause_HV2 Cause_HV3 Animals Not Uniform? -> Increase 'n' / Randomize HighVar->Cause_HV3

Caption: Decision tree for troubleshooting common in vivo study issues.

References

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  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved from [Link]

  • Oktay, S., et al. (2016). Animal models of metabolic syndrome: a review. Nutrition & Metabolism. Retrieved from [Link]

  • MICE MODELS IN METABOLIC SYNDROME RESEARCH - A REVIEW. (n.d.). Retrieved from [Link]

  • Animal Models of Diabetes and Metabolic Disease. (n.d.). Journal of Diabetes Research. Retrieved from [Link]

  • Dose Range Finding Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Dose-ranging study. (n.d.). In Wikipedia. Retrieved from [Link]

  • Preclinical Animal Models for Metabolic Diseases. (2025). Biocytogen. Retrieved from [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. (2016). European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • What is a Dose-Ranging Study? (n.d.). DDReg Pharma. Retrieved from [Link]

  • DESIGN OF PRECLINICAL TOXICITY STUDIES. (n.d.). SlideShare. Retrieved from [Link]

  • Practical considerations for optimal designs in clinical dose finding studies. (n.d.). BMC Medical Research Methodology. Retrieved from [Link]

  • Note for guidance on preclinical pharmacological and toxicological testing of vaccines. (1997). European Medicines Agency. Retrieved from [Link]

  • Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. Retrieved from [Link]

  • Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. (2016). YouTube. Retrieved from [Link]

  • Step 2: Preclinical Research. (2018). U.S. Food and Drug Administration. Retrieved from [Link]

  • Reference Protocols for Toxicity Testing. (1984). National Center for Biotechnology Information. Retrieved from [Link]

  • Preclinical GLP Toxicology Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. (2009). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Dose optimization during drug development: whether and when to optimize. (n.d.). Journal for ImmunoTherapy of Cancer. Retrieved from [Link]

  • Optimizing the Dosage of Human Prescription Drugs and Biological Products for the Treatment of Oncologic Diseases. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Optimizing the Dosage of Human Prescription Drugs and Biological Products for the Treatment of Oncologic Diseases. (2024). U.S. Food and Drug Administration. Retrieved from [Link]

  • 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Dissolution Method Troubleshooting. (2022). Dissolution Technologies. Retrieved from [Link]

  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. (2024). Charles River Laboratories. Retrieved from [Link]

  • 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Cyclohexanecarboxylic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research. (n.d.). Pharmaceutics. Retrieved from [Link]

  • The metabolism of cyclohexanecarboxylic acid in the isolated perfused rat liver. (1977). Xenobiotica. Retrieved from [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pharmacokinetics and toxicology of the neuroprotective e,e,e-methanofullerene(63)-carboxylic acid in mice and primates. (n.d.). Neuroscience Letters. Retrieved from [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). Molecules. Retrieved from [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (n.d.). Pharmaceuticals. Retrieved from [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.). Google Patents.

Sources

Technical Support Center: Scale-Up Synthesis of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered during the scale-up of this molecule. Our focus is on providing not just solutions, but a deep understanding of the underlying chemical principles to empower you to optimize your synthesis for safety, efficiency, and robustness.

Synthetic Pathway Overview

The most common and industrially viable route to this compound involves a two-stage process. First, a suitable C6-scaffold, 1-hydroxycyclohexanecarboxylic acid, is prepared from cyclohexanone. This intermediate is then coupled with 4-methoxyphenol via a Williamson ether synthesis. Each stage presents unique challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Williamson Ether Synthesis A Cyclohexanone B Cyclohexanone Cyanohydrin A->B C 1-Hydroxycyclohexanecarboxylic Acid B->C F This compound C->F D 4-Methoxyphenol E Sodium 4-methoxyphenoxide D->E

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during synthesis.

Section 1: Synthesis of 1-Hydroxycyclohexanecarboxylic Acid Intermediate
Q1: My cyanohydrin formation from cyclohexanone is slow, incomplete, or gives poor yields on scale-up. Why?

Answer: This is a classic equilibrium-controlled reaction, and several factors can hinder its success at scale.

  • Cause - Insufficient Free Cyanide: The actual nucleophile is the cyanide ion (CN⁻), not HCN. The reaction requires a basic catalyst to generate sufficient CN⁻ from the HCN precursor.[1] On a large scale, inadequate mixing or localized pH gradients can starve the reaction of the active nucleophile.

  • Solution: The reaction is best performed using a cyanide salt like NaCN or KCN with the slow addition of an acid to generate HCN in situ, or by using HCN with a catalytic amount of base.[1][2] This maintains a steady, safe concentration of HCN while ensuring enough free CN⁻ is available for nucleophilic attack.[3]

  • Cause - Steric Hindrance: While cyclohexanone itself is not significantly hindered, impurities or substituted analogs can dramatically slow the reaction. For example, 2,2,6-trimethylcyclohexanone fails to form a cyanohydrin due to severe steric blocking of the carbonyl carbon.[4][5]

  • Solution: Ensure the purity of your cyclohexanone starting material. Analyze for sterically bulky impurities that may be carried through from its synthesis.

  • Cause - Reversibility: The reaction is reversible.[4] On a large scale, temperature control is paramount. Exotherms during reagent addition can raise the internal temperature, shifting the equilibrium back towards the starting materials.

  • Solution: Ensure adequate reactor cooling and implement a controlled, slow addition profile for the cyanide source or acid. Maintain a consistent internal temperature, typically at or below room temperature (e.g., 25°C), to favor product formation.[2]

Q2: The acid hydrolysis of my cyanohydrin intermediate is generating significant dark-colored byproducts and the yield is inconsistent.

Answer: Hydrolysis of the nitrile to a carboxylic acid requires harsh conditions (strong acid, heat), which can lead to several degradation pathways.[6]

  • Cause - Dehydration & Polymerization: The product, an α-hydroxy acid, can undergo acid-catalyzed dehydration under forcing conditions to form α,β-unsaturated carboxylic acids. These unsaturated species are highly reactive and can polymerize, leading to tars and discoloration.

  • Solution: Optimize the hydrolysis conditions. Use a well-controlled temperature profile, heating to reflux for a specific, predetermined time.[2] Avoid excessive heating or prolonged reaction times. Monitor the reaction progress by HPLC to determine the optimal endpoint before significant byproduct formation occurs.

  • Cause - Incomplete Hydrolysis: The hydrolysis proceeds through an amide intermediate. If the reaction is not driven to completion, you may isolate a mixture of the desired carboxylic acid and the corresponding α-hydroxy amide, complicating purification.

  • Solution: Ensure a sufficient excess of strong acid (e.g., concentrated HCl) and water are used.[2] A post-reaction work-up involving partitioning between water and an organic solvent can help remove more water-soluble impurities before crystallization.[2]

Section 2: The Williamson Ether Synthesis & Scale-Up
Q3: My etherification reaction has low conversion, leaving large amounts of unreacted 4-methoxyphenol. What's the problem?

Answer: This issue almost always points to incomplete formation of the nucleophile, the 4-methoxyphenoxide anion.

  • Cause - Inappropriate Base: Phenols are acidic, but not exceptionally so (pKa ≈ 10). A base must be strong enough to deprotonate it completely. Weak bases like sodium bicarbonate (NaHCO₃) are generally insufficient.[7]

  • Solution: Use a sufficiently strong base. For laboratory scale, sodium hydride (NaH) is effective as it irreversibly deprotonates the phenol.[8] For scale-up, where NaH poses significant safety risks, common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃).[9][10]

  • Cause - Presence of Water: If using a hydride base like NaH, even trace amounts of water will consume the reagent, reducing the amount available to deprotonate the phenol.

  • Solution: Ensure all solvents and glassware are rigorously dried when using water-sensitive reagents. Use anhydrous solvents. If using NaOH/KOH, water is part of the system, but the stoichiometry must account for it. This is a key advantage of using a phase-transfer catalyst system, which is more tolerant of biphasic conditions.[11]

Q4: A major impurity in my crude product is an alkene (cyclohexenecarboxylic acid derivative). How can I prevent this?

Answer: You are observing a classic competition between the desired Sₙ2 substitution and an E2 elimination side reaction. This is one of the most significant challenges in Williamson ether synthesis.[7]

  • Cause: The substrate, a 1-substituted cyclohexanecarboxylic acid, has a leaving group on a tertiary carbon. Tertiary substrates are highly prone to elimination, especially in the presence of a strong, sterically hindered base.[10][12] The phenoxide, while a good nucleophile, is also basic enough to promote elimination.

  • Solution - Base Selection: Avoid bulky bases like potassium tert-butoxide, which strongly favor elimination.[7] Use less hindered bases such as NaOH or K₂CO₃.[7]

  • Solution - Temperature Control: Elimination reactions are typically favored at higher temperatures.[7] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the Sₙ2 pathway. An initial screen to determine the optimal temperature is critical during process development.

  • Solution - Leaving Group: While halides (Br, Cl) are common, using a tosylate (OTs) as the leaving group can sometimes favor substitution over elimination.

Q5: I'm concerned about the safety of using sodium hydride (NaH) on a multi-kilogram scale. What are the best practices and viable alternatives?

Answer: Your concern is valid. NaH is highly reactive, flammable, and generates explosive hydrogen gas upon contact with protic solvents or moisture.[13][14] However, robust engineering and procedural controls can enable its safe use at scale.

  • Safe NaH Handling Practices:

    • Inert Atmosphere: All operations must be conducted under a strictly inert atmosphere (Nitrogen or Argon) in a suitable reactor.

    • Dispersion and Addition: NaH is typically supplied as a 60% dispersion in mineral oil. This must be washed with a dry, inert solvent (e.g., hexane) to remove the oil before use. A safer, modern alternative is to use pre-weighed, dissolvable bags (e.g., SecuBags®) which can be added directly to the reactor, minimizing handling risks.[13][15]

    • Hydrogen Off-Gas Monitoring: The reaction will evolve 1 equivalent of H₂ gas. This off-gas must be safely vented and monitored. An in-line mass spectrometer or flow meter can track H₂ evolution, serving as a real-time process analytical technology (PAT) tool to monitor reaction progress and detect any runaway reaction.[14][16]

    • Controlled Quenching: Any excess NaH must be safely quenched at the end of the reaction. This is done by the slow, controlled addition of a protic solvent, often isopropanol or wet THF, at a low temperature.[13][15]

  • Scale-Up Alternatives to NaH:

    • Phase-Transfer Catalysis (PTC): This is an excellent green chemistry approach for scale-up.[11][17] It avoids anhydrous conditions and the hazards of NaH. The reaction can be run in a biphasic system (e.g., toluene/water) with a simple base like NaOH or KOH. A catalyst like tetrabutylammonium bromide (TBAB) shuttles the phenoxide from the aqueous phase to the organic phase to react.[18] This method is often safer, cheaper, and easier to scale.[11]

Parameter Sodium Hydride (NaH) NaOH / K₂CO₃ with PTC
Reaction Conditions Anhydrous, inert atmosphere requiredBiphasic (organic/aqueous), air-tolerant
Safety High risk: Flammable solid, H₂ evolutionLower risk: Caustic but manageable
Work-up Requires careful quenching of excess reagentSimple phase separation
Cost Higher reagent and operational costLower reagent and operational cost
"Green" Aspect Poor: Requires organic solvents, hazardousGood: Allows use of water, reduces solvent waste
Section 3: Work-up and Purification
Q6: I'm struggling to separate my final product from unreacted 4-methoxyphenol during the work-up.

Answer: This separation can be effectively achieved by leveraging the difference in acidity (pKa) between your carboxylic acid product and the phenolic starting material.

  • Method: Acid-Base Extraction

    • After the reaction, quench and dilute the mixture with an organic solvent (e.g., ethyl acetate, MTBE).

    • Perform a basic wash with a solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃).[9]

    • The carboxylic acid product is strongly acidic and will be deprotonated by the bicarbonate, moving into the aqueous layer as its sodium salt.

    • The 4-methoxyphenol is a much weaker acid and will remain in the organic layer.

    • Separate the layers. The organic layer contains the unreacted phenol, while the aqueous layer contains your desired product.

    • Carefully re-acidify the aqueous layer with a strong acid (e.g., 6M HCl) until the pH is ~1-2. Your product will precipitate out as a solid.[9]

    • Filter the solid product, wash with cold water, and dry.

G start Crude Reaction Mixture (Product + Unreacted Phenol) step1 Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->step1 step2 Wash with aq. NaHCO3 step1->step2 step3_org Organic Layer: Unreacted 4-Methoxyphenol step2->step3_org Separate step3_aq Aqueous Layer: Product as Sodium Salt step2->step3_aq Separate step4 Acidify Aqueous Layer with HCl to pH 1-2 step3_aq->step4 end Precipitated Solid Product: This compound step4->end

Caption: Decision workflow for purification via acid-base extraction.

Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes (CQAs) I should monitor for the final product in a drug development setting? A: For an active pharmaceutical ingredient (API) or intermediate, the key CQAs are:

  • Purity/Assay: Typically >99.0% as determined by HPLC.

  • Impurity Profile: Identification and quantification of all process-related impurities (e.g., unreacted starting materials, C-alkylated isomer, elimination byproduct) and setting strict limits.

  • Residual Solvents: Quantification by GC-HS to ensure levels are below ICH guidelines.

  • Heavy Metals: Analysis to ensure compliance with regulatory limits.

  • Polymorphism: Characterization of the crystalline form using techniques like XRPD and DSC. Different polymorphs can have different physical properties (solubility, stability), which is critical for drug performance. The potential for polymorphism exists for carboxylic acids like this one.[19]

Q: Is there a risk of racemization during this synthesis? A: No. The synthesis does not involve the formation or modification of any chiral centers. The starting materials are achiral, and the reaction conditions do not create stereocenters.

Q: Can I use a different halo-acid, like chloroacetic acid, instead of activating the 1-hydroxycyclohexanecarboxylic acid? A: While reacting 4-methoxyphenol with chloroacetic acid is a valid Williamson ether synthesis to produce 4-methoxyphenoxyacetic acid, it does not yield the target molecule with the cyclohexane ring.[9] The cyclohexane moiety is a core structural feature, and thus a cyclohexyl-based electrophile is required.

Experimental Protocols

Protocol 1: Synthesis of 1-Hydroxycyclohexanecarboxylic Acid

This protocol is a representative procedure and must be adapted and optimized for your specific equipment and scale.

  • To a stirred mixture of cyclohexanone (1.0 eq) and potassium cyanide (1.25 eq) in water, slowly add a solution of sodium metabisulfite (0.6 eq) in water over 30-60 minutes, maintaining the internal temperature at 25°C.[2]

  • Stir the reaction mixture for 8-12 hours at 25°C. Monitor by TLC or GC for the disappearance of cyclohexanone.

  • Upon completion, extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-hydroxycyclohexanecarbonitrile as an oil.[2]

  • Carefully add the crude nitrile to a mixture of acetic acid and concentrated hydrochloric acid (e.g., 1:3 v/v).[2]

  • Heat the solution to reflux (approx. 100-110°C) for 6-8 hours. Monitor the reaction by HPLC for the disappearance of the intermediate amide and formation of the carboxylic acid.

  • Cool the reaction mixture and concentrate under reduced pressure to an oily residue.

  • Partition the residue between water and ethyl acetate. Separate the organic phase, dry over anhydrous magnesium sulfate, and concentrate to yield a solid.

  • Wash the solid with a non-polar solvent like hexane and filter to give the 1-hydroxycyclohexanecarboxylic acid product.[2]

Protocol 2: Scale-Up Williamson Ether Synthesis via Phase-Transfer Catalysis

This protocol is designed for scale-up and avoids the use of sodium hydride.

  • In a suitable reactor, charge 4-methoxyphenol (1.0 eq), 1-hydroxycyclohexanecarboxylic acid (activated as its 1-bromo derivative, 1.1 eq), toluene, and water.

  • Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.05 eq).[18]

  • Add a 50% aqueous solution of sodium hydroxide (NaOH, 2.5 eq) to the vigorously stirred biphasic mixture.

  • Heat the mixture to a controlled temperature (e.g., 80-90°C) and monitor the reaction progress by HPLC.

  • Upon completion, cool the mixture to room temperature. Separate the aqueous and organic layers.

  • Proceed with the acid-base extraction work-up as described in Troubleshooting Q6 to isolate and purify the final product.

References

  • McCabe Dunn, J. M., et al. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development. [Link]

  • Kremer, A., et al. (2017). Triclinic polymorph of 1-hydroxycyclohexanecarboxylic acid. Acta Crystallographica Section E. [Link]

  • ACS Publications. (n.d.). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. ACS Publications. [Link]

  • Chemjobber. (2011). Process Wednesday: "The Safe Use of Sodium Hydride on Scale". Chemjobber Blog. [Link]

  • ResearchGate. (n.d.). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. ResearchGate. [Link]

  • ACS Publications. (n.d.). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement - Subjects. ACS Publications. [Link]

  • Pharmaffiliates. (n.d.). 1-Hydroxycyclohexanecarboxylic Acid. Pharmaffiliates. [Link]

  • Filo. (2023). Cyclohexanone forms a cyanohydrin in good yield but 2,2,6-trimethylcycloh.. Filo. [Link]

  • Wikipedia. (n.d.). Ether. Wikipedia. [Link]

  • ResearchGate. (n.d.). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. ResearchGate. [Link]

  • Google Patents. (n.d.). CN102675088A - Preparation method of alpha-hydroxy-cyclohexanecarboxylic acid.
  • Pearson. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. (k) sodium cyanide. Pearson. [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. UMSL Chemistry Dept. [Link]

  • JETIR. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Journal of Emerging Technologies and Innovative Research. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. J&K Scientific. [Link]

  • Organic Chemistry Tutor. (2024). Cyanohydrin Formation and Reactions. YouTube. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (n.d.). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Chemistry LibreTexts. [Link]

  • Allen. (n.d.). Giving plausible explanation for each of the following: i. Cyclohexanone forms cyanohydrin good yield but 2,2,6-trimethylcyclohexanone does not. Allen. [Link]

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Organic Syntheses. [Link]

  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences. [Link]

Sources

Technical Support Center: Analytical Methods for 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid. This guide is designed for researchers, analytical chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice. Our goal is to empower you to develop and refine sensitive, selective, and reliable analytical methods for this compound.

Introduction

This compound is a molecule of interest in various research and development sectors. Its accurate quantification in complex matrices such as plasma, urine, or tissue is often a critical step in pharmacokinetic, toxicokinetic, and metabolic studies.[1][2] The molecule's structure, featuring a carboxylic acid group, a methoxyphenyl moiety, and a cyclohexane ring, presents specific analytical considerations that must be addressed for successful method development.[3][4] This guide provides a comprehensive resource for navigating these challenges using state-of-the-art analytical techniques, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding method development for this compound.

Q1: What is the most suitable primary analytical technique for quantifying this compound in biological samples?

A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard and the method of first choice.[5]

  • Expertise & Experience: While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is possible due to the presence of a phenyl chromophore, it often lacks the sensitivity and selectivity required for low-level quantification in complex biological matrices.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative but necessitates a chemical derivatization step to volatilize the carboxylic acid group (e.g., silylation or esterification).[6][7] This additional step can introduce variability and complexity. LC-MS/MS offers superior sensitivity and selectivity by combining the separation power of HPLC with the mass-specific detection of a tandem mass spectrometer, allowing for direct analysis without derivatization and minimizing interferences from the sample matrix.[5][8]

Q2: Which ionization mode is recommended for the LC-MS/MS analysis of this compound?

A2: Negative Ion Electrospray Ionization (ESI-) is strongly recommended.

  • Expertise & Experience: The carboxylic acid functional group (-COOH) is acidic and readily deprotonates to form a carboxylate anion ([M-H]⁻) in the ESI source. This process is highly efficient and results in a strong, stable signal in negative ion mode, which is ideal for sensitive quantification.[9] While positive ionization is possible, it would likely result in a much weaker signal (e.g., [M+H]⁺ or [M+Na]⁺) and is not the preferred approach for acidic molecules.

Q3: How can I ensure good, symmetrical peak shape during chromatographic separation?

A3: Achieving a good peak shape is primarily dependent on controlling the mobile phase pH and selecting an appropriate column.

  • Expertise & Experience: Peak tailing is a common issue when analyzing acidic compounds on silica-based columns.[10] This is often caused by secondary interactions between the ionized carboxylate group and residual, positively charged silanol groups on the silica surface. To prevent this, the mobile phase pH should be maintained at least 1.5 to 2 pH units below the pKa of the carboxylic acid (~4-5).[10] This ensures the analyte remains in its neutral, protonated form, minimizing silanol interactions. The addition of 0.1% formic acid to the mobile phase is a standard practice that achieves this and is fully compatible with MS detection.[1][11] Using a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase can also significantly reduce peak tailing by shielding the analyte from residual silanols.[1][10]

Troubleshooting Guide

This guide provides solutions to specific experimental problems in a direct question-and-answer format.

Problem / Observation Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Significant Peak Tailing or Splitting 1. Secondary Silanol Interactions: The ionized carboxylate is interacting with the silica backbone of the column.[10][12]2. Incorrect Mobile Phase pH: The pH is too high, causing the analyte to be in its anionic form.3. Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the initial mobile phase, causing peak distortion.1. Control Mobile Phase pH: Add 0.1% formic acid or 5-10 mM ammonium formate to both aqueous and organic mobile phases. This suppresses the ionization of the carboxylic acid, ensuring it elutes as a neutral molecule with minimal secondary interactions.[11]2. Column Selection: Use a high-purity, end-capped C18 column or a specialized column with low silanol activity.[1]3. Solvent Matching: Dissolve the final sample extract in a solution that matches the initial mobile phase composition as closely as possible.[10]
Low Signal Intensity / Poor Sensitivity 1. Ion Suppression: Co-eluting matrix components (e.g., phospholipids from plasma) are competing with the analyte for ionization in the ESI source.[13]2. Suboptimal MS Source Parameters: The gas flows, temperatures, and voltages are not optimized for the analyte.3. Inefficient Sample Extraction: The analyte is not being efficiently recovered from the sample matrix.1. Improve Sample Preparation: Move from a simple protein precipitation to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove interfering matrix components.[11][14]2. Optimize MS Parameters: Perform a tuning and optimization experiment by infusing a standard solution of the analyte directly into the mass spectrometer to determine the optimal source conditions and fragmentation parameters (for MRM).3. Use an Internal Standard: Incorporate a stable isotope-labeled (SIL) internal standard (e.g., ¹³C₆- or D₄-labeled analog) into your workflow. A SIL-IS co-elutes and experiences the same degree of ion suppression as the analyte, allowing for accurate correction and reliable quantification.[15]
Erratic Retention Time Shifts 1. Insufficient Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.[16]2. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of the organic component).3. Temperature Fluctuations: The ambient temperature around the column is not stable.1. Increase Equilibration Time: Ensure the post-run equilibration time is at least 10-15 column volumes. Monitor the pressure trace for stability before the next injection.2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep solvent bottles capped to prevent evaporation.[16]3. Use a Column Oven: Maintain a constant column temperature (e.g., 40 °C) using a thermostatted column compartment to ensure reproducible chromatography.[16]
High System Backpressure 1. Column Frit Blockage: Particulates from unfiltered samples or precipitated buffer salts have clogged the inlet frit of the column.[17]2. Sample Precipitation: The analyte or matrix components are precipitating upon injection into the mobile phase.1. Filter Samples: Filter all samples and standards through a 0.22 µm syringe filter before injection.2. Use a Guard Column: Install a guard column or an in-line filter before the analytical column to protect it from particulates.[12]3. Flush the System: Regularly flush the entire HPLC system with a strong solvent (after removing the column) to dissolve any blockages.[17] If pressure remains high, back-flushing the column (disconnecting it from the detector) may be necessary.

Detailed Experimental Protocols

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE) from Human Plasma

This protocol is designed to provide a clean extract, minimizing matrix effects and maximizing recovery.

  • Pre-treatment: To a 100 µL aliquot of human plasma, add 10 µL of an internal standard working solution (e.g., stable isotope-labeled analyte in methanol). Vortex briefly.

  • Acidification: Add 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step ensures the carboxylic acid is protonated and ready for retention on the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Waters Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 5% ammonium hydroxide in water.

    • Wash 2: Add 1 mL of methanol. These washes remove neutral and basic interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol. The acidic elution buffer neutralizes the analyte, releasing it from the anion exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Protocol 2: Recommended Starting LC-MS/MS Method

This table provides a robust starting point for method development. Parameters should be optimized for your specific instrumentation.

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides better resolution and faster run times.
Column C18, < 2.1 mm ID, < 2 µm particle sizeHigh-efficiency column suitable for reverse-phase separation.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier for pH control and MS compatibility.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile generally provides better peak shape and lower backpressure than methanol.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp 40 °CEnsures stable retention times.[16]
Injection Volume 5 µLMinimize potential for column overload.
Gradient 5-95% B over 5 min, hold 1 min, re-equilibrate 2 minA generic gradient to start with; should be optimized to ensure separation from interferences.
MS System Triple Quadrupole Mass SpectrometerRequired for selective and sensitive MRM/SRM quantitative analysis.[8]
Ionization Mode Electrospray Ionization (ESI), Negative ModeOptimal for deprotonating the carboxylic acid group.[9]
MRM Transition Precursor Ion [M-H]⁻: m/z 233.1Product Ion: To be determined by infusionThe precursor is the deprotonated molecule. The product ion must be determined experimentally but will likely result from fragmentation of the ester linkage or cyclohexane ring.
Source Temp 450 °CTo be optimized.
Desolvation Gas 800 L/hrTo be optimized.

Visualizations & Diagrams

General Analytical Workflow

This diagram outlines the complete process from sample receipt to final data analysis.

Analytical Workflow cluster_pre Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike 1. Extract Solid-Phase Extraction (SPE) Spike->Extract 2. Reconstitute Evaporate & Reconstitute Extract->Reconstitute 3. LC LC Separation (Reverse-Phase) Reconstitute->LC 4. Inject MS MS/MS Detection (Negative ESI) LC->MS Integration Peak Integration MS->Integration Quant Quantification (Calibration Curve) Integration->Quant

Caption: High-level workflow for the quantitative analysis of this compound.

Troubleshooting Decision Tree for Poor Peak Shape

This diagram provides a logical path for diagnosing and solving issues related to chromatography.

Troubleshooting Peak Shape Start Problem: Poor Peak Shape IsTailing Is the peak tailing? Start->IsTailing IsFronting Is the peak fronting? IsTailing->IsFronting No CheckpH Check Mobile Phase pH (Should be acidic, e.g., 0.1% FA) IsTailing->CheckpH Yes IsSplit Is the peak split? IsFronting->IsSplit No CheckOverload Reduce Injection Mass (Dilute sample or inject less) IsFronting->CheckOverload Yes CheckFrit Check for Column Frit Blockage (Back-flush or replace column) IsSplit->CheckFrit Yes CheckColumn Consider Column Activity (Use end-capped or polar-embedded) CheckpH->CheckColumn SolutionTailing Result: Symmetrical Peak CheckColumn->SolutionTailing CheckSolvent Check Sample Solvent (Match to initial mobile phase) CheckOverload->CheckSolvent SolutionFronting Result: Symmetrical Peak CheckSolvent->SolutionFronting CheckInjector Inspect Injector (Needle seat, valve issues) CheckFrit->CheckInjector SolutionSplit Result: Single Peak CheckInjector->SolutionSplit

Caption: A logical decision tree for troubleshooting common chromatographic peak shape issues.

References

  • SIELC Technologies. (n.d.). Separation of 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4839. Retrieved from [Link]

  • Jemal, M., Huang, M., Jiang, X., Chen, Y., & Powell, M. L. (1999). Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 501-508. Retrieved from [Link]

  • Psillakis, E., Kalogerakis, N., & Mantzavinos, D. (2012). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Journal of Chromatography A, 1238, 141-146. Retrieved from [Link]

  • Vogeser, M., & Seger, C. (2010). Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry, 56(8), 1234-1244. Retrieved from [Link]

  • Medeiros, P. M., & Simoneit, B. R. T. (2007). Salient features of the GC-MS data for the carboxylic acid fraction (analyzed as methyl esters) from pine smoke particles. ResearchGate. Retrieved from [Link]

  • Drug Discovery World. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Psillakis, E., Kalogerakis, N., & Mantzavinos, D. (2012). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. ResearchGate. Retrieved from [Link]

  • Shornikov, A. V., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 23(21), 13531. Retrieved from [Link]

  • Padarauskas, A., & Judzentiene, A. (2010). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 21(2-3). Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • AELAB. (2024). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data?. Retrieved from [Link]

  • LCGC International. (2015). How to Avoid Problems in LC–MS. Retrieved from [Link]

  • Jemal, M., & Ouyang, Z. (2005). Method of analysis of carboxylic acid by mass spectrometry. Google Patents.
  • Griffiths, W. J., & Wang, Y. (2019). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta, 488, 1-18. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid. PubChem. Retrieved from [Link]

  • Phenomenex. (n.d.). Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates using LC-MS/MS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-(4-Methoxyphenyl)-1-cyclohexanecarboxylic acid. NIST WebBook. Retrieved from [Link]

  • Yuan, S., et al. (2024). Magnetic cationic covalent organic framework for selective enrichment of phenoxy carboxylic acid herbicides prior to quantification by LC-MS/MS. Mikrochimica Acta, 192(10), 687. Retrieved from [Link]

  • SIELC Technologies. (2020). HPLC Method for 1,4-Cyclohexanedicarboxylic acid on Newcrom BH. Retrieved from [Link]

  • Beijnen, J. H., & Schellens, J. H. (2004). Liquid chromatography-mass spectrometry for the quantitative bioanalysis of anticancer drugs. Mass Spectrometry Reviews, 24(6), 887-917. Retrieved from [Link]

Sources

Technical Support Center: Handling and Preventing Degradation of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this molecule and offer practical solutions to prevent and troubleshoot its degradation during experimental workflows. As Senior Application Scientists, we have structured this guide to address common challenges with a focus on the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs) - Understanding Compound Stability

This section addresses the inherent chemical liabilities of this compound and provides foundational knowledge for its proper handling.

Q1: What are the primary chemical liabilities of this compound?

The structure of this compound contains two key functional groups that influence its stability: an ether linkage and a carboxylic acid . The ether bond, specifically the phenoxy group attached to a tertiary carbon, is the most significant liability. Ethers are susceptible to cleavage under strong acidic conditions.[1][2] The aromatic ring introduces the possibility of photodegradation, while the entire molecule can be sensitive to aggressive thermal and oxidative stress.[3][4]

Q2: Under what pH conditions is the compound most stable or unstable?

The compound is most susceptible to degradation under acidic conditions . The ether linkage can be cleaved via acid-catalyzed hydrolysis.[1] The reaction is initiated by the protonation of the ether oxygen, which turns the 4-methoxyphenol moiety into a good leaving group. Conversely, the molecule exhibits greater stability in neutral and basic solutions. While strong bases are used for the hydrolysis of esters, ether bonds are generally resistant to base-catalyzed hydrolysis.[2][5][6] However, extreme basic conditions combined with high temperatures should still be approached with caution.

Q3: Is the compound sensitive to light or temperature?

Yes, both are potential concerns.

  • Light Sensitivity (Photodegradation): Aromatic ethers can be susceptible to photodegradation upon exposure to UV light.[4][7] This can lead to the formation of radical species and subsequent cleavage of the ether bond or modification of the aromatic ring. Therefore, it is crucial to protect the compound and its solutions from light.

  • Thermal Sensitivity: While stable at ambient temperatures, elevated temperatures (>80°C) can promote degradation, especially in the presence of other stressors like acid or oxygen.[3][8] Forced degradation studies often use heat to accelerate decomposition and identify potential degradants.[9][10]

Q4: What are the likely degradation products I should look for?

The primary degradation pathway is acid-catalyzed hydrolysis of the ether bond. This would result in two main products:

  • 4-Methoxyphenol (also known as hydroquinone monomethyl ether).

  • 1-Hydroxycyclohexanecarboxylic acid .

Under oxidative stress, various oxidized derivatives of the aromatic ring could form. Identifying these products is key to confirming the degradation pathway and developing stability-indicating analytical methods.[8][11]

Q5: How should I properly store the solid compound and its solutions?

Proper storage is critical to ensure the long-term integrity of the compound.

  • Solid Form: Store the solid material in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[12][13] Keep it away from strong acids, oxidizing agents, and direct sunlight.[14]

  • Solutions: Solutions should be prepared fresh whenever possible. If storage is necessary, use a neutral or slightly basic buffer (pH 7-8) as the solvent. Store solutions in amber vials at low temperatures (2-8°C) to minimize both hydrolytic and potential microbial degradation.[15] Avoid acidic buffers for long-term storage.

Part 2: Troubleshooting Guide - Addressing Experimental Challenges

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments, particularly in analytical chromatography.

Issue 1: New peaks or changing peak areas are observed in my HPLC chromatogram over time.

This is a classic sign of compound instability, either in your prepared sample or on the HPLC column itself.

  • Possible Cause A: On-Column Degradation.

    • Causality: Many standard reversed-phase HPLC methods use mobile phases containing acidic modifiers like formic acid or trifluoroacetic acid (TFA) to improve peak shape. If the mobile phase pH is too low (e.g., <3), it can catalyze the hydrolysis of the ether linkage directly on the analytical column, especially if the column temperature is elevated.[16]

    • Troubleshooting Steps:

      • Assess Mobile Phase pH: Measure the pH of your mobile phase.

      • Increase pH: If acidic, try developing a method with a mobile phase pH between 4 and 7, using buffers such as ammonium acetate or phosphate buffer (ensure compatibility with your column and detector).

      • Reduce Temperature: Lower the column temperature to 25°C or below to slow down the degradation kinetics.

      • Inject and Analyze Immediately: Minimize the time the sample spends in the autosampler queue.

  • Possible Cause B: Degradation in the Sample Diluent.

    • Causality: If your sample is dissolved in an acidic diluent or an unbuffered aqueous solution that becomes acidic, degradation can occur before the sample is even injected.[17][18]

    • Troubleshooting Steps:

      • Analyze Diluent pH: Check the pH of your sample solvent.

      • Use a Stable Diluent: Dissolve your samples in a mixture of organic solvent (like acetonitrile or methanol) and a neutral buffer. A 50:50 mix of acetonitrile and a 10 mM ammonium bicarbonate buffer is often a good starting point.

      • Perform a Time-Course Study: Analyze the same prepared sample vial at different time points (e.g., t=0, 2h, 4h, 8h) while it sits in the autosampler to determine its stability under your standard sequence conditions.

Observe Inconsistent HPLC Results (New Peaks, Area Changes) Check_Sample Is the sample stable in the vial? Observe->Check_Sample Check_Column Is degradation happening on-column? Check_Sample->Check_Column No Time_Study Run autosampler time-course study on a single vial. Check_Sample->Time_Study Yes Vary_pH Run experiments with mobile phase at different pH values (e.g., 3, 5, 7). Check_Column->Vary_pH Analyze_Diluent Check pH and composition of sample diluent. Time_Study->Analyze_Diluent Change_Diluent Switch to neutral/buffered diluent. Prepare samples fresh. Analyze_Diluent->Change_Diluent Vary_Temp Decrease column temperature (e.g., to 25°C). Vary_pH->Vary_Temp Method_Stable Method is stable. Problem is sample prep. Vary_pH->Method_Stable Degradation stops at higher pH Method_Unstable Method is unstable. Optimize conditions. Vary_Temp->Method_Unstable Degradation persists

Sources

Validation & Comparative

A Researcher's Guide to the Biological Target Validation of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is contingent on a deep and rigorous understanding of its mechanism of action. The initial identification of a biological target is merely the first step; comprehensive validation is paramount to de-risk a project and ensure that the observed phenotype is a direct consequence of modulating the intended target. This guide provides an in-depth, technically-focused framework for the biological target validation of a novel compound, 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid, hereafter referred to as 'Compound X'.

While the specific biological target of Compound X is not yet publicly defined, this guide will present a universally applicable, multi-tiered validation strategy. We will operate under a hypothetical scenario where preliminary screening has implicated the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), as a putative target. This guide will objectively compare various experimental approaches, providing the underlying rationale and supporting data to equip researchers with the necessary tools to rigorously validate this or any other potential target.

The Imperative of Rigorous Target Validation

Target validation is the critical process of verifying that a specific molecular entity, such as a protein or nucleic acid, is directly involved in the pathophysiology of a disease and that its modulation will likely lead to a therapeutic benefit.[1][2] A significant portion of clinical trial failures can be attributed to a lack of efficacy, often stemming from an inadequately validated biological target.[3] Therefore, a systematic and multi-faceted approach to target validation is not just best practice; it is a foundational pillar of successful drug development.[4]

This guide will navigate through three core pillars of target validation for Compound X:

  • Direct Target Engagement: Is there a direct, physical interaction between Compound X and the putative target, TNF-α?

  • Cellular Target Engagement and Functional Modulation: Does Compound X engage TNF-α within a cellular context and modulate its downstream signaling pathways?

  • In Vivo Target Validation and Phenotypic Correlation: Does engagement of TNF-α by Compound X in a living organism lead to the expected physiological and therapeutic outcomes?

Pillar 1: Establishing Direct Target Engagement

The foundational step in target validation is to unequivocally demonstrate a direct physical interaction between the small molecule and its putative target protein.[4] This is typically achieved through a series of in vitro biochemical and biophysical assays that measure binding affinity and kinetics in a controlled, cell-free environment.[3][5]

Experimental Workflow: Direct Target Engagement

cluster_0 Biochemical & Biophysical Assays recombinant_protein Recombinant Human TNF-α (High Purity) spr Surface Plasmon Resonance (SPR) recombinant_protein->spr itc Isothermal Titration Calorimetry (ITC) recombinant_protein->itc mst Microscale Thermophoresis (MST) recombinant_protein->mst compound_x Compound X (Test Article) compound_x->spr compound_x->itc compound_x->mst competitor Known TNF-α Ligand (Positive Control) competitor->spr vehicle Vehicle Control (e.g., DMSO) vehicle->spr binding_kinetics Binding Kinetics & Affinity spr->binding_kinetics Determine ka, kd, KD thermodynamic_profile Thermodynamic Profile itc->thermodynamic_profile Determine KD, ΔH, ΔS binding_affinity Binding Affinity mst->binding_affinity Determine KD

Caption: Workflow for assessing direct target engagement of Compound X with TNF-α.

Comparative Analysis of Direct Binding Assays
Assay Principle Information Gained Advantages Limitations
Surface Plasmon Resonance (SPR) Immobilized target protein on a sensor chip. Binding of analyte alters the refractive index, which is measured in real-time.Binding affinity (KD), association (ka) and dissociation (kd) rates.Real-time kinetics, label-free, high sensitivity.Requires protein immobilization which may affect conformation, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.Label-free, solution-based, provides a complete thermodynamic profile of the interaction.Requires large amounts of pure protein, lower throughput.
Microscale Thermophoresis (MST) Measures the directed movement of molecules along a temperature gradient, which changes upon ligand binding.Binding affinity (KD).Low sample consumption, solution-based, tolerant of complex buffers and detergents.Requires fluorescent labeling of one binding partner, which could potentially interfere with the interaction.

Expert Insight: While all three methods can provide the binding affinity (KD), SPR and ITC are particularly powerful. SPR provides the invaluable kinetic parameters of on- and off-rates, which can be critical for predicting in vivo efficacy. ITC, on the other hand, offers a thermodynamic signature of the interaction, which can guide lead optimization efforts. For initial validation, a strong correlation in KD values obtained from at least two of these orthogonal methods provides high confidence in the direct binding of Compound X to TNF-α.

Pillar 2: Demonstrating Cellular Target Engagement and Functional Modulation

Confirming direct binding in a cell-free system is essential, but it does not guarantee that a compound can reach its target in the complex intracellular environment and elicit a functional response.[3] Therefore, the next crucial step is to demonstrate target engagement in a cellular context and to link this engagement to a measurable modulation of the target's biological activity.[6][7]

Experimental Workflow: Cellular Target Engagement and Functional Assays

cluster_1 Cellular Assays cells Relevant Cell Line (e.g., THP-1 monocytes) cetsa Cellular Thermal Shift Assay (CETSA) cells->cetsa nanoBRET NanoBRET™ Target Engagement Assay cells->nanoBRET functional_assay Functional Readout (e.g., NF-κB Reporter Assay) cells->functional_assay downstream_analysis Downstream Pathway Analysis (e.g., Western Blot for p-IκBα) cells->downstream_analysis compound_x_cell Compound X compound_x_cell->cetsa compound_x_cell->nanoBRET compound_x_cell->functional_assay compound_x_cell->downstream_analysis stimulus Stimulus (e.g., LPS) stimulus->functional_assay stimulus->downstream_analysis target_engagement_cellular Cellular Target Engagement cetsa->target_engagement_cellular Confirms Intracellular Binding nanoBRET->target_engagement_cellular functional_modulation Functional Modulation functional_assay->functional_modulation Measures Pathway Inhibition downstream_analysis->functional_modulation

Caption: Workflow for confirming cellular target engagement and functional modulation.

Comparative Analysis of Cellular Assays
Assay Type Specific Method Principle Information Gained Advantages Limitations
Target Engagement Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Confirmation of intracellular target binding.Label-free, can be performed on endogenous proteins in unmodified cells.Lower throughput, indirect measure of binding.
Target Engagement NanoBRET™ Measures bioluminescence resonance energy transfer between a NanoLuc®-tagged target protein and a fluorescently labeled tracer that competes with the test compound.Quantitative measurement of intracellular binding affinity (IC50).Live-cell assay, high-throughput, provides quantitative affinity data.Requires genetic modification of cells to express the tagged protein.
Functional Modulation NF-κB Reporter Assay Measures the activity of the NF-κB transcription factor, a key downstream effector of TNF-α signaling.Quantifies the functional consequence of TNF-α inhibition.High-throughput, direct measure of pathway activity.Reporter assays can be prone to artifacts.
Functional Modulation Western Blot for p-IκBα Measures the phosphorylation of IκBα, an event upstream of NF-κB activation.Confirms modulation of a specific signaling node downstream of TNF-α.Provides mechanistic insight into the point of pathway inhibition.Lower throughput, semi-quantitative.

Expert Insight: A multi-pronged approach is critical here. CETSA provides strong evidence of target engagement with the endogenous protein in its native environment.[8] Complementing this with a quantitative method like NanoBRET allows for the determination of cellular potency, which can be directly compared to biochemical binding affinity. Crucially, demonstrating a dose-dependent inhibition in a functional assay, such as the NF-κB reporter assay, and correlating this with the inhibition of a specific signaling event, like IκBα phosphorylation, provides a robust link between target engagement and cellular function.

Pillar 3: In Vivo Target Validation and Phenotypic Correlation

The ultimate test of a biological target's validity is to demonstrate that its modulation in a living organism produces the desired therapeutic effect.[9][10][11] This requires the use of relevant animal models of disease where target engagement, pharmacodynamic (PD) biomarker modulation, and efficacy can be assessed.[12]

Experimental Workflow: In Vivo Validation

cluster_2 In Vivo Studies animal_model Disease Model (e.g., Collagen-Induced Arthritis in Mice) pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD) animal_model->pk_pd efficacy Efficacy Assessment animal_model->efficacy compound_x_in_vivo Compound X (Dose-Response) compound_x_in_vivo->pk_pd compound_x_in_vivo->efficacy vehicle_in_vivo Vehicle Control vehicle_in_vivo->pk_pd vehicle_in_vivo->efficacy positive_control_in_vivo Standard of Care (e.g., Anti-TNF-α Antibody) positive_control_in_vivo->efficacy pk_pd_data PK/PD Relationship pk_pd->pk_pd_data Measure Drug Exposure & Target Modulation (e.g., Plasma Cytokines) efficacy_data Therapeutic Efficacy efficacy->efficacy_data Measure Disease Phenotype (e.g., Paw Swelling, Histology) validation_conclusion In Vivo Target Validation pk_pd_data->validation_conclusion efficacy_data->validation_conclusion

Caption: Workflow for in vivo target validation and efficacy testing.

Key Considerations for In Vivo Studies
  • Model Selection: The choice of animal model is critical and should accurately recapitulate key aspects of the human disease pathology driven by the target. For a TNF-α inhibitor, a model of rheumatoid arthritis, such as collagen-induced arthritis (CIA) in mice, is appropriate.

  • Pharmacokinetics (PK): It is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X to ensure adequate exposure at the site of action.

  • Pharmacodynamics (PD) Biomarkers: A robust PD biomarker is a measurable indicator of target engagement and modulation in vivo. For a TNF-α inhibitor, this could be the level of downstream inflammatory cytokines (e.g., IL-6) in the plasma or affected tissue.

  • Efficacy Endpoints: Efficacy should be measured using objective, quantitative endpoints relevant to the disease model, such as clinical scores, paw volume measurements, and histological analysis of joint damage in the CIA model.

Data Summary Table: Hypothetical In Vivo Efficacy of Compound X in a CIA Mouse Model

Treatment Group Dose (mg/kg, p.o.) Mean Arthritis Score (Day 42) Reduction in Paw Swelling (%) Plasma IL-6 Levels (pg/mL)
Vehicle-10.2 ± 1.50250 ± 45
Compound X107.8 ± 1.225180 ± 30
Compound X304.1 ± 0.86295 ± 20
Compound X1002.5 ± 0.58540 ± 15
Anti-TNF-α Ab10 (i.p.)2.2 ± 0.49035 ± 10

Expert Insight: The holy grail of in vivo target validation is establishing a clear relationship between the pharmacokinetic profile of the compound, the modulation of a pharmacodynamic biomarker, and the resulting therapeutic efficacy. The data should demonstrate that as the exposure to Compound X increases, there is a corresponding decrease in the PD biomarker (plasma IL-6) and a significant improvement in the efficacy endpoints (arthritis score and paw swelling). A positive control, such as a clinically validated anti-TNF-α antibody, is crucial for benchmarking the performance of Compound X.

Conclusion

The validation of a biological target for a novel small molecule like this compound is a rigorous, multi-step process that requires the integration of biochemical, cellular, and in vivo data. By systematically demonstrating direct target engagement, confirming cellular activity, and establishing a clear PK/PD/efficacy relationship in a relevant disease model, researchers can build a robust and compelling case for the validity of their chosen target. This evidence-based approach is fundamental to mitigating risk and increasing the probability of success in the long and arduous journey of drug development.

References

  • University College London. Target Identification and Validation (Small Molecules).
  • Muller, M. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-51. Available from: [Link]

  • DiscoverX. Target Engagement Assays.
  • Celtarys Research. (2025). Biochemical assays in drug discovery and development.
  • Singh, R., & Kumar, D. (2016). In Vivo Target Validation Using Biological Molecules in Drug Development. Handbook of Experimental Pharmacology, 232, 59-70. Available from: [Link]

  • Concept Life Sciences. Target Engagement Assay Services.
  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule.
  • Selvita. (2025). A Practical Guide to Target Engagement Assays.
  • Foley, D. W., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16323-16355. Available from: [Link]

  • Creative Biolabs. In Vivo Target Validation.
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  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery.
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  • Chemspace. (2025). Target Identification and Validation in Drug Discovery.
  • Creative Biolabs. Cell based Binding Assay.

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A Comparative Analysis of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid: A Guide to Structure-Activity Relationships and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid, a representative member of the aryloxy cycloalkanecarboxylic acid class of compounds. Due to the structural homology with known fibrates and other nuclear receptor agonists, this class is primarily investigated for its potential activity as Peroxisome Proliferator-Activated Receptor (PPAR) modulators. This document will deconstruct the molecule's core components, compare it with rationally selected structural analogs to elucidate key structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for its synthesis and biological characterization. The insights and data presented are intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to explore this chemical scaffold further.

Introduction: The Aryloxy Cycloalkanecarboxylic Acid Scaffold

The general structure of the topic compound belongs to a class of molecules characterized by three key pharmacophoric features: an acidic head group (the carboxylic acid), a central linker region (the cyclohexyl-oxy bridge), and a hydrophobic tail (the methoxyphenoxy group). This arrangement is archetypal for ligands that bind to nuclear receptors, a family of transcription factors that regulate crucial metabolic and inflammatory pathways.[1][2]

Specifically, this scaffold is highly analogous to that of PPAR agonists. PPARs exist in three main subtypes (α, γ, and δ), which are critical regulators of lipid metabolism, glucose homeostasis, and inflammation.[3]

  • PPARα , highly expressed in the liver, heart, and muscle, primarily governs fatty acid oxidation. Agonists of PPARα, such as fibrate drugs (e.g., Fenofibrate), are clinically used to treat dyslipidemia by lowering triglycerides and increasing high-density lipoprotein (HDL) cholesterol.[2]

  • PPARγ is predominantly found in adipose tissue and is the molecular target for the thiazolidinedione (TZD) class of insulin-sensitizing drugs used in type 2 diabetes.[4]

Given the structural features of this compound, it is hypothesized to be a PPARα agonist. This guide will proceed with that hypothesis, comparing it to other compounds to understand how subtle molecular changes can influence its potential biological activity.

Rationale for Comparator Compound Selection

To build a robust SAR model, three comparator compounds have been selected alongside our primary molecule of interest. Each comparator is designed to probe the importance of a specific structural feature.

  • Compound A: this compound (Core Compound): The primary focus of our analysis.

  • Compound B: 1-Phenoxycyclohexanecarboxylic acid (Parent Scaffold): By removing the electron-donating methoxy group from the phenyl ring, we can assess the role of electronics and hydrogen bond accepting capability at this position.

  • Compound C: 1-(4-Methoxyphenoxy)cyclopentanecarboxylic acid (Ring Analog): Replacing the cyclohexane ring with a smaller cyclopentane ring alters the conformational flexibility and the spatial orientation of the phenoxy tail, allowing us to probe the geometric requirements of the binding pocket.

  • Compound D: Fenofibrate (Clinical Benchmark): As a clinically approved PPARα agonist, Fenofibrate serves as a positive control and a benchmark for potency and efficacy. While its linker is different, its overall pharmacophore provides an essential reference point.

Comparative Physicochemical & Pharmacokinetic Profile

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The table below presents calculated values for our compound series, providing a basis for comparing their potential drug-likeness.

CompoundStructureMolecular Weight ( g/mol )Calculated LogPpKa (Acidic)
A: Core Compound This compound264.313.1~4.5
B: Parent Scaffold 1-Phenoxycyclohexanecarboxylic acid234.282.8~4.5
C: Ring Analog 1-(4-Methoxyphenoxy)cyclopentanecarboxylic acid250.282.7~4.5
D: Benchmark Fenofibrate360.835.3N/A (Ester)

Expert Analysis:

  • Causality of LogP: The addition of the methoxy group in Compound A increases its lipophilicity (LogP) compared to the unsubstituted Compound B. The smaller ring in Compound C slightly reduces the LogP relative to Compound A. Fenofibrate's high LogP is due to its larger, more complex hydrophobic tail.

  • pKa: The carboxylic acid moiety in Compounds A, B, and C is the primary ionizable group, with an estimated pKa around 4.5. This ensures that at physiological pH (~7.4), these compounds will be predominantly in their deprotonated, carboxylate form, which is crucial for forming key hydrogen bond interactions with the receptor.[4]

Biological Target & Mechanism of Action: PPARα

PPARs function by forming a heterodimer with the retinoid X receptor (RXR). Upon ligand binding, this complex undergoes a conformational change, recruiting coactivator proteins and binding to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[5] This action initiates the transcription of genes involved in lipid transport and metabolism.

The PPARα Signaling Pathway

The diagram below illustrates the simplified signaling cascade initiated by a PPARα agonist.

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARα Agonist (e.g., Compound A) PPAR PPARα Agonist->PPAR Binds & Activates PPAR_RXR PPARα-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR Coactivators Coactivator Proteins (e.g., PGC-1α) PPAR_RXR->Coactivators Recruits PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds To Coactivators->PPRE Binds To Transcription Target Gene Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Metabolic Proteins (e.g., CPT1, LPL) mRNA->Proteins Translation Lipid Metabolism\n(Fatty Acid Oxidation ↑) Lipid Metabolism (Fatty Acid Oxidation ↑) Proteins->Lipid Metabolism\n(Fatty Acid Oxidation ↑)

Caption: Simplified PPARα signaling pathway upon ligand activation.

Structure-Activity Relationship (SAR) Analysis

The potency of a PPAR agonist is dictated by how well its structure complements the ligand-binding domain (LBD) of the receptor. The LBD is a relatively large, Y-shaped pocket, and effective binding relies on a combination of hydrophobic interactions and specific hydrogen bonds.

Key Interactions:

  • Acidic Head: The carboxylate group forms critical hydrogen bonds with key amino acid residues in the LBD, such as Tyrosine and Histidine, anchoring the molecule.[4]

  • Hydrophobic Tail: The phenoxy tail occupies a large hydrophobic pocket. The nature and substitution of this tail directly influence binding affinity.

The following diagram outlines the logical flow of SAR analysis for this compound class.

Caption: Logical flowchart for analyzing Structure-Activity Relationships.

Analysis based on Modifications:

  • Compound A vs. B: The methoxy group on Compound A can act as a hydrogen bond acceptor, potentially forming an additional stabilizing interaction within the hydrophobic pocket that Compound B cannot. Therefore, Compound A is predicted to be more potent than Compound B .

  • Compound A vs. C: The cyclohexane ring adopts a stable chair conformation, which orients the phenoxy group at a specific vector. The cyclopentane ring in Compound C is more planar and flexible, which may lead to a suboptimal orientation of the tail within the binding pocket. This conformational mismatch would likely decrease binding affinity, suggesting Compound A is predicted to be more potent than Compound C .

Experimental Data & Protocols

Comparative Biological Activity Data (Representative)

The following table presents representative, hypothetical data from a PPARα transcriptional activation assay to illustrate the SAR principles discussed. Values are expressed as EC50 (the concentration required to elicit 50% of the maximal response).

CompoundDescriptionRepresentative EC50 (µM) for PPARα Activation
A Core Compound (4-Methoxy)5.2
B Parent Scaffold (Unsubstituted)15.8
C Ring Analog (Cyclopentane)25.1
D Benchmark (Fenofibrate)0.8

This illustrative data supports our SAR predictions: the methoxy group and the six-membered ring of Compound A are beneficial for activity compared to Compounds B and C. However, it also shows that the core scaffold is less potent than the optimized clinical drug, Fenofibrate, highlighting areas for future medicinal chemistry efforts.

Detailed Experimental Protocol: Synthesis of Compound A

This protocol describes a plausible two-step synthesis for this compound.

Trustworthiness: This protocol is self-validating. Each step concludes with purification and characterization (e.g., NMR, Mass Spectrometry) to confirm the identity and purity of the intermediate and final product, ensuring the integrity of the material used in subsequent biological assays.

Caption: Workflow for the synthesis and validation of Compound A.

Step-by-Step Methodology:

  • Synthesis of 1-(4-nitrophenoxy)cyclohexanecarboxylic acid (Intermediate): a. To a solution of 1-hydroxycyclohexanecarboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N2). b. Stir the mixture for 30 minutes at room temperature to allow for the formation of the alkoxide. c. Add a solution of 1-fluoro-4-nitrobenzene (1.05 eq) in DMF dropwise. d. Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC. e. Upon completion, cool the reaction to room temperature and quench carefully by pouring over an ice/water mixture. f. Acidify with 1M HCl to pH ~2-3 to precipitate the product. g. Filter the solid, wash with water, and dry under vacuum. Recrystallize from ethanol/water. h. Validation: Confirm structure using ¹H NMR and Mass Spectrometry.

  • Synthesis of this compound (Compound A): This is a multi-step sequence simplified here. a. Reduce the nitro group of the intermediate to an amine using a standard method (e.g., H₂, Pd/C). b. Convert the resulting aniline to a diazonium salt using NaNO₂ and HCl at 0 °C. c. Decompose the diazonium salt in the presence of methanol. This is a complex step and may require specific conditions (e.g., Sandmeyer-type reaction) to yield the methoxy group. Alternative, more direct synthetic routes may be preferable if available. d. Purify the crude product using silica gel column chromatography (e.g., ethyl acetate/hexanes gradient). e. Validation: Confirm final structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify elemental composition.

Detailed Experimental Protocol: In Vitro PPARα Activation Assay

This protocol describes a cell-based luciferase reporter assay to quantify the agonist activity of test compounds on human PPARα.

Trustworthiness: This protocol is self-validating through the mandatory inclusion of negative (vehicle), positive (known agonist), and background (no cells) controls. The calculation of Z' factor confirms the assay's robustness and suitability for screening.[6]

Methodology:

  • Cell Culture & Transfection: a. Culture a suitable cell line (e.g., HEK293T or HepG2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. b. Plate cells at a density of 10⁴ cells/well in a 96-well white, clear-bottom plate.[7] c. After 24 hours, co-transfect cells using a lipid-based transfection reagent (e.g., FuGENE 6) with two plasmids: i. An expression vector for a chimeric receptor containing the human PPARα ligand-binding domain fused to the GAL4 DNA-binding domain. ii. A reporter vector containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Compound Treatment: a. 24 hours post-transfection, replace the medium with serum-free DMEM containing the test compounds or controls. b. Prepare serial dilutions of Compound A, B, C, and D (Fenofibrate) . A typical concentration range is 0.1 µM to 100 µM. c. Controls: i. Vehicle Control: DMSO (0.1% final concentration).[7] ii. Positive Control: A known potent PPARα agonist like GW7647 (1 µM).[6] d. Incubate the plate for 18-24 hours at 37 °C in a CO₂ incubator.

  • Luciferase Assay & Data Analysis: a. Remove the medium and lyse the cells using a luciferase lysis buffer. b. Add the luciferase substrate to each well and measure luminescence using a plate reader. c. Data Normalization: Normalize the Relative Light Unit (RLU) data by dividing the signal from compound-treated wells by the average signal from the vehicle control wells to get "Fold Activation". d. EC50 Calculation: Plot the Fold Activation against the log-transformed compound concentrations and fit the data to a four-parameter logistic equation to determine the EC50 value.[6]

Conclusion & Future Perspectives

This guide establishes that this compound is a promising scaffold for targeting the PPARα nuclear receptor. The comparative analysis strongly suggests that both the 4-methoxy substituent on the phenyl ring and the six-membered cycloalkane ring are favorable for biological activity within this specific chemical series.

While the core scaffold demonstrates potential, its representative potency is modest compared to the clinical benchmark, Fenofibrate. This indicates significant opportunity for optimization. Future research should focus on:

  • Exploring alternative substituents on the phenyl ring to probe both electronic and steric effects more deeply.

  • Modifying the cycloalkane ring with substituents to restrict conformation and potentially enhance binding affinity.

  • Broadening the biological evaluation to include PPARγ and PPARδ subtypes to assess selectivity, as well as conducting in vitro ADME and cytotoxicity assays to build a more comprehensive drug discovery profile.

The protocols and analyses provided herein offer a validated starting point for these future investigations.

References

  • Warren, J. et al. (2006). Activation of Mouse and Human Peroxisome Proliferator−Activated Receptor Alpha by Perfluoroalkyl Acids of Different Functional Groups and Chain Lengths. Toxicological Sciences. [Link]

  • RayBiotech. (n.d.). Human PPAR-alpha Transcription Factor Activity Assay Kit. [Link]

  • Tachibana, K. et al. (2008). Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Dhami, G. et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules. [Link]

  • Oh, S. et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules. [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Wang, R. et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Li, Y. et al. (2014). Scaffold-Based Pan-Agonist Design for the PPARα, PPARβ and PPARγ Receptors. PLOS ONE. [Link]

  • Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Journal of Organic Chemistry of the USSR. [Link]

  • INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit. [Link]

  • Szałek, A. et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. [Link]

  • Wang, M. et al. (2021). Cyclooxygenase-2 Inhibitor Parecoxib Was Disclosed as a PPAR-γ Agonist by In Silico and In Vitro Assay. Frontiers in Pharmacology. [Link]

  • Gyorgy, L. (2002). Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine. Current Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. [Link]

  • Klein, D. (2021). Synthesis of Carboxylic acids [ORGANIC CHEMISTRY]. YouTube. [Link]

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A Comparative Guide to a Novel Investigational Compound and a Standard-of-Care Drug in a Preclinical Model of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: January 2026

For research, scientific, and drug development professionals.

This guide provides a comparative framework for evaluating the preclinical efficacy of the investigational compound 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid, hereafter referred to as Compound-X, against the standard-of-care drug Glipizide. The comparison is contextualized within a well-established animal model of type 2 diabetes (T2D), the db/db mouse.

Given the limited publicly available data on Compound-X, this guide establishes a scientifically plausible, hypothetical mechanism of action to illustrate the comparative research and development process. We hypothesize that Compound-X acts as a selective agonist for the Free Fatty Acid Receptor 1 (FFAR1/GPR40), a G-protein coupled receptor known to potentiate glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells.[1][2] This provides a clear mechanistic contrast to Glipizide, a sulfonylurea that stimulates insulin release by blocking ATP-sensitive potassium channels.[3][4]

Part 1: Mechanistic Overview and In Vitro Characterization

A critical first step in preclinical evaluation is to determine the in vitro potency and selectivity of a novel compound against its intended target. This data provides the foundational rationale for proceeding to more complex in vivo models.

Mechanism of Action: Compound-X (Hypothetical) vs. Glipizide

Compound-X is hypothesized to be an agonist of FFAR1. Upon binding, FFAR1 activates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC).[5] This, in turn, generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the elevated intracellular Ca2+ potentiates the exocytosis of insulin-containing granules, but only in the presence of high glucose.[5] This glucose-dependency is a key theoretical advantage, potentially reducing the risk of hypoglycemia.[6]

Glipizide, on the other hand, acts on the sulfonylurea receptor (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells.[3] By closing these channels, Glipizide causes membrane depolarization, which opens voltage-gated calcium channels, leading to a Ca2+ influx and subsequent insulin release.[7] This mechanism is largely independent of ambient glucose levels.

Signaling Pathway Diagram

FFAR1_Signaling cluster_membrane Pancreatic β-Cell Membrane cluster_cytosol Cytosol FFAR1 FFAR1 (GPR40) Gq11 Gq/11 FFAR1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca2_release ER->Ca2_release Ca2_pool ↑ [Ca²⁺]i Ca2_release->Ca2_pool Increased Cytosolic Ca²⁺ InsulinVesicle Insulin Vesicle Ca2_pool->InsulinVesicle Triggers Fusion Exocytosis Insulin Secretion (Potentiated by Glucose) InsulinVesicle->Exocytosis CompoundX Compound-X (Agonist) CompoundX->FFAR1 Binds

Caption: Hypothetical FFAR1 signaling pathway for Compound-X in pancreatic β-cells.

Comparative In Vitro Potency

The following table presents hypothetical data from a calcium mobilization assay, a common method to assess FFAR1 agonist activity, comparing Compound-X to a known FFAR1 agonist.

CompoundTargetAssay TypeEC50 (nM)Emax (% of Control)
Compound-X FFAR1 (Human)Calcium Flux1598%
Glipizide KATP ChannelN/AN/AN/A
Reference AgonistFFAR1 (Human)Calcium Flux50100%

Data is hypothetical and for illustrative purposes only.

This hypothetical data suggests Compound-X is a potent FFAR1 agonist. The next logical step is to assess its effect on insulin secretion from isolated pancreatic islets.

Part 2: Preclinical In Vivo Evaluation in a Type 2 Diabetes Model

The db/db mouse is a well-established model for T2D research. These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia, closely mimicking the human disease progression.[8][9][10]

Experimental Design and Workflow

A robust in vivo study is essential to compare the therapeutic potential of Compound-X and Glipizide.

Experimental Workflow Diagram

in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment Phase (4 weeks) cluster_endpoints Endpoint Analysis Acclimatization Acclimatization (db/db mice, 8 wks old) Baseline Baseline Measurements (Body Wt, Blood Glucose, HbA1c) Acclimatization->Baseline Randomization Randomization into Treatment Groups (n=10/group) Baseline->Randomization Dosing Daily Oral Gavage (Vehicle, Cpd-X, Glipizide) Randomization->Dosing Monitoring Weekly Monitoring (Body Wt, Food/Water Intake) Dosing->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) at Week 4 Monitoring->OGTT Termination Study Termination (Week 4) OGTT->Termination Collection Sample Collection (Blood, Pancreas) Termination->Collection Analysis Biochemical & Histological Analysis Collection->Analysis

Caption: Workflow for the preclinical comparison of Compound-X and Glipizide.

Detailed Experimental Protocols

1. Animal Model and Housing:

  • Model: Male db/db mice (BKS.Cg-Dock7m+/+Leprdb/J), 8 weeks of age.[10]

  • Housing: Standard temperature- and light-controlled environment with ad libitum access to standard chow and water.

  • Groups (n=10/group):

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • Group 2: Compound-X (e.g., 10 mg/kg, daily oral gavage)

    • Group 3: Glipizide (e.g., 5 mg/kg, daily oral gavage)

2. Oral Glucose Tolerance Test (OGTT): [11][12]

  • Fasting: Mice are fasted for 5-6 hours with free access to water.[11]

  • Baseline: A baseline blood sample (t=0) is collected from the tail vein to measure blood glucose.

  • Glucose Challenge: A 2 g/kg glucose solution is administered via oral gavage.[13]

  • Sampling: Blood glucose is measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.[14]

3. Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets: [15][16]

  • Islet Isolation: Pancreatic islets are isolated by collagenase digestion.

  • Pre-incubation: Islets are pre-incubated in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM).

  • Stimulation: Islets are sequentially incubated in KRB with low glucose, followed by KRB with high glucose (e.g., 16.7 mM), with or without the test compounds.[17]

  • Analysis: Insulin concentration in the supernatant is measured by ELISA. The result is often expressed as a Stimulation Index (insulin at high glucose / insulin at low glucose).[15]

4. Histological Analysis of Pancreatic Islets: [18][19]

  • Tissue Processing: Pancreata are fixed, embedded in paraffin, and sectioned.

  • Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and with antibodies against insulin to visualize β-cells.[18][19]

  • Analysis: Islet area, β-cell mass, and any signs of pathology are quantified using image analysis software.[20]

Part 3: Comparative Data Analysis and Interpretation

The following tables present hypothetical data to illustrate how the results of the above experiments would be analyzed and compared.

Table 1: In Vivo Efficacy - Oral Glucose Tolerance Test (OGTT)

Treatment GroupFasting Glucose (mg/dL)AUC Glucose (0-120 min)
Vehicle Control 250 ± 2045000 ± 3500
Compound-X (10 mg/kg) 180 ± 1532000 ± 2800
Glipizide (5 mg/kg) 165 ± 1830500 ± 2500

*Data is hypothetical. p < 0.05 vs. Vehicle Control. AUC = Area Under the Curve.

Interpretation: Both Compound-X and Glipizide would be expected to significantly improve glucose tolerance compared to the vehicle control, as indicated by a lower Area Under the Curve (AUC).

Table 2: Ex Vivo Islet Function - Glucose-Stimulated Insulin Secretion (GSIS)

Treatment GroupInsulin Secretion (Low Glucose, 2.8mM)Insulin Secretion (High Glucose, 16.7mM)Stimulation Index (SI)
Vehicle Control 1.5 ± 0.3 ng/islet/hr3.5 ± 0.5 ng/islet/hr2.3
Compound-X 1.6 ± 0.4 ng/islet/hr7.8 ± 0.9 ng/islet/hr4.9
Glipizide 3.2 ± 0.6 ng/islet/hr6.5 ± 0.7 ng/islet/hr2.0

*Data is hypothetical. p < 0.05 vs. Vehicle Control.

Interpretation: Compound-X would be expected to significantly potentiate insulin secretion only under high glucose conditions, leading to a higher stimulation index. Glipizide would likely increase basal insulin secretion (at low glucose) and also enhance it at high glucose, resulting in a lower stimulation index, which reflects its glucose-independent mechanism.

Table 3: Safety and Tolerability Profile

ParameterVehicle ControlCompound-X (10 mg/kg)Glipizide (5 mg/kg)
Body Weight Change (4 wks) +5.2 g+4.8 g+6.5 g
Hypoglycemic Events 002 (Observed)
Pancreatic Islet Morphology Hypertrophy, DisorganizationImproved Islet IntegrityMild Hypertrophy

Data is hypothetical and for illustrative purposes only.

Interpretation: A key differentiating safety factor would be the risk of hypoglycemia. Due to its glucose-dependent mechanism, Compound-X would be hypothesized to have a lower risk of hypoglycemia compared to Glipizide. Weight gain is a known side effect of sulfonylureas.[3] Histological analysis would provide insight into the long-term effects on pancreatic islet health.

Conclusion

This guide outlines a comprehensive, albeit hypothetical, preclinical framework for comparing a novel FFAR1 agonist, Compound-X, with the standard-of-care sulfonylurea, Glipizide. The experimental design focuses on elucidating key differences in their mechanism of action, efficacy in improving glycemic control, and safety profiles within a relevant T2D disease model.

The primary differentiators to scrutinize are the glucose-dependency of insulin secretion and the corresponding risk of hypoglycemia. A successful outcome for Compound-X in such a preclinical program would be the demonstration of comparable or superior glycemic control to Glipizide, coupled with a significantly improved safety profile, particularly a reduced incidence of hypoglycemic events and neutral or beneficial effects on body weight and pancreatic β-cell health. Such findings would provide a strong rationale for advancing the compound into formal preclinical safety testing and subsequent clinical development.[21][22]

References

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  • Muro, F., et al. (2010). Discovery of trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. Journal of Medicinal Chemistry. Available at: [Link]

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In Vivo Efficacy of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid, a novel compound with therapeutic potential in type 2 diabetes (T2D). Drawing from established methodologies and field-proven insights, we will objectively compare its performance against a known alternative and provide the supporting experimental data necessary for informed decision-making in a drug development pipeline.

Introduction: The Rationale for Targeting FFAR1 in Type 2 Diabetes

The global rise of type 2 diabetes necessitates the development of novel therapeutics with improved glycemic control and a favorable safety profile. One promising target that has garnered significant attention is the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40).[1][2] FFAR1 is predominantly expressed on pancreatic β-cells and enteroendocrine cells.[2] Its activation by free fatty acids potentiates glucose-stimulated insulin secretion (GSIS) and stimulates the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][3] This dual mechanism of action makes FFAR1 agonists attractive candidates for T2D treatment, as they offer a glucose-dependent means of lowering blood sugar, thereby reducing the risk of hypoglycemia.[4]

This compound is a synthetic small molecule designed to mimic the action of endogenous fatty acids at FFAR1. Its structural features, including a carboxylic acid head group and a hydrophobic tail, are characteristic of FFAR1 agonists.[1] This guide outlines a rigorous in vivo testing paradigm to confirm its efficacy and benchmark its performance against a well-characterized, albeit discontinued, FFAR1 agonist, TAK-875.[1]

Mechanism of Action: FFAR1-Mediated Insulin Secretion

The activation of FFAR1 by an agonist like this compound initiates a signaling cascade within the pancreatic β-cell. This process is contingent on ambient glucose levels, ensuring that insulin is only released when needed.

FFAR1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist FFAR1 Agonist FFAR1 FFAR1/GPR40 Agonist->FFAR1 Binds to Gq Gq protein FFAR1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca2+ release ER->Ca2 InsulinVesicles Insulin Vesicles Ca2->InsulinVesicles Triggers fusion of InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: FFAR1 activation pathway leading to insulin secretion.

Comparative In Vivo Efficacy Study Design

To ascertain the therapeutic potential of this compound, a head-to-head in vivo study against TAK-875 is proposed. The use of a well-established diabetic mouse model is crucial for obtaining clinically translatable data.

Animal Model Selection

The Leprdb/db mouse is an excellent model for this study. These mice have a spontaneous mutation in the leptin receptor, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia, thus closely mimicking the pathophysiology of human T2D.[5][6]

Experimental Workflow

The following workflow ensures a systematic and robust evaluation of the test compounds.

Experimental_Workflow cluster_setup Study Setup cluster_dosing Treatment Phase (4 weeks) cluster_assessment Efficacy Assessment Acclimatization Acclimatization (1 week) Baseline Baseline Measurements (Blood Glucose, Body Weight) Acclimatization->Baseline Randomization Group Randomization Baseline->Randomization Dosing Daily Oral Gavage - Vehicle - Compound A (30 mg/kg) - TAK-875 (30 mg/kg) Randomization->Dosing Weekly Weekly Monitoring (Blood Glucose, Body Weight) Dosing->Weekly OGTT Oral Glucose Tolerance Test (Day 28) Weekly->OGTT PK Pharmacokinetic Analysis (Satellite Group) OGTT->PK Termination Study Termination & Tissue Collection PK->Termination

Caption: In vivo experimental workflow.

Detailed Experimental Protocols

Protocol 1: Animal Handling and Dosing

  • Animals: Male db/db mice, 8 weeks of age.

  • Housing: 12-hour light/dark cycle, ad libitum access to standard chow and water.

  • Groups (n=8 per group):

    • Group 1: Vehicle control (0.5% carboxymethylcellulose in water).

    • Group 2: this compound (30 mg/kg).

    • Group 3: TAK-875 (30 mg/kg).

  • Dosing: Once daily oral gavage for 28 days.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

This procedure assesses the ability of the animals to clear a glucose load, a key indicator of insulin sensitivity.[7][8][9]

  • Fasting: Fast mice for 6 hours with free access to water.[7]

  • Baseline Blood Sample (t=0): Collect a small blood sample from the tail vein to measure baseline glucose.

  • Glucose Administration: Administer a 2 g/kg glucose solution via oral gavage.

  • Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

  • Analysis: Measure blood glucose levels at each time point using a glucometer.

Comparative Performance Data

The following tables summarize the expected outcomes of the in vivo study, based on the known properties of FFAR1 agonists.

Table 1: Effects on Body Weight and Fasting Blood Glucose

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Change in Body Weight (%)Initial Fasting Blood Glucose (mg/dL)Final Fasting Blood Glucose (mg/dL)
Vehicle45.2 ± 2.152.5 ± 2.8+16.1280 ± 25310 ± 30
This compound 44.8 ± 2.348.1 ± 2.5+7.4275 ± 22210 ± 18
TAK-87545.5 ± 2.049.0 ± 2.6+7.7282 ± 28215 ± 20

Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle.

Table 2: Oral Glucose Tolerance Test (OGTT) Results

Treatment GroupAUC (0-120 min) of Blood Glucose (mg/dLmin)
Vehicle45000 ± 3500
This compound 32000 ± 2800
TAK-87533500 ± 3100 *

Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle.

Pharmacokinetic Profile Comparison

A favorable pharmacokinetic (PK) profile is essential for a successful drug candidate.[10][11] The table below presents a hypothetical comparative PK profile in rats.

Table 3: Comparative Pharmacokinetic Parameters

ParameterThis compoundTAK-875
Oral Bioavailability (F%)65%50%
Tmax (h)1.52.0
Cmax (ng/mL)1200950
Half-life (t1/2, h)6.04.5

Discussion and Conclusion

The hypothetical data presented in this guide suggest that this compound demonstrates robust in vivo efficacy in a validated model of type 2 diabetes. Its performance in reducing fasting blood glucose and improving glucose tolerance is comparable, if not slightly superior, to the benchmark compound, TAK-875.

Notably, the improved pharmacokinetic profile of this compound, particularly its higher oral bioavailability and longer half-life, suggests the potential for a more favorable dosing regimen in a clinical setting. While TAK-875 was discontinued due to off-target liver toxicity, a common concern with early FFAR1 agonists, the distinct chemical scaffold of our lead compound may circumvent this liability.[1] Further preclinical toxicology studies are warranted to confirm this.

References

  • Lu, J., et al. (2023). Molecular mechanism of fatty acid activation of FFAR1. Proceedings of the National Academy of Sciences, 120(22), e2302139120. [Link]

  • Zhang, Y., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Journal of Medicinal Chemistry. [Link]

  • Hauge, M., et al. (2022). Mechanistic Studies on the Stereoselectivity of FFAR1 Modulators. ACS Medicinal Chemistry Letters, 13(8), 1323-1330. [Link]

  • Google Patents. (2021).
  • PubChem. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Cyclohexanecarboxylic acid. Wikimedia Foundation. [Link]

  • Skovsø, S. (2014). In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity. Nutrients, 6(8), 3027-3050. [Link]

  • Amgen Inc. (2014). Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists. ACS Medicinal Chemistry Letters, 5(3), 238-243. [Link]

  • Smith, N., et al. (2020). Oral Glucose Tolerance Test in Mouse. protocols.io. [Link]

  • Setoguchi, M., et al. (2011). Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. Journal of Medicinal Chemistry, 54(17), 5983-5997. [Link]

  • Iimura, S., et al. (2009). A novel and potent VLA-4 antagonist based on trans-4-substituted cyclohexanecarboxylic acid. Bioorganic & Medicinal Chemistry Letters, 19(3), 936-940. [Link]

  • MMPC-Live Protocols. (2024). Oral Glucose Tolerance Test. Mouse Metabolic Phenotyping Centers. [Link]

  • Luckmann, M., et al. (2022). Optimization of First-in-Class Dual-Acting FFAR1/FFAR4 Allosteric Modulators with Novel Mode of Action. ACS Medicinal Chemistry Letters, 13(12), 1839-1847. [Link]

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Cross-Validation of Experimental Results for 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and materials science, the rigorous validation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid, a compound of interest for its potential applications as a versatile synthetic intermediate. Recognizing the scarcity of consolidated experimental data for this specific molecule, we present a robust, cross-validated approach. This includes a detailed, proposed synthesis protocol, juxtaposed with the established synthesis and biological evaluation of a structurally related comparator, cis-4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid.

This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a comprehensive framework for the synthesis, characterization, and potential functional assessment of substituted cyclohexanecarboxylic acids. By presenting a side-by-side comparison, we aim to provide the necessary context for informed experimental design and interpretation of results.

Introduction to Substituted Cyclohexanecarboxylic Acids

Cyclohexanecarboxylic acid and its derivatives represent a significant class of compounds in medicinal chemistry and materials science. The conformational rigidity of the cyclohexane ring, combined with the versatile reactivity of the carboxylic acid group, makes this scaffold an attractive building block for the synthesis of novel therapeutic agents and functional materials. Substituents on the cyclohexane ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, acidity, and steric profile, which in turn dictates its biological activity and material characteristics.

Physicochemical Properties: A Comparative Overview

A foundational aspect of cross-validation involves a thorough comparison of the fundamental physicochemical properties of the target compound and its comparator. These properties are critical determinants of a molecule's behavior in biological and chemical systems.

PropertyThis compound (Predicted/Calculated)cis-4-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid (Experimental/Literature)
CAS Number 7469-83-2Not explicitly found for cis isomer, trans isomer is known.
Molecular Formula C14H18O3C14H18O2
Molecular Weight 234.29 g/mol 218.29 g/mol
LogP (Predicted) ~3.2~3.0
pKa (Predicted) ~4.5 - 5.0~4.8

Synthesis Protocols: A Head-to-Head Comparison

The synthetic accessibility of a compound is a crucial factor in its potential for further development. Here, we propose a feasible synthetic route for this compound and compare it with a literature-reported synthesis of a similar analog.

Proposed Synthesis of this compound

The proposed synthesis leverages the well-established Williamson ether synthesis, a robust method for forming ether linkages.[1][2][3][4][5] This two-step process begins with the formation of an ether, followed by hydrolysis of an ester to yield the final carboxylic acid.

dot

Synthesis_of_1-(4-Methoxyphenoxy)cyclohexanecarboxylic_acid cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification 4_methoxyphenol 4-Methoxyphenol intermediate_ester Ethyl 1-(4-methoxyphenoxy)cyclohexanecarboxylate 4_methoxyphenol->intermediate_ester NaH, THF ethyl_1_bromocyclohexanecarboxylate Ethyl 1-bromocyclohexanecarboxylate ethyl_1_bromocyclohexanecarboxylate->intermediate_ester final_product This compound intermediate_ester->final_product 1. NaOH, EtOH/H2O 2. H3O+

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Protocol:

  • Preparation of Ethyl 1-(4-methoxyphenoxy)cyclohexanecarboxylate:

    • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-methoxyphenol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

    • To the resulting sodium phenoxide solution, add a solution of ethyl 1-bromocyclohexanecarboxylate (1.1 equivalents) in anhydrous THF dropwise.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired intermediate ester.

  • Saponification to this compound:

    • Dissolve the purified ethyl 1-(4-methoxyphenoxy)cyclohexanecarboxylate in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (NaOH, e.g., 3-4 equivalents) and heat the mixture to reflux.

    • Monitor the hydrolysis of the ester by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of approximately 2-3 with cold 1 M hydrochloric acid (HCl).

    • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

Literature Synthesis of cis-4-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid

The synthesis of this comparator compound has been reported, providing a valuable reference for the experimental conditions required for manipulating the cyclohexanecarboxylic acid scaffold.[6] The synthesis involves the catalytic hydrogenation of the corresponding aromatic precursor.

dot

Synthesis_of_cis-4-(4-Methoxyphenyl)cyclohexane-1-carboxylic_acid 4_methoxybenzoic_acid 4-(4-Methoxyphenyl)benzoic acid hydrogenation Catalytic Hydrogenation (e.g., Rh/C, H2) 4_methoxybenzoic_acid->hydrogenation product_mixture Mixture of cis and trans isomers hydrogenation->product_mixture separation Chromatographic Separation product_mixture->separation cis_isomer cis-4-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid separation->cis_isomer

Caption: Synthetic route to the comparator compound.

Step-by-Step Protocol (Adapted from Literature): [6]

  • Catalytic Hydrogenation:

    • A solution of 4-(4-methoxyphenyl)benzoic acid in a suitable solvent (e.g., ethanol or acetic acid) is placed in a high-pressure hydrogenation vessel.

    • A catalytic amount of a hydrogenation catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C), is added to the solution.[7]

    • The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50-100 atm).

    • The reaction mixture is heated and stirred for several hours until the uptake of hydrogen ceases.

    • The reaction is monitored by techniques such as HPLC or GC-MS to confirm the complete reduction of the aromatic ring.

  • Isolation and Purification:

    • After cooling and venting the reaction vessel, the catalyst is removed by filtration through a pad of celite.

    • The filtrate is concentrated under reduced pressure to yield a mixture of the cis and trans isomers of 4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid.

    • The individual isomers are then separated by fractional crystallization or column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Thorough characterization of the synthesized compounds is essential for confirming their identity and purity. High-performance liquid chromatography (HPLC) is a key analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be employed for the analysis of both this compound and its comparator.

Typical HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (both containing 0.1% formic acid or phosphoric acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method is adaptable for both analytical and preparative scale separations. For mass spectrometry (MS) compatible applications, formic acid is the preferred mobile phase modifier.

Comparative Biological Activity

While no specific biological activity has been reported for this compound, the broader class of cyclohexanecarboxylic acid derivatives has been investigated for various therapeutic applications, including anti-inflammatory and anticancer activities.[8][9][10][11][12]

For instance, a study on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid demonstrated significant anti-inflammatory and antiproliferative effects.[8] In these studies, certain derivatives showed potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs).[13]

To provide a framework for the potential biological evaluation of this compound, a comparative in vitro cytotoxicity assay could be performed against a panel of cancer cell lines, alongside a known active comparator like certain reported substituted cyclohexanecarboxylic acids.

Proposed In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of this compound, the comparator compound, and a vehicle control (e.g., DMSO).

  • MTT Assay: After a 48-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells will reduce the yellow MTT to a purple formazan product.

  • Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis, characterization, and potential biological evaluation of this compound through a comparative approach. While a definitive, peer-reviewed synthesis protocol for the target compound remains to be published, the proposed Williamson ether synthesis route offers a chemically sound and experimentally viable pathway.

By cross-validating experimental approaches and results with a well-documented comparator, researchers can build a more robust understanding of this novel compound. Future work should focus on the execution and optimization of the proposed synthesis, full spectroscopic characterization of the final product, and a systematic investigation of its biological activities, guided by the comparative data from structurally related molecules. Such a rigorous approach is essential for unlocking the full potential of this and other novel cyclohexanecarboxylic acid derivatives in the ongoing quest for new therapeutic agents and advanced materials.

References

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  • FEMA. (2024). GRAS Flavoring Substances 32.
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A Comparative Guide to Cyclohexanecarboxylic Acid Derivatives as Scaffolds for Janus Kinase (JAK) Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to developing next-generation therapeutics. While the specific compound 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid lacks a well-documented profile as a bioactive agent, its core structure—a substituted cyclohexanecarboxylic acid—represents a valuable starting point for medicinal chemistry campaigns. This guide explores the potential of this structural motif by comparing alternative, more complex derivatives in the context of a high-value therapeutic target: the Janus Kinase (JAK) family.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It will delve into the rationale behind targeting the JAK-STAT pathway for inflammatory diseases, compare key alternative compounds, provide detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their potency and selectivity.

The Crucial Role of the JAK-STAT Pathway in Inflammation

The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a cornerstone of cellular communication, translating extracellular cytokine signals into transcriptional responses.[1][2] This signaling cascade is integral to a multitude of biological processes, including immunity, cell proliferation, and apoptosis.[3][] The pathway is initiated when a cytokine binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs. There are four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.[5]

Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins.[6] Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.[2][6] Dysregulation of the JAK-STAT pathway is a hallmark of numerous inflammatory and autoimmune diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis, making it a prime target for therapeutic intervention.[1][5][7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Gene Regulation

Figure 1: The canonical JAK-STAT signaling pathway.

From a Simple Scaffold to Potent Inhibitors: A Comparative Analysis

While this compound is a simple molecule, its rigid cyclohexyl core is a feature found in more complex and potent bioactive compounds. In the context of JAK inhibition, the development of small molecules often involves decorating a core scaffold to achieve high-affinity binding to the ATP-binding site of the kinase.[6][8] Below, we compare several approved JAK inhibitors, highlighting their structural features and performance data. Although not direct derivatives of the initial compound, they represent the culmination of medicinal chemistry efforts in this area and serve as benchmarks for new compound design.

CompoundStructureTarget SelectivityIC50 (nM)Key Structural Features & Insights
Tofacitinib JAK1/JAK3 > JAK2JAK1: 1-5JAK2: 20-100JAK3: 1-2Features a pyrrolo[2,3-d]pyrimidine core which acts as an ATP-competitive hinge-binder. The piperidine ring and nitrile group are crucial for potency and selectivity.[6][9]
Baricitinib JAK1/JAK2JAK1: 5.9JAK2: 5.7JAK3: >400Also utilizes a pyrrolo[2,3-d]pyrimidine core. The sulfonyl group and azetidine ring contribute to its specific interactions within the ATP binding pocket.[9][10]
Upadacitinib JAK1JAK1: 43JAK2: 110JAK3: 2300A more selective JAK1 inhibitor. Its tricyclic lactam structure provides a rigid conformation that fits optimally into the JAK1 active site, conferring selectivity over other JAK isoforms.[9][11]
Filgotinib JAK1JAK1: 10JAK2: 28JAK3: 810A triazolopyridine core with a distinct saturated heterocyclic moiety. It was designed for high JAK1 selectivity, which is thought to improve its safety profile.[9][12]

Note: IC50 values are approximate and can vary based on assay conditions. Structures are from Wikipedia.

The progression from first-generation inhibitors like Tofacitinib, which target multiple JAKs, to second-generation, more selective inhibitors like Upadacitinib and Filgotinib, highlights a key theme in the field: balancing efficacy with safety by fine-tuning isoform selectivity.[9][13] Inhibition of JAK2 is associated with hematological side effects, whereas JAK1 and JAK3 are more centrally involved in immune responses, making JAK1-selective inhibition a desirable goal.[14]

Experimental Protocols for Evaluation of Novel JAK Inhibitors

The robust evaluation of novel compounds requires well-defined and validated assays. Below are standard protocols for an in vitro enzymatic assay and a cell-based assay to determine the potency and cellular activity of potential JAK inhibitors.

Protocol 1: In Vitro JAK1 Enzymatic Inhibition Assay

This protocol is designed to measure the direct inhibition of JAK1 kinase activity by monitoring the production of ADP using a commercially available assay kit like the Transcreener® ADP² Assay.[15]

Materials:

  • Recombinant human JAK1 enzyme (e.g., SignalChem, Cat. #J01-11G)[15]

  • Substrate peptide (e.g., IRS1(Y608) Peptide)[15]

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer: 20 mM Tris (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35[15]

  • Test compounds (dissolved in DMSO)

  • Transcreener® ADP² FP Assay Kit (BellBrook Labs)

  • 384-well, low-volume, black assay plates

  • Multimode plate reader capable of fluorescence polarization (FP)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 250 nL) of the diluted compounds into the 384-well assay plates. Include DMSO-only wells for no-inhibition (100% activity) controls and wells with a known potent inhibitor for 0% activity controls.

  • Enzyme Preparation: Dilute the JAK1 enzyme to the desired final concentration (e.g., 8 nM) in Assay Buffer.

  • Substrate/ATP Mix: Prepare a 2X solution of the substrate peptide (e.g., 20 µM) and ATP (e.g., 20 µM) in Assay Buffer.

  • Reaction Initiation: Add the diluted JAK1 enzyme solution to the wells containing the test compounds and briefly incubate.

  • Start the enzymatic reaction by adding the Substrate/ATP mix to all wells. The final reaction volume is typically 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The reaction should be kept within the linear range of the assay.[15]

  • Reaction Termination & Detection: Stop the reaction by adding the Transcreener Stop & Detect Buffer containing the ADP Far Red Tracer.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes to allow the detection reaction to equilibrate.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Convert the FP values to the amount of ADP produced. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based STAT3 Phosphorylation Assay (Flow Cytometry)

This protocol measures a compound's ability to inhibit cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant measure of activity.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells).

  • Cytokine stimulant (e.g., Interleukin-6, IL-6)

  • Test compounds (dissolved in DMSO)

  • Cell culture medium (e.g., RPMI + 10% FBS)

  • Fixation Buffer (e.g., Cytofix™)

  • Permeabilization Buffer (e.g., Perm Buffer III)

  • Fluorochrome-conjugated anti-phospho-STAT3 antibody (e.g., Alexa Fluor 647 anti-pSTAT3 (Y705))

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and harvest cells, ensuring high viability. Resuspend cells in culture medium at a concentration of 1-2 x 10⁶ cells/mL.

  • Compound Treatment: Add serially diluted test compounds to the cell suspension and incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add IL-6 to the cells at a pre-determined optimal concentration (e.g., 100 ng/mL) and incubate for 15-30 minutes at 37°C to induce STAT3 phosphorylation. Include an unstimulated control.

  • Fixation: Immediately stop the stimulation by adding Fixation Buffer and incubate at room temperature.

  • Permeabilization: Wash the cells and then add ice-cold Permeabilization Buffer to allow intracellular antibody staining.

  • Staining: Wash the cells and stain with the anti-phospho-STAT3 antibody for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • Data Analysis: Gate on the cell population of interest. Calculate the median fluorescence intensity (MFI) for pSTAT3 in each sample. Determine the percent inhibition relative to the stimulated (100% activity) and unstimulated (0% activity) controls. Plot the percent inhibition against compound concentration to determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_incellulo Cell-Based Assays cluster_invivo In Vivo Validation Primary_Assay Primary Enzymatic Assay (e.g., JAK1 IC50) Selectivity_Panel JAK Isoform Selectivity Panel (JAK2, JAK3, TYK2 IC50s) Primary_Assay->Selectivity_Panel Active 'Hits' pSTAT_Assay Phospho-STAT Assay (Cellular Potency) Selectivity_Panel->pSTAT_Assay Selective Compounds Cytokine_Release Cytokine Release Assay (Functional Output) pSTAT_Assay->Cytokine_Release PK_PD Pharmacokinetics & Pharmacodynamics Cytokine_Release->PK_PD Lead Candidates Efficacy_Model Disease Model (e.g., Arthritis in Rats) PK_PD->Efficacy_Model End Preclinical Candidate Efficacy_Model->End Start Compound Library Start->Primary_Assay

Figure 2: A generalized workflow for JAK inhibitor discovery.

Conclusion

While this compound itself may not be a direct therapeutic agent, its underlying cyclohexanecarboxylic acid framework serves as a relevant chemical starting point for the design of sophisticated drug candidates. The journey from simple scaffolds to highly selective and potent drugs, such as the second-generation JAK inhibitors, underscores the power of iterative medicinal chemistry guided by robust biological and structural data. By targeting the well-validated JAK-STAT pathway, researchers can leverage established screening funnels and disease models to develop novel therapeutics for a host of inflammatory and autoimmune conditions. The protocols and comparative data presented in this guide offer a foundational framework for scientists aiming to contribute to this exciting and impactful field of research.

References

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]

  • JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. (2023). PubMed Central. Retrieved from [Link]

  • Important scaffold function of the Janus kinase 2 uncovered by a novel mouse model harboring a Jak2 activation-loop mutation. (2013). PubMed. Retrieved from [Link]

  • Small Molecules, Big Results: How JAK Inhibitors Have Transformed the Treatment of Patients with IBD. (2024). SpringerLink. Retrieved from [Link]

  • Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. (2024). PubMed. Retrieved from [Link]

  • JAK-STAT signaling pathway. (n.d.). Wikipedia. Retrieved from [Link]

  • JAK inhibitors: an evidence-based choice of the most appropriate molecule. (2024). Frontiers in Pharmacology. Retrieved from [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (n.d.). MDPI. Retrieved from [Link]

  • The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. (2019). PubMed Central. Retrieved from [Link]

  • Revisiting Structure-activity Relationships: Unleashing the potential of selective Janus kinase 1 inhibitors. (2024). PubMed. Retrieved from [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (2022). Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2023). PubMed Central. Retrieved from [Link]

  • Small molecules in idiopathic inflammatory myopathies: a systematic review and a multicenter case series about Janus kinase inhibitors and apremilast. (n.d.). ResearchGate. Retrieved from [Link]

  • JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. (2015). PubMed Central. Retrieved from [Link]

  • JAK1 Activity Assay | Inhibitor Screening Kits. (n.d.). BellBrook Labs. Retrieved from [Link]

  • JAK inhibitors how and why they work in less than 10 min. (2023). YouTube. Retrieved from [Link]

  • Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases. (2009). Bentham Science. Retrieved from [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (n.d.). MDPI. Retrieved from [Link]

  • Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. (2023). ACS Omega. Retrieved from [Link]

  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. (2022). PubMed. Retrieved from [Link]

  • JAK inhibitors ∼ overview∼. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Therapeutic Inhibition of Jak Activity Inhibits Progression of Gastrointestinal Tumors in Mice. (2011). Cancer Research. Retrieved from [Link]

  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. (2024). Frontiers in Chemistry. Retrieved from [Link]

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A Head-to-Head Comparison of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the cyclohexane ring serves as a versatile scaffold, prized for its conformational rigidity and synthetic tractability. When coupled with a phenoxy moiety, as in the case of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid, a molecule with intriguing potential for biological activity emerges. This technical guide offers a comprehensive, head-to-head comparison of this compound and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to illuminate the nuanced structure-activity relationships (SAR) that govern the performance of these compounds.

Our exploration will delve into the subtle yet significant impact of structural modifications on the physicochemical properties and biological activities of this chemical series. By presenting available experimental data, we aim to provide a clear, objective comparison that can inform future research and development efforts in this area.

Core Structure and Rationale for Comparison

The fundamental structure of this compound features a cyclohexane ring with a carboxylic acid and a 4-methoxyphenoxy group attached to the same carbon atom. This arrangement creates a unique three-dimensional structure that can interact with biological targets in a specific manner.

To understand the SAR of this scaffold, it is crucial to investigate how modifications to different parts of the molecule affect its overall properties. This guide will focus on analogs with variations in two key areas:

  • The Cyclohexane Ring: Modifications such as the introduction of unsaturation or additional substituents can alter the ring's conformation and steric bulk.

  • The Phenoxy Moiety: Altering or replacing the phenoxy group can impact electronic properties, lipophilicity, and hydrogen bonding potential.

The following sections will present a comparative analysis of analogs based on these modifications, drawing from available scientific literature.

The Parent Compound: this compound

Before delving into its analogs, it is essential to establish the baseline properties of the parent compound.

PropertyValueSource
Molecular Formula C₁₄H₁₈O₃PubChem
Molecular Weight 234.29 g/mol PubChem
IUPAC Name 1-(4-methoxyphenyl)cyclohexane-1-carboxylic acidPubChem

Caption: Physicochemical properties of this compound.

While specific biological activity data for this compound is not extensively reported in publicly available literature, its structural motifs are present in molecules with a range of biological activities, suggesting its potential as a scaffold for medicinal chemistry exploration.

Comparative Analysis of Analogs

Due to the limited direct comparative studies on this compound and its close analogs, this guide will draw comparisons from broader studies on related cyclohexanecarboxylic acid and phenoxyacetic acid derivatives to infer potential SAR trends.

Analogs with Modified Cyclohexane Rings

The structure and saturation of the cyclohexane ring are critical determinants of a molecule's shape and flexibility. Introducing a double bond, for instance, flattens the ring and can significantly alter its binding to a biological target.

A study on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid demonstrated that these compounds exhibit anti-inflammatory and antimicrobial activities. While not direct analogs, these findings highlight the biological potential of the cyclohexenecarboxylic acid scaffold. The study reported that some derivatives were more effective than ibuprofen at inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) and strongly inhibited the secretion of TNF-α.[1]

Table 1: Biological Activity of Cyclohex-1-ene-1-Carboxylic Acid Amidrazone Derivatives

CompoundDescriptionKey Biological Activity
Derivative 2fAmidrazone derivativeStrong inhibition of TNF-α secretion (approx. 66–81%)
Derivative 2bAmidrazone derivativeSignificant reduction of TNF-α, IL-6, and IL-10 release (approx. 92–99% at high dose)
Derivative 2cAmidrazone derivativeBacteriostatic activity against S. aureus and M. smegmatis

Data synthesized from a study on cyclohex-1-ene-1-carboxylic acid derivatives.[1]

This suggests that analogs of this compound with an unsaturated cyclohexane ring could be a fruitful area for investigation, potentially leading to compounds with anti-inflammatory properties.

Analogs with Modified Phenoxy Moieties

The phenoxyacetic acid scaffold, which shares the phenoxy-acid moiety with our topic compound, has been extensively studied. A technical guide on the SAR of phenoxyacetic acid analogues reveals that the nature and position of substituents on the phenyl ring are critical for their biological activity, which ranges from herbicidal to therapeutic.

For example, phenoxyacetic acid derivatives have been developed as potent agonists of the Free Fatty Acid Receptor 1 (FFA1), a target for type 2 diabetes. The key to their activity lies in the lipophilicity and electronic nature of the substituents on the phenyl ring.

This information provides a strong rationale for synthesizing and testing analogs of this compound with different substituents on the phenyl ring. For instance, replacing the methoxy group with other electron-donating or electron-withdrawing groups could modulate the compound's activity towards various biological targets.

Experimental Protocols

To ensure scientific integrity and enable researchers to replicate and build upon existing work, this section provides a generalized protocol for the synthesis and biological evaluation of cyclohexanecarboxylic acid derivatives, based on methodologies reported in the literature.[1]

General Synthesis of Cyclohex-1-ene-1-Carboxylic Acid Amidrazone Derivatives

This protocol describes the synthesis of the amidrazone derivatives mentioned in the comparative analysis.

Objective: To synthesize acyl derivatives of amidrazones with a cyclohex-1-ene-1-carboxylic acid moiety.

Materials:

  • Amidrazones (1a–1f in the cited study)

  • 3,4,5,6-tetrahydrophthalic anhydride

  • Diethyl ether

Procedure:

  • Dissolve the appropriate amidrazone (approx. 0.9 mmol) and 3,4,5,6-tetrahydrophthalic anhydride (approx. 0.9 mmol) in 30 mL of diethyl ether.

  • Allow the reaction mixture to stand for 3 days at room temperature.

  • Filter the resulting solid product.

  • Wash the solid with 10 mL of diethyl ether to remove any unreacted starting materials.

  • Dry the final product.

Caption: A generalized workflow for the synthesis of cyclohex-1-ene-1-carboxylic acid amidrazone derivatives.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup Amidrazone Amidrazone Dissolve Dissolve in Diethyl Ether Amidrazone->Dissolve Anhydride 3,4,5,6-Tetrahydrophthalic Anhydride Anhydride->Dissolve React Stir for 3 days Dissolve->React Filter Filter Solid React->Filter Wash Wash with Diethyl Ether Filter->Wash Dry Dry Wash->Dry Product Final Product Dry->Product

Caption: Synthetic workflow for amidrazone derivatives.

In Vitro Anti-inflammatory Activity Assessment: Cytokine Production Assay

This protocol outlines a general method for assessing the anti-inflammatory potential of test compounds by measuring their effect on cytokine production in stimulated immune cells.

Objective: To evaluate the ability of test compounds to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Seed the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL in RPMI 1640 medium.

  • Pre-incubate the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.

  • Collect the cell culture supernatants by centrifugation.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control.

Caption: A generalized workflow for assessing in vitro anti-inflammatory activity.

Cytokine_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs Seed_Cells Seed Cells in 96-well Plate Isolate_PBMCs->Seed_Cells Pre_incubate Pre-incubate with Test Compounds Seed_Cells->Pre_incubate Stimulate Stimulate with LPS Pre_incubate->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant ELISA Measure Cytokines by ELISA Collect_Supernatant->ELISA Calculate_Inhibition Calculate % Inhibition ELISA->Calculate_Inhibition Result IC50 Value Calculate_Inhibition->Result

Caption: Workflow for in vitro cytokine inhibition assay.

Conclusion and Future Directions

The anti-inflammatory and antimicrobial activities observed in derivatives of cyclohex-1-ene-1-carboxylic acid suggest that introducing unsaturation into the cyclohexane ring of this compound could be a promising avenue for discovering novel bioactive compounds. Furthermore, the extensive SAR data available for phenoxyacetic acid analogs provides a roadmap for modifying the phenyl ring to target a variety of biological receptors.

Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs. Such studies would provide the direct comparative data needed to fully elucidate the SAR of this intriguing chemical scaffold and unlock its therapeutic potential.

References

  • Molecules. 2022 Oct; 27(19): 6635.

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A Researcher's Guide to Validating the Specificity of Novel Bioactive Compounds: A Case Study with 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. A significant portion of clinical trial failures can be attributed to a lack of efficacy or unforeseen toxicity, often stemming from an incomplete understanding of a compound's true mechanism of action and its interactions within the complex cellular environment.[1] It is therefore imperative to rigorously validate a compound's molecular target and assess its specificity early in the development pipeline.[2][3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the specificity of a novel compound. We will use the molecule 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid (CAS 7469-83-2), a compound with limited publicly available biological data, as a representative case study to illustrate a multi-pronged, phase-gated validation strategy.[6][7][8] This approach moves beyond simple biochemical assays to build a holistic and trustworthy specificity profile.

Phase 1: Confirming Direct Target Engagement in a Cellular Milieu

Before assessing how specifically a compound acts, one must first obtain direct evidence that it binds to its intended molecular target within a physiologically relevant context.[1][9][10] While biochemical assays are excellent for high-throughput screening, they do not account for critical factors like cell permeability or compound stability in the cytoplasm.[9][11] Therefore, confirming target engagement in intact cells is a crucial first step.

The Cellular Thermal Shift Assay (CETSA®): A Gold Standard for Target Validation

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct measurement of a compound's binding to its target protein in cells and even tissues.[12][13][14][15] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation and subsequent aggregation.[14][16]

Causality Behind the Method: By heating cell lysates or intact cells to various temperatures, researchers can generate a "melting curve" for a protein of interest. In the presence of a binding ligand, this curve will shift to the right, indicating a higher melting temperature (Tm). This shift is a direct proxy for target engagement.[15]

Experimental Protocol: Isothermal Dose-Response Fingerprinting (ITDRF) using CETSA

This protocol is designed to determine the potency of target engagement in a cellular context.

  • Cell Culture and Treatment: Culture the selected cell line (e.g., HEK293 expressing the target protein) to approximately 80% confluency. Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heating Step: Harvest and resuspend the cells in a buffered solution. Heat the cell suspensions at a constant, optimized temperature (a temperature at which the target protein partially denatures, determined from an initial melt curve experiment) for 3-5 minutes.[12]

  • Cell Lysis and Fractionation: Lyse the cells through repeated freeze-thaw cycles. Separate the soluble protein fraction (containing non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[12][13]

  • Protein Quantification: Carefully collect the supernatant and quantify the amount of soluble target protein remaining. This can be done using various methods such as Western Blot, ELISA, AlphaScreen®, or mass spectrometry.[13][15]

  • Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration. Fit the data to a dose-response curve to determine the EC50, which represents the concentration of the compound required to stabilize 50% of the target protein.

Visualization of the CETSA Workflow

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_process CETSA Core Protocol cluster_analysis Detection & Analysis cell_culture 1. Culture Cells compound_treatment 2. Treat with Compound (Dose-Response) cell_culture->compound_treatment heating 3. Apply Thermal Challenge (Constant Temp) compound_treatment->heating lysis 4. Lyse Cells (Freeze-Thaw) heating->lysis centrifugation 5. Separate Soluble Fraction (Centrifugation) lysis->centrifugation quantification 6. Quantify Soluble Protein (e.g., Western Blot) centrifugation->quantification data_analysis 7. Plot Dose-Response Curve (Calculate EC50) quantification->data_analysis

Caption: Workflow for determining cellular target engagement potency using CETSA.

Phase 2: Assessing Specificity Across the Primary Target Family

Identifying a compound's primary target is only the beginning. Many drug targets belong to large protein families with highly conserved binding sites, such as the human kinome.[17] A compound that binds to one kinase may inadvertently inhibit dozens of others, leading to off-target effects and potential toxicity. Therefore, assessing specificity across the relevant protein family is a critical step in de-risking a developmental candidate.

Comparing Kinase Selectivity Profiling Platforms

Assuming our initial screens hinted that this compound targets a protein kinase, a comprehensive kinome scan is the logical next step. Various platforms are available, each with distinct advantages.

  • Biochemical Assays: These assays, often using radiometric detection (e.g., ³³PanQinase™) or fluorescence/luminescence (e.g., ADP-Glo), measure direct inhibition of purified, recombinant kinase enzymes.[17][18][19] They are precise, cost-effective for large panels, and provide direct IC50 values.[18]

  • Cell-Based Assays: Newer platforms like Promega's NanoBRET® Target Engagement assays measure compound binding to full-length kinases within live HEK293 cells.[11] This approach provides more physiologically relevant data, as it inherently accounts for cell permeability and intracellular ATP concentrations, which can significantly impact a compound's apparent potency and selectivity.[11]

Expert Insight: While biochemical assays are excellent for initial broad screening, cellular assays provide a more accurate reflection of a compound's behavior in a biological system. A compound that appears potent and selective in a biochemical screen may be ineffective in a cellular context if it cannot enter the cell or compete with the high intracellular concentration of ATP.[11] Comparing results from both assay types can provide invaluable structure-activity relationship (SAR) insights.

Hypothetical Kinase Profiling Data

The table below illustrates hypothetical data comparing our compound to two control inhibitors against a small, representative kinase panel.

Kinase Target This compound (% Inhibition @ 1µM)Control 1: Selective Inhibitor (% Inhibition @ 1µM)Control 2: Non-Selective Inhibitor (% Inhibition @ 1µM)
Target Kinase A 98% 99% 95%
Kinase B2%5%88%
Kinase C55%12%92%
Kinase D8%3%75%
Kinase E1%1%60%

This table contains hypothetical data for illustrative purposes.

Visualizing Kinome Selectivity

Kinome_Selectivity center Kinome TargetA Target A center->TargetA 98% KinaseB Kinase B center->KinaseB <10% KinaseC Kinase C center->KinaseC 55% KinaseD Kinase D center->KinaseD <10% KinaseE Kinase E center->KinaseE <10% Validation_Strategy start Novel Compound: 1-(4-Methoxyphenoxy) cyclohexanecarboxylic acid phase1 Phase 1: Target Engagement Is there direct binding in cells? (CETSA) start->phase1 phase2 Phase 2: Target Family Selectivity Is it selective within its family? (Kinome Profiling) phase1->phase2 Target Confirmed phase3 Phase 3: Broad Off-Target Screen Are there other liabilities? (Safety Panel) phase2->phase3 Sufficiently Selective decision Decision Point: Acceptable Specificity Profile? phase3->decision proceed Proceed to In Vivo Efficacy & Tox Studies decision->proceed Yes redesign Redesign Compound or Abandon decision->redesign No

Caption: An integrated strategy for validating the specificity of a novel compound.

The process of validating a novel compound's specificity is a systematic, evidence-based endeavor. It requires moving beyond simplistic assays to embrace a suite of modern techniques that probe a compound's behavior in increasingly complex biological systems. By employing a phased approach—confirming cellular target engagement with CETSA, quantifying selectivity with kinome-wide profiling, and identifying potential liabilities with broad off-target screening—researchers can build a robust and trustworthy data package. This rigorous validation provides the confidence needed to make informed decisions, ultimately increasing the probability of success in the long and arduous path of drug development.

References

  • Kinase Panel Profiling I Pharmaron CRO Services . Pharmaron. [Link]

  • Kinase Panel Screening and Profiling Service . Reaction Biology. [Link]

  • Off-Target Screening Cell Microarray Assay . Creative Biolabs. [Link]

  • Kinase Screening and Profiling Services . BPS Bioscience. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay . Bio-protocol. [Link]

  • Off-Target Screening Cell Microarray Assay . Charles River Laboratories. [Link]

  • A Practical Guide to Target Engagement Assays . Selvita. [Link]

  • Safety and Off-Target Drug Screening Services . Reaction Biology. [Link]

  • Target Engagement Assays in Early Drug Discovery . Journal of Medicinal Chemistry. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . National Center for Biotechnology Information. [Link]

  • Target Engagement Assay Services . Concept Life Sciences. [Link]

  • Drug Target Identification and Validation . MtoZ Biolabs. [Link]

  • Target Engagement Assays . DiscoverX. [Link]

  • Knowledge-Based Approaches to Off-Target Screening . PubMed. [Link]

  • Thermal shift assay . Wikipedia. [Link]

  • Determining target engagement in living systems . National Center for Biotechnology Information. [Link]

  • Off-Target Effects Analysis . Creative Diagnostics. [Link]

  • Molecular Target Validation in preclinical drug discovery . European Pharmaceutical Review. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . PubMed Central. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies . Annual Reviews. [Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile . National Center for Biotechnology Information. [Link]

  • Target Identification and Validation (Small Molecules) . University College London. [Link]

  • 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid . SIELC Technologies. [Link]

  • 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid | C14H18O3 | CID 81979 . PubChem. [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid scaffold has emerged as a promising framework for the development of novel therapeutic agents. The unique combination of a lipophilic methoxyphenoxy group and a structured cyclohexanecarboxylic acid moiety presents a compelling foundation for designing molecules with the potential to interact with a variety of biological targets. The carboxylic acid group, in particular, is a privileged functional group in medicinal chemistry, known to establish strong interactions with biological targets and enhance water solubility.[1] However, the journey from a promising chemical scaffold to a clinically effective drug is critically dependent on its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME).

This guide provides a comprehensive framework for understanding and evaluating the pharmacokinetic properties of this compound derivatives. In the absence of direct, publicly available experimental data for this specific class of compounds, we will draw upon established principles and comparative data from structurally related compounds, primarily phenoxyacetic acid derivatives, to forecast potential pharmacokinetic behaviors. Furthermore, we will provide detailed experimental protocols to enable researchers to generate robust and reliable pharmacokinetic data for their novel derivatives.

Anticipated Pharmacokinetic Profiles: Insights from Structural Analogs

While specific data for this compound derivatives are not yet prevalent in the literature, we can infer potential pharmacokinetic characteristics by examining related chemical classes, such as phenoxyacetic acids. Phenoxyacetic acid derivatives have been the subject of numerous pharmacological and toxicological studies, providing a rich dataset from which to draw comparisons.[2][3][4][5]

Absorption: The oral bioavailability of carboxylic acid-containing drugs can be variable and is often influenced by factors such as lipophilicity and aqueous solubility.[6] For the this compound scaffold, the interplay between the lipophilic methoxyphenoxy and cyclohexane groups and the hydrophilic carboxylic acid will be a key determinant of oral absorption. In silico predictions for related phenoxyacetic acid derivatives suggest that they generally exhibit good passive oral absorption.[3][4]

Distribution: Following absorption, the distribution of these compounds throughout the body will be influenced by their plasma protein binding and tissue permeability. The presence of the carboxylic acid moiety may lead to significant plasma protein binding.[1] The overall lipophilicity of the molecule will govern its ability to penetrate tissues, including the blood-brain barrier.

Metabolism: The metabolic fate of this compound derivatives is likely to involve several key pathways. The methoxy group is susceptible to O-demethylation, while the phenoxy linkage could potentially undergo cleavage. The cyclohexane ring may be subject to hydroxylation. Phase II conjugation reactions, such as glucuronidation of the carboxylic acid, are also anticipated.

Excretion: Renal excretion is expected to be a major route of elimination for these compounds, particularly for the parent drug and its more polar metabolites. The efficiency of renal clearance can be species-dependent, a critical consideration when extrapolating data from animal models to humans.[2]

A Roadmap for Pharmacokinetic Evaluation: Experimental Protocols

To empower researchers in the field, this section provides detailed, step-by-step methodologies for key in vivo and in vitro pharmacokinetic experiments. These protocols are designed to be self-validating systems, ensuring the generation of high-quality, reproducible data.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical workflow for determining the pharmacokinetic profile of a novel this compound derivative in rats.

Objective: To determine key pharmacokinetic parameters such as half-life (t½), maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and area under the plasma concentration-time curve (AUC) following oral and intravenous administration.

Experimental Workflow Diagram:

G cluster_0 Pre-Study cluster_1 Dosing cluster_2 Sample Collection cluster_3 Sample Analysis cluster_4 Data Analysis A Acclimatization of Animals B Fasting (Overnight) A->B C Oral Gavage or IV Injection B->C D Serial Blood Sampling (e.g., saphenous vein) C->D E Plasma Separation (Centrifugation) D->E F Bioanalytical Method (LC-MS/MS) E->F G Quantification of Compound F->G H Pharmacokinetic Modeling G->H I Parameter Calculation (t½, Cmax, AUC) H->I G A Prepare Incubation Mixture (Compound, Liver Microsomes, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C C->D E Quench Reaction at Time Points (e.g., 0, 5, 15, 30, 60 min) D->E F Analyze Samples by LC-MS/MS E->F G Determine Rate of Disappearance F->G H Calculate In Vitro Half-life and Intrinsic Clearance G->H

Sources

A Guide to the Independent Replication of Preclinical Studies on Cyclohexanecarboxylic Acid-Based VLA-4 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Replication in Drug Discovery

In the landscape of preclinical drug discovery, the initial report of a novel bioactive compound represents a beacon of potential. However, the path from a promising initial study to a validated therapeutic candidate is fraught with challenges, chief among them being the reproducibility of the initial findings. The "replication crisis" in preclinical research is a well-documented phenomenon, with startlingly low rates of successful independent validation contributing to the "valley of death" where promising compounds fail to translate into clinical successes.[1] This guide is designed for researchers, scientists, and drug development professionals to underscore the critical importance of independent replication and to provide a practical framework for validating studies on a promising class of anti-inflammatory agents: Very Late Antigen-4 (VLA-4) antagonists built upon a cyclohexanecarboxylic acid scaffold.

While the initial query for this guide concerned the specific molecule 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid, a thorough literature review revealed no published biological studies for this exact compound. This absence of foundational data makes a direct replication guide impossible. However, this scenario perfectly illustrates a crucial point in drug development: the biological activity of a core scaffold is profoundly influenced by its substitutions. The cyclohexanecarboxylic acid moiety is a common feature in many small molecule VLA-4 antagonists.

Therefore, this guide will pivot to a well-documented and potent VLA-4 antagonist that shares this core structure: trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid , hereafter referred to as Compound 14e , as designated in its primary publication by Muro et al. in the Journal of Medicinal Chemistry (2009). This compound serves as an exemplary case study due to its detailed characterization, potent biological activity, and favorable pharmacokinetic profile, making it an ideal subject for a guide on independent replication.

This document will provide a detailed, step-by-step guide to replicating the key experiments that established the preclinical efficacy of Compound 14e. We will delve into the causality behind experimental choices, provide self-validating protocols, and present the data in a format that allows for clear comparison between the original findings and potential replication outcomes.

The Scientific Context: VLA-4 Antagonism

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key adhesion molecule expressed on the surface of most leukocytes, but not neutrophils. It plays a pivotal role in mediating the recruitment of these cells from the bloodstream to sites of inflammation by binding to its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and fibronectin in the extracellular matrix. This interaction is a critical step in the inflammatory cascade of various autoimmune diseases, including asthma, multiple sclerosis, and inflammatory bowel disease. Consequently, inhibiting the VLA-4 pathway is a highly validated therapeutic strategy for these conditions.

VLA4_Signaling_Pathway

Figure 1: Simplified signaling pathway of VLA-4 mediated leukocyte adhesion and its inhibition.

The Subject of Replication: Compound 14e

The original study by Muro et al. (2009) described the discovery of Compound 14e as a potent, orally active, and selective VLA-4 antagonist.[2] The key findings that warrant independent replication are:

  • Potent in vitro VLA-4 antagonism: Compound 14e demonstrated a high affinity for VLA-4, with an IC50 value of 5.4 nM in a cell-based adhesion assay.

  • In vivo efficacy in a murine asthma model: Oral administration of Compound 14e significantly inhibited the influx of inflammatory cells, particularly eosinophils, into the lungs of ovalbumin-sensitized mice.

  • Favorable pharmacokinetic profile: The compound exhibited excellent oral bioavailability in rats (100%), dogs (91%), and monkeys (68%).

This guide will provide protocols to independently verify these three cornerstone claims.

Experimental Protocols for Replication

A successful replication hinges on meticulous adherence to the original methodology. The following protocols have been constructed based on the experimental details provided in the primary publication and supplemented with standard laboratory practices.

In Vitro VLA-4 Antagonism: Cell Adhesion Assay

This assay is designed to quantify the ability of a test compound to inhibit the adhesion of VLA-4-expressing cells to immobilized VCAM-1. The original study utilized a human T-cell leukemia line, which endogenously expresses high levels of VLA-4.

Rationale: This experiment directly measures the functional consequence of VLA-4 blockade. By using a cell-based assay, it accounts for cell permeability and potential off-target effects that might not be apparent in a purified protein binding assay.

Adhesion_Assay_Workflow

Figure 2: Workflow for the VLA-4 dependent cell adhesion assay.

Detailed Protocol:

  • Plate Coating:

    • Dilute recombinant human VCAM-1/Fc chimera to 0.5 µg/mL in sterile phosphate-buffered saline (PBS).

    • Add 100 µL of the VCAM-1 solution to each well of a 96-well black, clear-bottom microplate.

    • Incubate the plate overnight at 4°C.

    • The following day, wash the wells three times with 200 µL of PBS.

    • Block non-specific binding by adding 200 µL of 1% bovine serum albumin (BSA) in PBS to each well and incubate for 1 hour at 37°C. Wash three times with PBS.

  • Cell Preparation:

    • Culture Jurkat cells (human T-cell leukemia line) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Harvest cells and wash twice with serum-free RPMI-1640.

    • Resuspend cells at 1 x 10^6 cells/mL in serum-free RPMI-1640.

    • Label the cells by adding Calcein-AM to a final concentration of 5 µM. Incubate for 30 minutes at 37°C.

    • Wash the labeled cells twice with assay buffer (HBSS with 1 mM Ca2+/Mg2+ and 0.1% BSA) and resuspend at 2 x 10^6 cells/mL.

  • Assay Procedure:

    • Prepare a serial dilution of Compound 14e in assay buffer. The concentration range should bracket the expected IC50 of 5.4 nM (e.g., from 1 pM to 1 µM).

    • In a separate 96-well plate, mix 50 µL of the cell suspension with 50 µL of the compound dilutions (or vehicle control). Incubate for 15 minutes at room temperature.

    • Transfer 100 µL of the cell/compound mixture to the VCAM-1 coated plate.

    • Incubate for 30 minutes at 37°C in a 5% CO2 incubator.

    • Gently wash the wells four times with 200 µL of pre-warmed assay buffer to remove non-adherent cells.

    • After the final wash, add 100 µL of assay buffer to each well.

  • Data Analysis:

    • Read the fluorescence of the remaining adherent cells using a plate reader with excitation at 485 nm and emission at 520 nm.

    • Calculate the percentage of inhibition for each concentration of Compound 14e relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Efficacy: Murine Model of Ovalbumin-Induced Asthma

This model mimics key features of human allergic asthma, including airway inflammation characterized by the influx of eosinophils.

Rationale: An in vivo model is essential to assess the therapeutic potential of a compound in a complex biological system. This experiment evaluates the compound's ability to reach its target and exert a pharmacological effect after oral administration, providing crucial information on its efficacy and bioavailability.

Detailed Protocol:

  • Animals:

    • Use male BALB/c mice, 6-8 weeks old.[3]

  • Sensitization and Challenge:

    • Sensitization (Days 0 and 7): Administer an intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide adjuvant in a total volume of 200 µL PBS.[2]

    • Challenge (Days 14, 15, 16): Expose mice to an aerosol of 1% OVA in PBS for 30 minutes using an ultrasonic nebulizer.

  • Compound Administration:

    • Prepare a suspension of Compound 14e in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administer Compound 14e or vehicle control orally (p.o.) at a specified dose (the original study used 10 mg/kg) one hour before each OVA challenge on days 14, 15, and 16.

  • Outcome Measures (Day 18, 48 hours after the last challenge):

    • Bronchoalveolar Lavage (BAL): Euthanize mice and perform a BAL by instilling and retrieving 0.5 mL of ice-cold PBS into the lungs three times.[4]

    • Cell Count: Centrifuge the pooled BAL fluid. Resuspend the cell pellet and perform a total cell count using a hemocytometer.

    • Differential Cell Count: Prepare cytospin slides from the cell suspension and stain with Wright-Giemsa. Perform a differential count of at least 300 cells to determine the number of eosinophils, neutrophils, lymphocytes, and macrophages.[4]

  • Data Analysis:

    • Compare the total and differential cell counts in the BAL fluid between the vehicle-treated and Compound 14e-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).

Pharmacokinetic (PK) Study in Rats

This experiment determines key PK parameters such as bioavailability (F%), clearance (CL), and volume of distribution (Vd).

Rationale: A good PK profile is essential for a drug's success. This study assesses how the drug is absorbed, distributed, metabolized, and excreted, which informs dosing regimens for further preclinical and clinical studies.

Detailed Protocol:

  • Animals:

    • Use male Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Administration: Administer Compound 14e dissolved in a suitable vehicle (e.g., saline with a co-solvent like DMSO) as a bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) Administration: Administer Compound 14e suspended in a vehicle (e.g., 0.5% methylcellulose) by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 100-200 µL) from the jugular vein cannula at multiple time points post-dosing.

    • Suggested time points:

      • IV: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

      • PO: pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Extract Compound 14e from the plasma using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction.

    • Quantify the concentration of Compound 14e in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5][6]

  • Data Analysis:

    • Plot the plasma concentration of Compound 14e versus time for both IV and PO administration.

    • Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters include:

      • Area Under the Curve (AUC)

      • Clearance (CL)

      • Volume of Distribution (Vd)

      • Half-life (t1/2)

      • Bioavailability (F%) calculated as: (AUC_po / AUC_iv) * (Dose_iv / Dose_po) * 100

Data Comparison and Interpretation

The primary goal of a replication study is to determine if the original results can be reproduced. The following tables provide a template for comparing the data from the original study by Muro et al. (2009) with hypothetical data from an independent replication effort.

Table 1: In Vitro VLA-4 Adhesion Assay Comparison

ParameterOriginal Study (Muro et al., 2009)Replication Study (Hypothetical)
Cell LineJurkatJurkat
VLA-4 LigandRecombinant Human VCAM-1/FcRecombinant Human VCAM-1/Fc
IC50 (nM) 5.4 6.1

Table 2: In Vivo Murine Asthma Model Comparison (Data from BAL Fluid)

ParameterVehicle Control (Replication)Original Study (10 mg/kg, p.o.)Replication Study (10 mg/kg, p.o.)% Inhibition (Replication vs. Vehicle)
Total Cells (x10^4)55.2 ± 6.8~85% inhibition (inferred)12.1 ± 2.578%
Eosinophils (x10^4) 35.1 ± 4.2 Significant reduction 6.7 ± 1.9 81%
Neutrophils (x10^4)5.3 ± 1.1Not specified1.8 ± 0.566%
Macrophages (x10^4)14.8 ± 2.5Not specified3.6 ± 0.976%

Table 3: Pharmacokinetic Profile Comparison in Rats

ParameterOriginal Study (Muro et al., 2009)Replication Study (Hypothetical)
IV Dose1 mg/kg1 mg/kg
PO Dose10 mg/kg10 mg/kg
Oral Bioavailability (F%) 100 95
CL (mL/min/kg)3.33.5
Vdss (L/kg)0.430.45
t1/2 (hr)2.52.6

Interpretation of Results:

Successful replication does not demand identical numerical values but rather a high degree of concordance in the direction and magnitude of the effects. In our hypothetical example, the replication study successfully validated the original findings: the IC50 is in the same low nanomolar range, the in vivo efficacy shows a strong and statistically significant reduction in eosinophil infiltration, and the pharmacokinetic profile confirms excellent oral bioavailability. Minor variations are expected due to differences in reagents, animal suppliers, and laboratory conditions. Significant deviations, however, would necessitate a thorough investigation into the experimental variables.

Conclusion: The Value of Rigorous Validation

This guide provides a framework for the independent replication of key preclinical findings for a representative cyclohexanecarboxylic acid-based VLA-4 antagonist, Compound 14e. By moving beyond a simple list of steps to explain the rationale and provide detailed, actionable protocols, we aim to empower researchers to conduct robust validation studies. The process of independent replication is not merely a confirmatory exercise; it is the bedrock of scientific integrity and a critical step in de-risking drug development projects. It ensures that the foundations upon which we build new therapies are solid, ultimately accelerating the journey from laboratory discovery to clinical reality.

References

  • Errington, T. (2024). Building Reproducible Bridges to Cross the 'Valley of Death'. Center for Open Science. [Link]

  • Guedes, J. R. P., et al. (2025). Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols. Biomedical Research and Therapy. [Link]

  • Ma, Y., et al. (2018). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Muro, F., et al. (2009). Discovery of trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. Journal of Medicinal Chemistry, 52(24), 7974–7992. [Link]

  • Wang, H., et al. (2018). Establishment of different experimental asthma models in mice. Experimental and Therapeutic Medicine. [Link]

  • Zahorec, P., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceuticals. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed protocol for the proper disposal of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid (CAS No. 7469-83-2), ensuring the safety of laboratory personnel and compliance with environmental regulations.

Section 1: Hazard Assessment and Waste Determination

Structural Analogue Analysis: The molecule contains a carboxylic acid functional group attached to a cyclohexane ring. This is a common structural motif. Analysis of closely related compounds provides a reliable basis for hazard assessment:

  • Cyclohexanecarboxylic acid: Classified as harmful if swallowed and causes serious eye irritation.[1]

  • trans-4-Methyl-1-cyclohexanecarboxylic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

  • 1,4-Cyclohexanedicarboxylic acid: GHS data indicates it may be harmful if swallowed and causes serious eye irritation.[3]

Inferred Hazards and RCRA Classification: Based on these analogues, it is prudent to handle this compound as a material that is, at a minimum, an eye and skin irritant and harmful if swallowed .

The next critical step is to determine if this chemical waste is regulated as hazardous by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] A waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[5]

  • Corrosivity: As a carboxylic acid, the waste solution could be considered hazardous due to corrosivity if its pH is less than or equal to 2.[6] Therefore, any acidic waste stream containing this compound must be evaluated.

  • Toxicity: If the compound is dissolved in a solvent or is part of a mixture that is considered a listed hazardous waste (e.g., certain solvents on the F-list), the entire waste stream is hazardous.[5]

For disposal purposes, all waste containing this compound should be treated as hazardous chemical waste . This conservative approach ensures the highest level of safety and compliance.

Property Inferred Assessment Source / Justification
CAS Number 7469-83-2Chemical Abstracts Service[7][8]
Physical State SolidBased on common carboxylic acids
GHS Hazard Class Acute Toxicity, Oral (Category 4); Serious Eye Irritation (Category 2A); Skin Irritation (Category 2)Inferred from structural analogues[2][3]
RCRA Status Potentially Hazardous due to Corrosivity (if pH ≤ 2) or as part of a listed waste mixture.40 CFR Part 261[5]

Section 2: Personal Protective Equipment (PPE)

Given the inferred hazards, stringent PPE is mandatory when handling this compound in any form, including during waste consolidation and disposal preparation.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye/Face Protection: Use chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.[1][2]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Not typically required for handling small quantities of the solid in a well-ventilated area. If dusts are generated, or if working with solutions outside of a fume hood, consult your institution's Environmental Health & Safety (EHS) department.

Section 3: Segregation and Containerization Protocol

Improper segregation of chemical waste is a primary cause of laboratory incidents. Carboxylic acids are incompatible with bases, cyanides, and certain reactive metals. Never mix this waste stream with other incompatible chemicals.[9]

Step-by-Step Containerization:

  • Select the Correct Container:

    • Solid Waste: Collect solid waste (e.g., contaminated filter paper, weigh boats, gloves) in a designated, leak-proof container with a secure lid. A polyethylene pail or drum is suitable.

    • Liquid Waste: Collect liquid waste (e.g., solutions in organic solvents or aqueous buffers) in a chemically compatible container, typically a high-density polyethylene (HDPE) carboy. Glass bottles may be used but are more susceptible to breakage.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE".

    • The full chemical name: "this compound" and any other components (e.g., solvents, buffers). Do not use abbreviations or formulas.

    • The approximate percentages of each component.

    • The associated hazards (e.g., "Irritant," "Corrosive - Acid").

    • The date accumulation started.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[7][8] This prevents the release of vapors and protects against spills.

Section 4: On-site Accumulation and Storage

Designated laboratory storage locations for hazardous waste are known as Satellite Accumulation Areas (SAAs).[6][7]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[6]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the waste must be moved to a central storage facility within three days.[7]

  • Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray that can hold 110% of the volume of the largest container. This prevents spills from spreading.

  • Segregation in SAA: Store the container for this compound waste away from incompatible materials, particularly bases.

Section 5: Spill Management

Accidental spills must be managed immediately and safely. Materials used for spill cleanup must also be disposed of as hazardous waste.

Spill Cleanup Protocol:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills, use a chemical absorbent pad or a universal sorbent material (e.g., vermiculite). Do not use combustible materials like paper towels to absorb solvent-based spills.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the surface according to your laboratory's standard procedures.

  • Dispose of Cleanup Materials: All contaminated absorbents, pads, and PPE must be placed in the solid hazardous waste container for this chemical.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

Section 6: Final Disposal Pathway

Laboratory-generated hazardous waste must be disposed of through your institution's approved channels, which involves transfer to the EHS department for ultimate disposal by a licensed hazardous waste vendor.

The workflow for this process is outlined below. It is a self-validating system that ensures all safety and regulatory checks are met before the waste leaves the laboratory.

G cluster_0 Laboratory Operations cluster_1 EHS Disposal Operations A Waste Generation (Experiment Complete) B Hazard Assessment (Consult SDS/Analogue Data) A->B Step 1 C Select & Label Waste Container B->C Step 2 D Accumulate Waste in SAA (Keep Closed, Use Secondary Containment) C->D Step 3 E Container Full or Project Complete? D->E Monitor E->D No F Request Waste Pickup (Submit HazWaste Form) E->F Yes G EHS Collection F->G Scheduled H Transport to Licensed TSDF for Final Disposal G->H Manifested

Caption: Waste Disposal Workflow from Lab Generation to Final Disposal.

Final Steps:

  • Request Pickup: Once your waste container is full or you no longer need to accumulate this waste stream, submit a hazardous waste pickup request to your EHS department, typically through an online system.[6]

  • Prepare for Transport: Ensure the container is clean on the outside, the label is legible, and the lid is securely fastened.

  • Maintain Records: Keep a copy of all paperwork associated with the waste disposal for your laboratory's records, as required by regulations.

By adhering to this comprehensive disposal plan, you contribute to a culture of safety, protect our environment, and ensure that your research remains compliant and responsible.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Waste Management Guidelines. Princeton University Environmental Health and Safety. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid | C14H18O3 | CID 81979. PubChem, National Center for Biotechnology Information. [Link]

  • 1,4-Cyclohexanedicarboxylic acid | C8H12O4 | CID 14106. PubChem, National Center for Biotechnology Information. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid. SIELC Technologies. [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. [Link]

Sources

Navigating the Safe Handling of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides essential, immediate safety and logistical information for handling 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE) and outlining robust operational and disposal plans. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that your focus remains on scientific advancement.

Understanding the Hazard Profile

Based on this analysis, we must assume that this compound may cause skin irritation, serious eye irritation, and could be harmful if swallowed.[4] Therefore, a cautious and well-defined handling protocol is paramount.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple compliance but a critical component of experimental design. The following recommendations are based on a risk assessment of the potential hazards associated with this compound.

Eye and Face Protection: The First Line of Defense

Direct contact with the eyes can cause serious and potentially irreversible damage.

  • Chemical Splash Goggles: These are mandatory whenever handling the solid or solutions of the compound. Goggles provide a complete seal around the eyes, protecting against splashes, dust, and vapors.[1][5]

  • Face Shield: When there is a heightened risk of splashing, such as during bulk transfers or when heating solutions, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[5]

Skin Protection: A Barrier Against Irritation

Given the high likelihood of skin irritation, appropriate gloves and lab attire are essential.[2][3]

  • Gloves: Nitrile gloves are a suitable initial choice for incidental contact, offering good resistance to a range of chemicals. For prolonged handling or in situations with a high risk of exposure, consider consulting a glove manufacturer's chemical resistance guide for the most appropriate material. Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.[5]

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, should be worn to protect the skin and personal clothing from contamination.

  • Full-Length Trousers and Closed-Toe Shoes: This is a standard and non-negotiable requirement for any laboratory setting to ensure maximum skin coverage.

Respiratory Protection: A Precautionary Measure

While not always necessary for small-scale laboratory work in a well-ventilated area, respiratory protection should be considered under certain circumstances.

  • Work in a Fume Hood: All handling of the solid compound that may generate dust, or any procedures involving solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Respirator: If engineering controls like a fume hood are not available or are insufficient to control exposure, a NIOSH-approved respirator may be required. The specific type of respirator and cartridge should be determined by a qualified industrial hygienist based on the potential concentration of airborne contaminants.

Table 1: Summary of Recommended Personal Protective Equipment

Situation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (weighing, etc.) Chemical Splash GogglesNitrile GlovesLab Coat, Full-Length Trousers, Closed-Toe ShoesWork in a Fume Hood
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab Coat, Full-Length Trousers, Closed-Toe ShoesWork in a Fume Hood
Bulk Transfer / High Splash Potential Face Shield over GogglesNitrile GlovesLab Coat, Full-Length Trousers, Closed-Toe ShoesWork in a Fume Hood
Emergency Spill Cleanup Face Shield over GogglesHeavy-duty Nitrile or Butyl GlovesChemical Resistant Apron over Lab CoatNIOSH-approved Respirator (if necessary)

Operational Plan: A Step-by-Step Guide to Safe Handling

A proactive approach to safety involves integrating safe handling practices into every step of your workflow.

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[2][3]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][6]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have a spill kit readily available.

  • Handling:

    • When handling the solid, use techniques that minimize dust generation, such as careful scooping rather than pouring.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3][4]

    • Avoid eating, drinking, or smoking in the laboratory.[4]

  • In Case of Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[2][3][7]

    • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2][3]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]

Disposal Plan: Responsible Stewardship of Chemical Waste

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect the environment.

  • Waste Segregation: All waste containing this compound, including contaminated gloves, weigh boats, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Protocol:

    • Do not dispose of this compound down the drain.[4][5]

    • The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][6]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Workflow

To further clarify the safety protocols, the following diagrams illustrate the decision-making process for PPE selection and the chemical waste disposal workflow.

PPE_Selection_Workflow start Start: Handling this compound task Assess the Task (e.g., weighing, making solution, transfer) start->task splash_risk Is there a risk of splashing? task->splash_risk dust_risk Is there a risk of dust generation? task->dust_risk ppe_base Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes splash_risk->ppe_base No face_shield Add Face Shield splash_risk->face_shield Yes dust_risk->ppe_base No fume_hood Work in a Fume Hood dust_risk->fume_hood Yes end Proceed with Task Safely ppe_base->end face_shield->ppe_base fume_hood->ppe_base

Caption: PPE Selection Workflow Diagram

Disposal_Workflow start Generate Waste Containing This compound collect Collect in a Designated Hazardous Waste Container start->collect label Label Container: 'Hazardous Waste' 'this compound' collect->label store Store in a Secure, Ventilated Area label->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Dispose via Licensed Hazardous Waste Vendor contact_ehs->disposal end Disposal Complete disposal->end

Caption: Chemical Waste Disposal Workflow

By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the well-being of yourself and your colleagues while maintaining the highest standards of scientific integrity.

References

  • Angene Chemical. (2024). Safety Data Sheet for 1-Methoxy-1,4-cyclohexadiene. Retrieved from [Link]

  • EHSO. (2026). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.